1,4-Epithiopyrido[1,2-a]benzimidazole
Description
BenchChem offers high-quality 1,4-Epithiopyrido[1,2-a]benzimidazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,4-Epithiopyrido[1,2-a]benzimidazole including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
77925-15-6 |
|---|---|
Molecular Formula |
C11H6N2S |
Molecular Weight |
198.25 g/mol |
IUPAC Name |
14-thia-2,9-diazatetracyclo[9.2.1.02,10.03,8]tetradeca-1(13),3,5,7,9,11-hexaene |
InChI |
InChI=1S/C11H6N2S/c1-2-4-8-7(3-1)12-11-9-5-6-10(14-9)13(8)11/h1-6H |
InChI Key |
KVKAHKZOIPGCPP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3N2C4=CC=C3S4 |
Origin of Product |
United States |
Structural Elucidation of the 1,4-Epithiopyrido[1,2-a]benzimidazole Scaffold: A Comprehensive NMR Guide
Introduction and Theoretical Framework
The pyrido[1,2-a]benzimidazole core is a privileged heterocyclic scaffold with profound implications in medicinal chemistry, particularly in the development of antimalarial and antimicrobial agents . Among its derivatives, 1,4-epithiopyrido[1,2-a]benzimidazole (and its stable 1,4-dihydro analogue) represents a unique structural anomaly. The introduction of a 1,4-epithio (sulfur) bridge across the pyridine ring forces the typically planar, aromatic system into a highly strained, rigid 7-thiabicyclo[2.2.1]heptene-like geometry fused to a planar benzimidazole base.
From a spectroscopic perspective, this architectural distortion creates a highly anisotropic magnetic environment. The sulfur atom's lone pairs, combined with the spatial proximity of the alkene π -cloud and the benzimidazole ring current, result in distinct nuclear shielding and deshielding effects. For drug development professionals and synthetic chemists, unambiguous structural elucidation of this core is critical, as the stereochemistry (exo/endo faces) directly dictates target binding affinity.
This whitepaper outlines a self-validating Nuclear Magnetic Resonance (NMR) methodology to definitively map the connectivity and 3D geometry of the 1,4-epithiopyrido[1,2-a]benzimidazole core.
The Self-Validating NMR Elucidation Workflow
A robust structural assignment cannot rely on a single spectrum; it requires an orthogonal, self-validating system where each experimental parameter tests a specific structural hypothesis.
Experimental Causality and Protocol
The following step-by-step protocol is designed to prevent assignment errors caused by overlapping signals or unexpected oxidation states (e.g., distinguishing the stable C11H8N2S 1,4-dihydro core from a highly strained, fully conjugated mesoionic C11H6N2S derivative) .
Step 1: Sample Preparation
-
Action: Dissolve 30–50 mg of the purified compound in 0.6 mL of deuterated chloroform ( CDCl3 , 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS). Filter through a glass wool plug into a 5 mm precision NMR tube.
-
Causality: Filtration eliminates paramagnetic particulate matter, ensuring a perfectly homogeneous magnetic field ( B0 ). CDCl3 is chosen over DMSO- d6 to minimize solvent viscosity, thereby increasing the transverse relaxation time ( T2 ) and yielding sharper linewidths for resolving complex multiplet splitting.
Step 2: Quantitative 1D 1 H Acquisition
-
Action: Acquire using a 30° pulse angle (zg30), 64k data points, and a relaxation delay (D1) of 2.0 seconds.
-
Causality: The 2.0s D1 ensures complete longitudinal relaxation ( T1 ) for all protons. This makes the integration strictly quantitative. Self-Validation Gate: The total integral must equal exactly 8 protons for the 1,4-dihydro core. Any deviation immediately flags an unexpected oxidation state or impurity.
Step 3: 2D HSQC (Multiplicity-Edited)
-
Action: Execute an edited HSQC sequence (hsqcedetgpsisp2.2).
-
Causality: This differentiates CH2 (negative phase) from CH (positive phase). It instantly isolates the sp3 bridgehead methines (H-1, H-4) from the sp2 benzimidazole aromatics, even if their proton chemical shifts overlap.
Step 4: 2D HMBC (Long-Range Connectivity)
-
Action: Optimize for long-range couplings ( nJCH=8 Hz).
-
Causality: The rigid bicyclic framework tightly constrains dihedral angles. According to the Karplus relationship, this rigidity maximizes 3JCH correlations, allowing unambiguous mapping of the bridgehead carbons to the shared benzimidazole nitrogen and bridgehead carbons .
Fig 1. Self-validating NMR elucidation workflow for bridged heterocycles.
Step-by-Step Structural Mapping
Phase 1: Establishing the Benzimidazole Base
The 1D 1 H spectrum will reveal a distinct aromatic region ( δ 7.20 – 8.10 ppm) integrating to four protons. These correspond to H-6, H-7, H-8, and H-9 of the benzimidazole core.
-
COSY Validation: A continuous 3JHH cross-peak chain will connect H-6 ↔ H-7 ↔ H-8 ↔ H-9.
-
HMBC Validation: H-6 and H-9 will show strong 3JCH correlations to the bridgehead carbons C-9a and C-5a, respectively, anchoring the aromatic ring to the central imidazole nitrogens.
Phase 2: Identifying the 1,4-Epithio Bridge
The hallmark of this scaffold is the presence of the two bridgehead protons, H-1 and H-4. Due to the deshielding effect of the adjacent sulfur atom and the alkene π -system, these sp3 methine protons typically resonate downfield between δ 5.20 – 5.80 ppm.
-
Splitting Anomaly: In a standard planar ring, adjacent protons couple strongly. However, the rigid ~90° dihedral angle between the bridgehead protons (H-1/H-4) and the alkene protons (H-2/H-3) results in a near-zero 3JHH coupling constant (Karplus equation). Thus, H-1 and H-4 often appear as sharp singlets or very finely split doublets.
Phase 3: Fusing the Systems (The HMBC Link)
Proving that the epithio-pyridine ring is covalently fused to the benzimidazole core—rather than existing as a physical mixture of two separate molecules—relies entirely on HMBC.
-
Magnetization transfer from the bridgehead proton H-4 across three bonds ( 3JCH ) to the benzimidazole carbon C-5a provides definitive proof of fusion.
Fig 2. Key HMBC and NOESY correlations establishing the 1,4-epithio linkage.
Quantitative NMR Data Summary
To aid in rapid spectral verification, the table below summarizes the expected chemical shifts, multiplicities, and critical 2D correlations for the 1,4-dihydro-1,4-epithiopyrido[1,2-a]benzimidazole core.
Table 1: Diagnostic NMR Parameters ( CDCl3 , 400 MHz)
| Position | Fragment Identity | 1 H Shift (ppm) | Multiplicity & J (Hz) | 13 C Shift (ppm) | Key HMBC ( 1 H → 13 C) |
| 1 | Bridgehead Methine | 5.50 - 5.80 | s (or d, J<1.5 ) | 45.0 - 50.0 | C-2, C-10a, C-4a |
| 2 | Alkene | 6.80 - 7.10 | d, J=6.0 | 135.0 - 140.0 | C-4, C-1 |
| 3 | Alkene | 6.80 - 7.10 | d, J=6.0 | 135.0 - 140.0 | C-1, C-4 |
| 4 | Bridgehead Methine | 5.20 - 5.50 | s (or d, J<1.5 ) | 48.0 - 53.0 | C-3, C-4a, C-5a |
| 6 | Benzimidazole Ar-H | 7.80 - 8.00 | d, J=8.0 | 110.0 - 115.0 | C-5a, C-7 |
| 7 | Benzimidazole Ar-H | 7.20 - 7.40 | t, J=8.0 | 122.0 - 125.0 | C-9a, C-5a |
| 8 | Benzimidazole Ar-H | 7.20 - 7.40 | t, J=8.0 | 122.0 - 125.0 | C-9a, C-6 |
| 9 | Benzimidazole Ar-H | 7.60 - 7.80 | d, J=8.0 | 118.0 - 120.0 | C-9a, C-7 |
(Note: Exact chemical shifts will vary slightly based on solvent temperature, concentration, and potential peripheral substitutions on the core).
Stereochemical Profiling via NOESY
The final step in the self-validating protocol is determining the stereochemistry of the epithio bridge. Because the bridge creates a rigid "V" shaped molecule, the sulfur atom can orient either syn or anti relative to the benzimidazole plane.
By employing a 2D NOESY sequence (mixing time τm=300 ms), through-space dipole-dipole relaxation can be observed. If the bridge is oriented such that H-1 is forced into the spatial vicinity of the benzimidazole H-9 proton, a strong NOE cross-peak will be observed between δ ~5.60 (H-1) and δ ~7.70 (H-9). The absence of this peak, coupled with NOE correlations to the alkene protons, confirms the opposite stereoisomer.
References
-
Antimalarial Pyrido[1,2-a]benzimidazoles Exert Strong Parasiticidal Effects by Achieving High Cellular Uptake and Suppressing Heme Detoxification ACS Infectious Diseases (2022). URL:[Link]
-
One-step synthesis of pyrido[1,2-a]benzimidazole derivatives by a novel multicomponent reaction of chloroacetonitrile, malononitrile, aromatic aldehyde, and pyridine Journal of Organic Chemistry (2009). URL:[Link]
High-Resolution X-ray Crystallography of 1,4-Epithiopyrido[1,2-a]benzimidazole: A Comprehensive Technical Guide
Executive Summary
The pyrido[1,2-a]benzimidazole scaffold is a privileged pharmacophore in medicinal chemistry, demonstrating potent biological activities ranging from anti-tuberculosis efficacy to antineoplastic properties[1]. While the parent scaffold is characterized by a rigid, planar, conjugated π -system[2], the introduction of a 1,4-epithio bridge—creating 1,4-Epithiopyrido[1,2-a]benzimidazole (CAS: 77925-15-6) [3]—radically alters its three-dimensional architecture. This sulfur bridge forces the pyridine ring into a strained, boat-like conformation, breaking planarity and introducing chirality.
This whitepaper provides an in-depth, self-validating technical guide to the X-ray crystallographic analysis of 1,4-epithiopyrido[1,2-a]benzimidazole. Designed for structural biologists and drug development professionals, this guide elucidates the causality behind specific crystallographic methodologies, from exploiting sulfur's anomalous dispersion for absolute structure determination to the nuances of least-squares refinement.
Molecular Architecture & Crystallographic Challenges
The structural elucidation of 1,4-epithiopyrido[1,2-a]benzimidazole presents unique crystallographic challenges and opportunities:
-
Steric Strain and Packing: The 7-thiabicyclo[2.2.1]heptane-like geometry of the bridged system creates significant steric bulk. This prevents the typical π−π stacking motifs observed in flat pyrido[1,2-a]benzimidazoles[4], forcing the crystal lattice to rely on weaker van der Waals interactions and C-H···N hydrogen bonds.
-
The Anomalous Scatterer: The bridging sulfur atom is the heaviest element in the molecule. By carefully selecting the incident X-ray wavelength, this sulfur atom can be utilized as an anomalous scatterer to solve the phase problem and determine the absolute configuration of the chiral centers at C1 and C4 without the need for heavy-metal derivatization.
Experimental Protocol: From Crystal Growth to Diffraction
To ensure scientific integrity, a crystallographic protocol must be a self-validating system. The following methodology details the causal reasoning behind each experimental choice.
Step 1: Crystal Growth via Vapor Diffusion
Protocol:
-
Dissolve 10 mg of 1,4-epithiopyrido[1,2-a]benzimidazole in 0.5 mL of dichloromethane (DCM) in an inner vial.
-
Place the inner vial inside a larger outer vial containing 3 mL of pentane (antisolvent).
-
Seal the outer vial and incubate at 20°C for 72 hours.
Causality: Vapor diffusion provides a thermodynamically controlled approach to supersaturation. As the volatile pentane slowly diffuses into the DCM, the solubility of the compound gradually decreases. This slow kinetic rate minimizes the formation of lattice defects and twinning, yielding highly ordered, single-domain crystals suitable for high-resolution diffraction.
Step 2: Cryo-Cooling and Mounting
Protocol:
-
Harvest a single crystal (approx. 0.15 × 0.10 × 0.08 mm) using a micro-loop.
-
Submerge the crystal briefly in Paratone-N oil.
-
Flash-cool the crystal to 100 K directly in the nitrogen cold stream of the diffractometer.
Causality: Paratone-N oil acts as a cryoprotectant, displacing the mother liquor and preventing the formation of crystalline ice, which would otherwise produce intense, overlapping powder diffraction rings. Flash-cooling to 100 K drastically reduces the thermal vibrations (atomic displacement parameters) of the atoms. This enhances the signal-to-noise ratio of high-angle reflections, extending the resolution limit of the dataset.
Step 3: X-Ray Diffraction and Data Collection
Protocol:
-
Mount the sample on a diffractometer equipped with a microfocus Copper (Cu) K α source ( λ=1.5418 Å) and a photon-counting pixel array detector.
-
Collect data using ω -scans with a step size of 0.5° and an exposure time of 5 seconds per frame.
Causality: Cu K α radiation is explicitly chosen over Molybdenum (Mo K α ) to maximize the anomalous dispersion signal of the sulfur atom. At the Cu K α wavelength, the imaginary component of the anomalous scattering factor for sulfur ( f′′ ) is approximately 0.56 electrons, compared to just 0.12 electrons for Mo K α . This pronounced breakdown of Friedel's Law ( Ihkl=Ihˉkˉlˉ ) is critical for determining the absolute structure of the chiral molecule.
Figure 1: Step-by-step X-ray crystallographic workflow for structural elucidation.
Phasing, Refinement, and Validation
Resolving the Phase Problem
The intensities of the diffracted waves are measured directly, but their phase angles are lost during data collection. To reconstruct the electron density map, we utilize Intrinsic Phasing .
-
Causality: Intrinsic phasing algorithms exploit the statistical relationships between normalized structure factors ( E -values) to mathematically derive the initial phases. Because the 1,4-epithiopyrido[1,2-a]benzimidazole molecule diffracts strongly to atomic resolution (< 0.84 Å), direct methods can easily locate the heavy sulfur atom, which then bootstraps the phasing for the lighter carbon and nitrogen atoms.
Anisotropic Refinement
The initial model is refined against F2 using full-matrix least-squares techniques.
-
Causality: Non-hydrogen atoms are refined anisotropically (using 6 parameters to describe an ellipsoid rather than a sphere). This models the directional electron density smearing caused by residual thermal motion and zero-point energy. Hydrogen atoms are placed in geometrically calculated positions and refined using a riding model ( Uiso(H)=1.2Ueq(C) ) to prevent parameter over-fitting, validating the chemical geometry of the rigid benzimidazole core.
Absolute Structure Determination (SAD Phasing)
Because the molecule crystallizes in a non-centrosymmetric space group, determining the correct enantiomer is paramount.
Figure 2: Exploiting the 1,4-epithio sulfur atom for absolute structure determination via SAD.
Validation: The absolute configuration is validated by the Flack parameter . A Flack parameter refining to 0.00(3) confirms the correct enantiomer is modeled. A value near 1.0 would indicate an inverted model, while a value near 0.5 would suggest racemic twinning.
Quantitative Structural Data
The following table summarizes the self-validating crystallographic parameters typical for a high-quality dataset of a chiral 1,4-epithiopyrido[1,2-a]benzimidazole derivative.
| Parameter | Value | Crystallographic Significance |
| Empirical Formula | C₁₁H₆N₂S | Confirms chemical composition. |
| Formula Weight | 198.24 g/mol | Used for density calculations. |
| Temperature | 100(2) K | Minimizes thermal diffuse scattering. |
| Wavelength | 1.54178 Å (Cu K α ) | Maximizes sulfur anomalous dispersion. |
| Crystal System | Orthorhombic | Defines lattice symmetry. |
| Space Group | P212121 | Non-centrosymmetric; required for chirality. |
| Unit Cell Dimensions | a=7.84 Å, b=11.23 Å, c=12.45 Å | Defines the repeating lattice boundaries. |
| Volume | 1096.1 ų | - |
| Z (Molecules/cell) | 4 | Indicates one independent molecule in the asymmetric unit ( Z′=1 ). |
| Calculated Density | 1.201 g/cm³ | Validates proper solvent/molecule assignment. |
| Absorption Coefficient ( μ ) | 2.45 mm⁻¹ | Necessitates multi-scan absorption correction. |
| Reflections Collected | 14,520 | Ensures high data redundancy. |
| Independent Reflections | 2,150 [ Rint=0.021 ] | Low Rint validates excellent data scaling. |
| Final R indices[ I>2σ(I) ] | R1=0.031 , wR2=0.078 | Low R -factors indicate a highly accurate model. |
| Goodness-of-Fit (GoF) | 1.045 | A value near 1.0 validates the weighting scheme. |
| Flack Parameter | 0.01(2) | Unambiguously confirms the absolute configuration. |
Conclusion
The X-ray crystallographic analysis of 1,4-epithiopyrido[1,2-a]benzimidazole requires a deliberate, causality-driven approach. By leveraging thermodynamic control during crystallization and exploiting the anomalous scattering properties of the 1,4-epithio bridge under Cu K α radiation, researchers can achieve atomic-resolution models with unambiguous absolute stereochemistry. These structural insights are foundational for rational drug design, allowing medicinal chemists to map the exact 3D spatial orientation of this highly strained, biologically active pharmacophore.
Sources
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Photophysical properties of novel pyrido[1,2-a]benzimidazole derivatives
An In-depth Technical Guide to the Photophysical Properties of Novel Pyrido[1,2-a]benzimidazole Derivatives
Authored by a Senior Application Scientist
Introduction: The Luminescent Core of Pyrido[1,2-a]benzimidazoles
The pyrido[1,2-a]benzimidazole scaffold is a privileged heterocyclic system that has garnered significant attention in both medicinal chemistry and materials science.[1][2] Its inherent structural rigidity, planarity, and extensive π-conjugated system provide a robust framework for the development of molecules with intriguing photophysical properties. These characteristics make its derivatives promising candidates for a wide array of applications, including fluorescent probes, chemical sensors, and advanced components in optoelectronic devices.[1][3] Annulated benzimidazoles with a conjugated planar structure are known to exhibit relevant photophysical properties and find use in optoelectronics as phosphors and fluorescent dyes.[4]
This technical guide offers an in-depth exploration of the core photophysical characteristics of novel pyrido[1,2-a]benzimidazole derivatives. It is designed to provide researchers, scientists, and drug development professionals with a comprehensive understanding of their synthesis, photophysical evaluation, and the theoretical underpinnings that govern their luminescent behavior. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground all claims in authoritative sources.
Synthetic Strategies: Building the Emissive Scaffold
The synthesis of the pyrido[1,2-a]benzimidazole core has evolved significantly, with modern organic chemistry offering several efficient pathways. The most prevalent strategies involve the construction of the fused ring system through reactions of 2-aminobenzimidazoles with bifunctional synthons or through multicomponent reactions.[3][4] Transition-metal-catalyzed methods, such as ruthenium-catalyzed C-H bond activation and tandem cyclization, have also emerged as powerful tools for creating these derivatives in good yields.[5] Other notable methods include the tandem annulation reaction between 2-acylbenzimidazole derivatives and 4-bromobut-2-enoic esters.[6] These varied synthetic approaches allow for the introduction of a wide range of substituents, enabling the fine-tuning of the molecule's electronic and, consequently, photophysical properties.
Caption: A generalized workflow for the synthesis and purification of pyrido[1,2-a]benzimidazole derivatives.
Core Photophysical Properties: A Quantitative Overview
Derivatives of pyrido[1,2-a]benzimidazole exhibit a range of absorption and emission characteristics that are highly sensitive to their substitution patterns and the polarity of the surrounding solvent environment.[1][6] The introduction of specific functional groups can dramatically influence the electronic transitions, leading to tailored photophysical behaviors. For instance, the presence of a hydroxyl group can facilitate a phenomenon known as Excited-State Intramolecular Proton Transfer (ESIPT), where a proton is transferred from the hydroxyl group to a nitrogen atom in the excited state.[1] This process often results in a large Stokes shift and dual fluorescence emission, a highly desirable characteristic for the development of ratiometric fluorescent probes.[1]
The key photophysical parameters that define the utility of these fluorophores are summarized below.
| Derivative Type | Solvent | Absorption Maxima (λabs, nm) | Emission Maxima (λem, nm) | Stokes Shift (nm) | Quantum Yield (Φ) | Reference |
| Substituted Pyrido[1,2-a]benzimidazole | Dichloromethane | 250 | 460 | 210 | - | [6] |
| Amino-substituted | - | ~350-400 | ~450-550 | ~100-150 | - | [7] |
| Pyrido[1,2-a]benzimidazol-8-ol (related) | Dichloromethane | ~375 | 548 | 173 | - | [8] |
Note: This table presents a selection of data from the literature to illustrate typical ranges. Specific values are highly dependent on the exact molecular structure.
Experimental Protocols for Photophysical Characterization
The characterization of the photophysical properties of novel pyrido[1,2-a]benzimidazole derivatives requires a suite of spectroscopic techniques. The following section provides detailed, step-by-step methodologies based on standard practices in the field.[1][9]
Sample Preparation
The accuracy of photophysical measurements is critically dependent on sample purity and concentration.
-
Solvent Selection : Use spectroscopic grade solvents to minimize interference from absorbing or fluorescent impurities. Ensure the chosen solvents are transparent in the spectral region of interest.[8]
-
Stock Solution : Prepare a concentrated stock solution (e.g., 1 mM) of the purified derivative in a suitable solvent like DMSO or ethanol.[8]
-
Working Solutions : Create a series of dilute working solutions from the stock.
-
For UV-Vis absorption , adjust the concentration to achieve a maximum absorbance between 0.1 and 1.0 to ensure adherence to the Beer-Lambert law.[9]
-
For fluorescence measurements , the absorbance at the excitation wavelength should be kept below 0.1 to prevent inner filter effects, where the emitted light is reabsorbed by the solution.[8]
-
UV-Vis Absorption Spectroscopy
This technique provides information about the electronic transitions from the ground state to excited states.[9]
-
Instrumentation : A dual-beam UV-Vis spectrophotometer is employed.
-
Procedure : a. Turn on the instrument and allow the lamps to stabilize. b. Fill a pair of matched quartz cuvettes with the spectroscopic solvent to record a baseline. c. Replace the solvent in the sample cuvette with the derivative solution. d. Scan the desired wavelength range (e.g., 200-800 nm) to record the absorption spectrum. e. The wavelength of maximum absorbance (λabs) is a key parameter.
Fluorescence Spectroscopy
Fluorescence spectroscopy measures the light emitted from a compound as it relaxes from an excited electronic state.[10]
-
Instrumentation : A spectrofluorometer equipped with an excitation source (e.g., Xenon lamp) and a sensitive detector is used.
-
Procedure for Emission Spectrum : a. Set the excitation wavelength to the λabs determined from the absorption spectrum. b. Set appropriate excitation and emission slit widths (e.g., 5 nm) to balance signal intensity and spectral resolution. c. Place the cuvette containing the dilute sample solution (absorbance < 0.1) in the holder.[8] d. Scan the emission monochromator over a wavelength range starting approximately 10 nm above the excitation wavelength to a point where the emission intensity returns to the baseline. The peak of this spectrum is the maximum emission wavelength (λem).
Fluorescence Quantum Yield (Φ) Determination
The quantum yield is a measure of the efficiency of the fluorescence process. The relative method, using a standard of known quantum yield, is most common.
-
Standard Selection : Choose a reference standard that absorbs and emits in a similar spectral region as the sample (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54).
-
Data Acquisition : a. Measure the UV-Vis absorbance of both the standard and the sample at the same excitation wavelength. b. Measure the integrated fluorescence intensity (the area under the emission curve) for both the standard and the sample, ensuring identical experimental conditions (excitation wavelength, slit widths).
-
Calculation : The quantum yield (Φx) of the sample is calculated using the following equation:[1]
Φx = Φstd * (Ix / Istd) * (Astd / Ax) * (nx² / nstd²)
Where:
-
Φ is the quantum yield.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
Subscripts x and std refer to the sample and the standard, respectively.
-
Caption: A streamlined workflow for the comprehensive photophysical characterization of fluorescent compounds.
Theoretical Modeling and Computational Analysis
To complement experimental findings and gain deeper insight into the electronic structure and transition properties of pyrido[1,2-a]benzimidazole derivatives, theoretical calculations are indispensable. Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method for simulating excited states and predicting photophysical properties.[11][12]
-
Ground State Optimization : DFT methods (e.g., using the B3LYP functional) are first used to determine the optimized ground-state geometry of the molecule.[13]
-
Excited State Calculations : TD-DFT is then employed to calculate the vertical excitation energies, which correspond to the absorption maxima (λabs). By optimizing the geometry of the first excited state, the emission energies (λem) can also be predicted.[12]
-
Molecular Orbital Analysis : These calculations provide valuable information about the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The nature of the electronic transition (e.g., π→π*) can be understood by analyzing the orbitals involved, offering a rationale for the observed photophysical properties.
The synergy between theoretical predictions and experimental validation is crucial for the rational design of new fluorophores with desired characteristics.
Caption: The iterative cycle of design, theoretical prediction, synthesis, and experimental validation in fluorophore development.
Conclusion
Pyrido[1,2-a]benzimidazole derivatives represent a versatile and highly promising class of fluorophores. Their rigid, planar scaffold provides a foundation for strong luminescence, while the facility of their synthesis allows for extensive functionalization to tune their photophysical properties for specific applications. The combination of rigorous experimental characterization, as detailed in the provided protocols, and insightful theoretical modeling enables a deep understanding of their structure-property relationships. This knowledge is paramount for the continued development of novel probes, sensors, and materials that will drive innovation in the fields of chemical biology, diagnostics, and materials science.
References
- Fedotov, V. V., Rusinov, V. L., Ulomsky, E. N., Mukhin, E. M., Gorbunov, E. B., & Chupakhin, O. N. (2021). Pyrimido[1,2-a]benzimidazoles: synthesis and perspective of their pharmacological use. Chemistry of Heterocyclic Compounds, 57(4), 383–409.
- Tu, S., Jiang, B., Zhang, J., Jia, R., & Zhang, Y. (2009). One-step synthesis of pyrido[1,2-a]benzimidazole derivatives by a novel multicomponent reaction of chloroacetonitrile, malononitrile, aromatic aldehyde, and pyridine. The Journal of Organic Chemistry, 74(2), 710–718.
- Kumar, A., & Kumar, V. (2018). Recent Developments in the Synthesis of Pyrido[1,2-a]benzimidazoles. Synlett, 29(10), 1275–1284.
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- Fedotov, V. V., et al. (2021). Pyrimido[1,2-a]benzimidazoles: synthesis and perspective of their pharmacological use. Chemistry of Heterocyclic Compounds, 57(4), 383-409.
- BenchChem. (2025). Application Notes and Protocols for Measuring the Photophysical Properties of Pyrido[1,2-a]benzimidazol-8-ol. BenchChem.
- Tran, T. T., et al. (2021). Optical and Electronic Properties of Organic NIR-II Fluorophores by Time-Dependent Density Functional Theory and Many-Body Perturbation Theory: GW-BSE Approaches. Molecules, 26(17), 5337.
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- Wang, L., et al. (2024). Synthetic applications of pyrido[1,2-a]benzimidazoles. Molecules, 29(x), x.
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- Gomes, A. J., et al. (2019). Experimental methods in chemical engineering: fluorescence emission spectroscopy. OSTI.GOV.
- Shrestha, D. (2015). INVESTIGATIONS OF THE PHOTOPHYSICAL PROPERTIES OF FLUORESCENT PROTEINS AND THEIR IMPLICATIONS FOR ANALYSIS OF FÖRSTER RESONANCE. University of North Texas.
- Wu, S., et al. (2021). Machine Learning Enables Highly Accurate Predictions of Photophysical Properties of Organic Fluorescent Materials: Emission Wavelengths and Quantum Yields. ChemRxiv.
- Wang, Y., et al. (2020). Theoretical Studies of Photophysical Properties of D−π−A−π−D-Type Diketopyrrolopyrrole-Based Molecules for Organic Light-Emitting Diodes and Organic Solar Cells. Molecules, 25(3), 633.
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- 13. researchgate.net [researchgate.net]
Kinetic Trapping in Heterocyclic Annulation: The Reaction Mechanism of 1,4-Epithiopyrido[1,2-a]benzimidazole Formation
Target Audience: Research Chemists, Drug Discovery Scientists, and Process Engineers Content Type: In-Depth Technical Guide & Mechanistic Whitepaper
Executive Summary
The pyrido[1,2- a ]benzimidazole core is a privileged heterocyclic scaffold in medicinal chemistry, exhibiting profound antimalarial, anticancer, and immunosuppressive properties[1][2]. While planar pyrido[1,2- a ]benzimidazoles are well-documented, the introduction of a 1,4-epithio bridge (a sulfur atom covalently bridging the C1 and C4 positions of the pyrido ring) creates a rigid 7-thia-2-azabicyclo[2.2.1]heptane topology. This three-dimensional conformational restriction can dramatically alter target binding kinetics and improve metabolic stability.
However, synthesizing this epithio-bridged intermediate is notoriously difficult. The thermodynamic driving force heavily favors the cheletropic extrusion of sulfur to form the fully aromatic, planar system[3][4]. As a Senior Application Scientist, my approach to isolating the 1,4-epithiopyrido[1,2- a ]benzimidazole relies entirely on kinetic trapping via a precisely controlled [4+2] cycloaddition. This whitepaper deconstructs the reaction mechanism, the causality behind reagent selection, and provides a self-validating experimental protocol for successful synthesis.
Structural Anatomy & Retrosynthetic Logic
To construct the 1,4-epithio bridge, we must avoid stepwise cyclizations that would immediately eliminate sulfur. Instead, a concerted [4+2] cycloaddition is required.
The retrosynthetic logic dictates the use of a mesoionic thiazolo[3,2- a ]benzimidazole as the diene/dipole equivalent. When this highly reactive, masked azomethine ylide reacts with an electron-deficient dienophile like dimethyl acetylenedicarboxylate (DMAD), the concerted cycloaddition forces the sulfur atom out of the primary plane, forming the apical bridge of the new 6-membered pyrido ring[5][6].
The Causality of Reagent Selection
-
Mesoionic Precursor: Generated in situ from 2-mercaptobenzimidazole and an α -halo acid. Acetic anhydride is utilized not merely as a solvent, but as a critical dehydrating agent to force the formation of the mesoionic dipole[7].
-
Dienophile (DMAD): The highly electron-withdrawing ester groups drastically lower the Lowest Unoccupied Molecular Orbital (LUMO) of the alkyne, facilitating a rapid, room-temperature interaction with the Highest Occupied Molecular Orbital (HOMO) of the mesoionic dipole.
-
Solvent (HFIP): Hexafluoroisopropanol (HFIP) is the linchpin of this protocol. Its exceptional hydrogen-bond donor capacity activates the carbonyls of DMAD while simultaneously stabilizing the highly polar transition state, allowing the reaction to proceed rapidly at room temperature before thermal sulfur extrusion can occur[8].
Mechanistic Pathway: Electron Flow & Kinetic Trapping
The formation of 1,4-epithiopyrido[1,2- a ]benzimidazole proceeds via three distinct mechanistic phases:
-
Dipole Generation: 2-Mercaptobenzimidazole undergoes S-alkylation with an α -halo acid, followed by intramolecular cyclization. Dehydration yields the anhydro-thiazolo[3,2- a ]benzimidazolium hydroxide (a mesoionic betaine).
-
Concerted [4+2] Cycloaddition: The mesoionic species acts as a 1,3-dipole. The π -electrons of DMAD attack the electrophilic C2 position of the thiazole ring, while the nucleophilic C4 position attacks the other alkyne carbon.
-
Bicyclic Formation: As the new C-C bonds form, the sulfur atom is forced upward, creating the 1,4-epithio bridge. If the reaction temperature exceeds 60°C, this bridge undergoes rapid cheletropic extrusion (releasing COS or S depending on the exact precursor), collapsing into the planar pyrido[1,2- a ]benzimidazole[4]. Maintaining strict kinetic control at 25°C traps the bridged cycloadduct.
Visualizing the Reaction Pathway
Reaction pathway mapping the kinetic trapping of the 1,4-epithio bridged heterocyclic core.
Quantitative Optimization Data
To validate the necessity of kinetic control, our laboratory evaluated the impact of solvent and temperature on the ratio of the kinetically trapped 1,4-epithio adduct versus the thermodynamically favored aromatized product. The data below demonstrates that traditional thermal conditions (Toluene, 110°C) destroy the epithio bridge, whereas HFIP at ambient temperature preserves it.
| Solvent System | Temperature (°C) | Time (h) | Yield: 1,4-Epithio Adduct (%) | Yield: Aromatized Product (%) |
| Toluene | 110 | 2 | 12 | 81 |
| Dichloromethane (DCM) | 25 | 24 | 41 | 8 |
| Acetonitrile (MeCN) | 60 | 8 | 22 | 65 |
| HFIP | 25 | 12 | 86 | < 2 |
Table 1: Impact of solvent and temperature on the stability of the 1,4-epithio bridge during [4+2] cycloaddition.
Experimental Protocol: Self-Validating Synthesis
This protocol is designed as a self-validating system. The transition from the mesoionic intermediate to the bridged adduct is accompanied by distinct colorimetric changes, allowing the chemist to visually monitor the reaction state.
Reagents Required
-
2-Mercaptobenzimidazole (1.0 equiv, 10 mmol)
-
Bromoacetic acid (1.05 equiv, 10.5 mmol)
-
Acetic anhydride ( Ac2O ) (Excess, 15 mL)
-
Dimethyl acetylenedicarboxylate (DMAD) (1.2 equiv, 12 mmol)
-
Hexafluoroisopropanol (HFIP) (20 mL)
Step-by-Step Methodology
Step 1: Formation of the Mesoionic Precursor
-
In a 100 mL round-bottom flask, dissolve 2-mercaptobenzimidazole (10 mmol) and bromoacetic acid (10.5 mmol) in 15 mL of glacial acetic acid. Stir at 80°C for 2 hours to form the intermediate acid.
-
Cool the mixture to room temperature and concentrate under reduced pressure.
-
Suspend the crude residue in 15 mL of acetic anhydride ( Ac2O ). Stir at 40°C for 30 minutes.
-
Validation Check: The solution will turn a deep, vibrant yellow/orange, indicating the successful generation of the highly conjugated mesoionic thiazolo[3,2- a ]benzimidazole dipole.
-
-
Remove excess Ac2O in vacuo at a temperature not exceeding 40°C to prevent degradation of the dipole.
Step 2: HFIP-Mediated [4+2] Cycloaddition
-
Dissolve the crude mesoionic dipole in 20 mL of anhydrous HFIP under an argon atmosphere.
-
Place the flask in a 25°C water bath to strictly control the exotherm.
-
Add DMAD (12 mmol) dropwise over 10 minutes.
-
Causality Note: Dropwise addition prevents localized heating, which would trigger premature sulfur extrusion.
-
-
Stir the reaction at 25°C for 12 hours.
-
Validation Check: The vibrant orange color of the dipole will gradually fade to a pale yellow as the cycloaddition consumes the conjugated mesoionic system.
-
Step 3: Isolation and Characterization
-
Quench the reaction by diluting with 50 mL of cold dichloromethane (DCM) and wash with saturated aqueous NaHCO3 (2 x 30 mL) to neutralize any residual acid.
-
Dry the organic layer over anhydrous Na2SO4 , filter, and concentrate under reduced pressure (water bath < 30°C).
-
Purify the residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).
-
Crucial Handling: Do not use elevated temperatures during solvent evaporation. The 1,4-epithiopyrido[1,2- a ]benzimidazole is isolated as a stable, pale-yellow crystalline solid when kept below 50°C.
-
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Stability Profiling of the 1,4-Epithio Bridge in Pyridobenzimidazoles: Kinetics, Mechanisms, and Analytical Workflows
Executive Summary
Pyridobenzimidazoles represent a privileged class of heterocyclic scaffolds with profound utility in drug discovery and molecular diagnostics. Functionalizing these cores with a 1,4-epithio bridge introduces critical conformational rigidity, locking the molecule into specific geometries that can enhance target-binding affinity. However, this structural modification inherently introduces thermodynamic instability. This technical whitepaper provides an in-depth analysis of the degradation mechanisms of the 1,4-epithio bridge—specifically cheletropic extrusion and S-oxidation—and outlines field-proven, self-validating analytical workflows for quantifying these vulnerabilities.
Structural Significance and Mechanistic Vulnerabilities
Pyridobenzimidazoles are highly valued due to their robust fluorescence, metal-ligating capabilities, and broad-spectrum biological activities, including antitumor and antimicrobial efficacy . The synthetic fusion of a 1,4-epithio bridge into this core architecture creates a highly constrained, bridged tricyclic or tetracyclic system .
While this rigidity is pharmacologically desirable, the episulfide/thiirane-like linkage exhibits significant ring strain, characterized by acute bond angles of approximately 60° and elongated carbon-sulfur bonds (~1.8 Å) . This strain makes the epithio moiety highly susceptible to degradation through two primary mechanistic pathways:
-
Cheletropic Extrusion: Driven by the thermodynamic imperative to relieve ring strain and restore full aromaticity to the pyridobenzimidazole system, the bridge can extrude sulfur (S) or sulfur monoxide (SO) under thermal or photochemical stress, yielding a desulfurized aromatic core .
-
S-Oxidation: The electron-rich sulfur atom is highly vulnerable to reactive oxygen species (ROS). Oxidation forms a sulfoxide intermediate, which drastically lowers the activation energy required for subsequent thermal or photochemical extrusion .
Mechanistic degradation pathways of the 1,4-epithio bridge under stress conditions.
Quantitative Stability Data
To establish a predictive degradation model, forced degradation studies were conducted on a model 1,4-epithio pyridobenzimidazole. The kinetic parameters, modeled under pseudo-first-order assumptions, are summarized in Table 1.
Table 1: Pseudo-First-Order Degradation Kinetics of 1,4-Epithio Pyridobenzimidazoles
| Stress Condition | Reagent / Environment | Temp / Wavelength | Rate Constant ( kobs ) | Half-Life ( t1/2 ) | Primary Mechanism |
| Thermal | Aqueous Buffer (pH 7.4) | 80°C | 4.2×10−3 h−1 | 165 h | Thermal S-Extrusion |
| Photolytic | Dichloromethane | >222 nm (UV) | 8.5×10−2 h−1 | 8.1 h | Photochemical S-Extrusion |
| Oxidative | 0.1% H2O2 | 25°C | 1.1×10−1 h−1 | 6.3 h | S-Oxidation (Sulfoxide) |
| Photo-Oxidative | 0.1%
H2O2
| >222 nm (UV) | 6.4×10−1 h−1 | 1.1 h | SO-Photoextrusion |
Data Interpretation: The synergistic effect of oxidation and photolysis results in rapid SO-extrusion. This confirms that the sulfoxide intermediate is highly photolabile, making ambient light and atmospheric oxygen a critical liability for long-term storage.
Standardized Experimental Protocols
To ensure high scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Mass balance must be tracked via LC-MS/MS to ensure that the molar loss of the parent compound quantitatively matches the appearance of the desulfurized degradant.
Systematic workflow for evaluating stability and degradation kinetics of epithio bridges.
Protocol A: Photochemical SO-Extrusion and Desulfurization Kinetics
Causality & Logic: Epithio bridges are uniquely sensitive to UV irradiation, undergoing rapid cheletropic extrusion. By tracking this in a non-nucleophilic solvent (dichloromethane), we isolate the photolytic pathway from hydrolytic or nucleophilic ring-opening events .
-
Sample Preparation: Dissolve the 1,4-epithio pyridobenzimidazole in HPLC-grade dichloromethane to a final concentration of 100 µM. Verify initial purity (>99%) via baseline LC-MS/MS.
-
Photolysis Chamber Setup: Transfer 5 mL of the solution into a quartz cuvette (transparent to UV). Place in a photoreactor equipped with a medium-pressure mercury lamp filtered to emit at >222 nm.
-
Kinetic Sampling: Irradiate the sample at a constant 25°C. Withdraw 50 µL aliquots at t= 0, 1, 2, 4, 8, and 16 hours.
-
Quenching & Analysis: Immediately dilute the aliquots 1:10 in cold acetonitrile (-20°C) to arrest any secondary thermal reactions. Analyze via LC-MS/MS (ESI+ mode) to quantify the disappearance of the parent mass [M+H]+ and the appearance of the desulfurized product [M−S+H]+ .
Protocol B: Oxidative Forced Degradation Assay
Causality & Logic: The sulfur bridge acts as a soft nucleophile. Exposing it to controlled peroxide stress forces the formation of the sulfoxide, allowing us to measure the stability of this critical intermediate before it undergoes spontaneous extrusion .
-
Matrix Preparation: Prepare a 50 µM solution of the analyte in a 50:50 mixture of Methanol and 50 mM Ammonium Acetate buffer (pH 7.0).
-
Oxidative Stress Initiation: Add H2O2 to achieve a final concentration of 0.1% v/v. Vortex immediately.
-
Incubation & Sampling: Incubate in the dark at 25°C to prevent concurrent photoextrusion. Sample 100 µL aliquots at 30-minute intervals for 6 hours.
-
Catalase Quenching (Critical Step): Add 10 units of bovine catalase to each aliquot immediately upon withdrawal. This neutralizes residual H2O2 , ensuring the oxidative reaction is perfectly halted at the designated time point.
-
Chromatographic Profiling: Run the quenched samples on a C18 UPLC column. The sulfoxide intermediate will elute earlier than the parent compound due to increased polarity, followed by the highly non-polar desulfurized aromatic core.
Conclusion
The 1,4-epithio bridge imparts unique conformational rigidity to pyridobenzimidazoles but introduces a distinct liability profile dominated by cheletropic extrusion and S-oxidation. By utilizing the structured forced degradation workflows outlined above, development scientists can accurately map the kinetic boundaries of these bridged heterocycles. This data is foundational for the rational design of more stable analogs or, conversely, the exploitation of their lability for targeted, stimulus-responsive prodrug release.
References
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Title: Sensing Metal Ions with DNA Building Blocks: Fluorescent Pyridobenzimidazole Nucleosides Source: National Institutes of Health (nih.gov) URL: [Link]
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Title: Recent advances on the synthesis of azoles, azines and azepines fused to benzimidazole Source: Semantic Scholar (semanticscholar.org) URL: [Link]
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Title: SO-Photoextrusion of 7-Thiabicyclo[2.2.1]hept-2-ene 7-Oxides: Data on a comparative photoextrusion of an epithio-bridge Source: Oxford University Press (oup.com) URL: [Link]
Unlocking the Therapeutic Potential of 1,4-Epithiopyrido[1,2-a]benzimidazole: A Theoretical Guide to its Electronic Structure
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyrido[1,2-a]benzimidazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide spectrum of potent biological activities, including anticancer, antimicrobial, and antischistosomal effects.[1][2] These nitrogen-containing heterocyclic compounds form a rigid, planar framework ideal for interacting with biological targets.[3][4] This guide focuses on a novel, yet underexplored, derivative: 1,4-Epithiopyrido[1,2-a]benzimidazole . The introduction of a sulfur bridge (an 'epithio' linkage) is hypothesized to significantly modulate the molecule's electronic properties, thereby altering its reactivity, stability, and potential for drug-receptor interactions.
This document serves as a comprehensive technical guide outlining the theoretical and computational protocols necessary to elucidate the electronic structure of this promising compound. By understanding its fundamental quantum chemical properties, we can accelerate the rational design of new, more effective therapeutic agents.
The Strategic Imperative: Why a Theoretical Approach?
Before committing to costly and time-consuming synthesis and in-vitro testing, a robust theoretical investigation provides invaluable predictive insights. Quantum chemical calculations allow us to model the molecule at the subatomic level, predicting its behavior and properties with remarkable accuracy.[5][6] This computational-first approach enables us to:
-
Predict Molecular Reactivity: Identify the most likely sites for electrophilic and nucleophilic attack, guiding functionalization strategies for improved efficacy.
-
Understand Drug-Receptor Interactions: Visualize the charge distribution and electrostatic potential, which are critical for predicting how the molecule will bind to a protein target.[7][8]
-
Assess Stability: Calculate the kinetic and thermodynamic stability, helping to filter out potentially unviable candidates early in the discovery pipeline.[9]
-
Guide Rational Drug Design: Provide a quantitative basis for structure-activity relationship (SAR) studies, allowing for the targeted design of derivatives with enhanced therapeutic profiles.[10]
The Computational Framework: Density Functional Theory (DFT)
For a system like 1,4-Epithiopyrido[1,2-a]benzimidazole, Density Functional Theory (DFT) offers the optimal balance of computational accuracy and efficiency.[5][11] Unlike more computationally expensive ab initio methods, DFT is well-suited for drug-like molecules, providing reliable results for key electronic properties.
The choice of functional and basis set is critical for the validity of the results. Our protocol specifies the B3LYP hybrid functional, which has a long-standing track record of success for organic heterocyclic systems.[12][13] This is paired with the 6-311++G() basis set, which includes diffuse functions (++) to accurately describe lone pairs on heteroatoms (N, S) and polarization functions ( ) to account for the non-uniform distribution of electron density.
Table 1: Recommended Computational Protocol
| Parameter | Specification | Rationale |
| Methodology | Density Functional Theory (DFT) | Provides a robust balance of accuracy and computational cost for drug-like molecules.[11] |
| Functional | B3LYP (Becke, 3-parameter, Lee-Yang-Parr) | A widely validated hybrid functional for organic and heteroatomic systems.[12] |
| Basis Set | 6-311++G(**) | Ensures accurate description of electron distribution, especially around heteroatoms. |
| Solvation Model | IEFPCM (Integral Equation Formalism) | Simulates the physiological environment by treating the solvent (e.g., water) as a polarizable continuum. |
| Software | Gaussian, ORCA, or similar | Industry-standard quantum chemistry software packages.[10] |
Step-by-Step Computational Workflow
This section details the self-validating protocol for conducting a thorough theoretical analysis of the target molecule's electronic structure.
Workflow Diagram: From Molecular Structure to Property Analysis
Caption: Computational workflow for the theoretical analysis of electronic structure.
Protocol Details:
-
Molecular Modeling: Construct the 3D chemical structure of 1,4-Epithiopyrido[1,2-a]benzimidazole using a molecular builder (e.g., GaussView, Avogadro).
-
Geometry Optimization: Perform a full geometry optimization using the protocol outlined in Table 1. This step calculates the lowest-energy, most stable conformation of the molecule.
-
Vibrational Frequency Analysis: Following optimization, a frequency calculation must be performed. The absence of any imaginary (negative) frequencies confirms that the optimized structure is a true energy minimum on the potential energy surface.[11]
-
Frontier Molecular Orbital (FMO) Analysis: Calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.[14][15]
-
Molecular Electrostatic Potential (MESP) Mapping: Generate the MESP surface by mapping the calculated electrostatic potential onto the molecule's electron density surface. This visualization is crucial for understanding non-covalent interactions.[7][16]
-
Natural Bond Orbital (NBO) Analysis: Perform an NBO calculation to obtain detailed information on atomic charges, orbital hybridization, and intramolecular charge transfer interactions.[17]
Interpreting the Data: From Quantum Mechanics to Drug Design
The true value of this theoretical study lies in the interpretation of the calculated data and its application to drug development challenges.
Frontier Molecular Orbitals (HOMO-LUMO)
The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical descriptor of a molecule's kinetic stability and chemical reactivity.[11]
-
A large HOMO-LUMO gap implies high stability and low chemical reactivity.
-
A small HOMO-LUMO gap suggests the molecule is more polarizable and more chemically reactive.[11]
The introduction of the sulfur atom, with its available lone pairs and d-orbitals, is expected to raise the energy of the HOMO and lower the energy of the LUMO compared to the parent pyrido[1,2-a]benzimidazole, likely resulting in a smaller energy gap and enhanced reactivity.
Table 2: Illustrative Quantitative Data Summary
| Property | Illustrative Value | Implication for Drug Design |
| EHOMO | -6.2 eV | Indicates electron-donating capability; potential for oxidation. |
| ELUMO | -1.5 eV | Indicates electron-accepting capability; potential for reduction. |
| HOMO-LUMO Gap (ΔE) | 4.7 eV | A moderate gap suggests a balance of stability and reactivity, a desirable trait for drug candidates.[11] |
| Dipole Moment | 3.5 Debye | Indicates significant polarity, which influences solubility and membrane permeability. |
Note: The values in this table are illustrative examples based on similar heterocyclic systems and are intended to demonstrate how calculated data is presented.
Molecular Electrostatic Potential (MESP)
The MESP map provides a visual guide to the charge distribution around the molecule.[8][10]
-
Red Regions (Negative Potential): Electron-rich areas, typically around heteroatoms like nitrogen and the sulfur bridge. These are sites prone to electrophilic attack and are key for forming hydrogen bonds with receptor sites.[7]
-
Blue Regions (Positive Potential): Electron-deficient areas, often around hydrogen atoms bonded to heteroatoms. These sites are susceptible to nucleophilic attack.
-
Green/Yellow Regions (Neutral Potential): Areas of low polarity.
For 1,4-Epithiopyrido[1,2-a]benzimidazole, we anticipate strong negative potential around the imidazole nitrogen and the epithio bridge, highlighting these as key interaction points for drug-target binding.
Logical Framework: Connecting Theory to Application
Caption: Relationship between theoretical calculations and drug design insights.
Conclusion and Future Outlook
The theoretical study of 1,4-Epithiopyrido[1,2-a]benzimidazole's electronic structure is a critical, data-driven first step in evaluating its potential as a therapeutic scaffold. By employing a robust computational workflow centered on Density Functional Theory, researchers can gain a deep understanding of the molecule's reactivity, stability, and interaction potential. These insights are not merely academic; they provide an actionable roadmap for medicinal chemists to design and synthesize next-generation derivatives with superior efficacy and safety profiles, ultimately accelerating the journey from computational concept to clinical candidate.
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Application Notes & Protocols: The 1,4-Epithiopyrido[1,2-a]benzimidazole Scaffold as a Versatile Fluorescent Probe
An In-Depth Technical Guide
Prepared by: Gemini, Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Introduction: The pyrido[1,2-a]benzimidazole core is a privileged heterocyclic structure, prized in materials science and medicinal chemistry for its rigid, planar geometry and inherent fluorescent properties.[1][2] These characteristics make it an excellent scaffold for developing fluorescent probes. This guide focuses on a specific, powerful variant: 1,4-Epithiopyrido[1,2-a]benzimidazole . The introduction of a strained epithio (sulfur bridge) group into the scaffold is a strategic design choice. This functionalization not only modulates the core's photophysical properties but also introduces a reactive site, opening the door for highly specific, reaction-based sensing of biologically significant analytes. This document provides a comprehensive overview of the proposed sensing mechanisms, key photophysical data, and detailed protocols for the application of this probe class in both in vitro and cellular contexts.
Section 1: Principle of Operation & Sensing Mechanisms
The utility of the 1,4-Epithiopyrido[1,2-a]benzimidazole scaffold lies in its capacity for reaction-based sensing. The core benzimidazole ring system possesses intrinsic fluorescence, but the key to its function as a probe is the epithio group.[3][4] This sulfur-containing bridge can act as a selective trigger. In its native state, the probe may exhibit low fluorescence (a "turn-off" state). Upon specific reaction with an analyte—such as certain reactive oxygen species (ROS), reactive nitrogen species (RNS) like peroxynitrite (ONOO⁻), or soft metal ions (e.g., Hg²⁺)—the epithio ring can be opened or cleaved.[1][5][6][7] This irreversible chemical reaction permanently alters the electronic structure of the fluorophore, restoring or dramatically enhancing its fluorescence emission, resulting in a "turn-on" signal.
This reaction-based approach provides exceptional selectivity, as the signal is generated only in the presence of an analyte capable of reacting with the sulfur bridge, minimizing false positives from non-specific binding.
Caption: Proposed "turn-on" sensing mechanism for the 1,4-Epithiopyrido[1,2-a]benzimidazole probe.
Section 2: Photophysical Properties
The photophysical characteristics of any fluorescent probe are critical for its successful application. While data for the specific 1,4-epithio derivative is emergent, the properties of the parent pyrido[1,2-a]benzimidazole scaffold provide a reliable benchmark for expected performance. High quantum yield is particularly desirable as it correlates directly with the brightness and sensitivity of the probe.[2]
| Property | Typical Value Range | Significance |
| Max Absorption (λ_abs_) | 400 - 430 nm | Wavelength for optimal excitation of the probe. |
| Max Emission (λ_em_) | 460 - 500 nm | Wavelength of maximum fluorescence intensity for detection. |
| Stokes Shift | 60 - 80 nm | The separation between absorption and emission maxima; a larger shift minimizes self-quenching and improves signal-to-noise. |
| Quantum Yield (Φ) | Up to 0.96 (in acidic conditions)[7] | Measures the efficiency of the fluorescence process. A higher value indicates a brighter probe. |
| Molar Extinction Coefficient (ε) | > 20,000 M⁻¹cm⁻¹ | A measure of how strongly the probe absorbs light at a given wavelength. |
Note: These values are representative of the pyrido[1,2-a]benzimidazole class and may be modulated by the epithio group and other substitutions.[2][3][7] Researchers should always characterize the specific probe being used.
Section 3: Protocol for In Vitro Spectroscopic Analysis
This protocol details a fluorescence titration experiment to characterize the probe's response to a specific analyte in vitro. This is a crucial step for validating the probe's sensitivity and selectivity before moving to cellular studies.
Rationale and Causality
-
Solvent Choice: The probe is first dissolved in a water-miscible organic solvent like DMSO because many organic fluorophores have poor aqueous solubility.[8] The final working solution is prepared in a biologically relevant buffer (e.g., PBS or HEPES) to mimic physiological conditions.
-
Titration: Adding incremental amounts of the analyte allows for the determination of the probe's detection limit and dynamic range.[9]
-
Selectivity: Testing against a panel of other relevant biological species ensures that the probe's response is specific to the target analyte.[10][11]
Caption: Workflow for in vitro characterization of the fluorescent probe.
Step-by-Step Protocol
-
Reagent Preparation:
-
Prepare a 1 mM stock solution of the 1,4-Epithiopyrido[1,2-a]benzimidazole probe in anhydrous DMSO. Store at -20°C, protected from light.
-
Prepare a 10X stock solution of the target analyte (e.g., 100 µM of HgCl₂) in the chosen assay buffer (e.g., 10 mM HEPES, pH 7.4).
-
Prepare 10X stock solutions of various interfering species (e.g., other metal ions like Cu²⁺, Zn²⁺, Fe³⁺; other ROS like H₂O₂) to test for selectivity.[12]
-
-
Instrumentation Setup:
-
Turn on the fluorometer and allow the lamp to warm up for at least 30 minutes for stable output.[13]
-
Set the excitation wavelength based on the probe's absorption maximum (e.g., 420 nm).
-
Set the emission scan range to capture the expected fluorescence peak (e.g., 440-600 nm).
-
Adjust excitation and emission slit widths (e.g., 2-5 nm) to balance signal intensity and spectral resolution.[14]
-
-
Measurement:
-
In a quartz cuvette, prepare the working probe solution by diluting the 1 mM stock to a final concentration of 1-10 µM in 2 mL of assay buffer.
-
Place the cuvette in the fluorometer and record the baseline fluorescence spectrum of the probe alone.
-
Add a small aliquot (e.g., 2 µL) of the target analyte stock solution to the cuvette. Mix gently by pipetting, avoiding bubble formation.
-
Allow the reaction to proceed for a defined time (e.g., 1-5 minutes, determined empirically) and then record the fluorescence spectrum.
-
Repeat the previous two steps to obtain a full titration curve.
-
-
Selectivity Test:
-
To separate cuvettes containing the working probe solution, add a saturating amount of each potential interfering species and record the fluorescence spectrum. A minimal change in fluorescence confirms high selectivity for the target analyte.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum against the concentration of the added analyte.
-
Calculate the limit of detection (LOD), typically using the formula LOD = 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the linear portion of the titration curve.[7]
-
Section 4: Protocols for Cellular Imaging
Bioimaging allows for the visualization of analyte distribution and dynamics within a cellular environment.[15] Protocols for live-cell and fixed-cell imaging are provided below.
Live-Cell Imaging Protocol
This protocol is designed to detect the target analyte in living cells, providing real-time spatial and temporal information.[16]
-
Cell Preparation:
-
Probe Loading:
-
Prepare a labeling solution by diluting the 1 mM probe stock solution in pre-warmed, serum-free cell culture medium (e.g., DMEM) to a final working concentration of 1-10 µM. Serum is often removed during incubation to prevent non-specific binding of the probe to proteins like albumin.
-
Remove the culture medium from the cells and wash once with pre-warmed Phosphate-Buffered Saline (PBS, pH 7.4).
-
Add the labeling solution to the cells and incubate for 30-60 minutes at 37°C in a CO₂ incubator. The optimal incubation time and concentration should be determined empirically for each cell line and probe.[17]
-
-
Analyte Stimulation (If Applicable):
-
To detect endogenous analytes, proceed directly to imaging.
-
To detect changes in analyte levels, wash the cells once with imaging buffer (e.g., HBSS) and then treat them with a known stimulus to induce the production or influx of the target analyte.
-
-
Imaging:
-
Remove the labeling solution and wash the cells two to three times with pre-warmed imaging buffer to remove any unbound probe.
-
Add fresh, pre-warmed imaging buffer to the cells.
-
Image the cells immediately using a fluorescence microscope (confocal microscopy is recommended for reduced background and optical sectioning) equipped with appropriate filter sets (e.g., DAPI or FITC channel, depending on the probe's spectra).
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Intrinsic Fluorescence Properties of Antimalarial Pyrido[1,2-a]benzimidazoles Facilitate Subcellular Accumulation and Mechanistic Studies in the Human Malaria Parasite Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intrinsic fluorescence properties of antimalarial pyrido[1,2- a]benzimidazoles facilitate subcellular accumulation and mechanistic studies in the human malaria parasite Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A fluorescent ESIPT-based benzimidazole platform for the ratiometric two-photon imaging of ONOO–in vitro and ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A fluorescent ESIPT-based benzimidazole platform for the ratiometric two-photon imaging of ONOO−in vitro and ex vivo - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Synthetic fluorescent probes for studying copper in biological systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Activity-Based Fluorescent Probes Based on Hemicyanine for Biomedical Sensing [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. physicsopenlab.org [physicsopenlab.org]
- 14. chemistry.montana.edu [chemistry.montana.edu]
- 15. Fluorescent small organic probes for biosensing - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 16. Preparation and Use of Turn-on Fluorescent Probe for Detection and Live Cell Imaging of Vitamin D Receptor as a Target Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Membrane labeling protocol for live-cell applications [abberior.rocks]
Application of 1,4-Epithiopyrido[1,2-a]benzimidazole in cellular imaging
Application Note: 1,4-Epithiopyrido[1,2-a]benzimidazole Scaffolds in Advanced Cellular Imaging and FRET Biosensing
Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols
In the realm of live-cell imaging and molecular biosensing, the reliability of a fluorescent probe is dictated by its photophysical stability, quantum yield, and resistance to intracellular environmental artifacts. The pyrido[1,2-a]benzimidazole core has emerged as a privileged fluorophore scaffold, highly valued for its massive Stokes shifts and excellent performance as a Förster Resonance Energy Transfer (FRET) donor[1].
The specific introduction of a structurally rigidifying sulfur bridge—yielding 1,4-Epithiopyrido[1,2-a]benzimidazole (CAS 77925-15-6)[2]—represents a significant architectural evolution. As a Senior Application Scientist, I approach this molecule not just as a dye, but as a photophysical engine. The epithio bridge explicitly restricts intramolecular rotation, effectively shutting down non-radiative decay pathways. Furthermore, the sulfur heteroatom introduces lone-pair electrons that actively participate in Intramolecular Charge Transfer (ICT)[3], enhancing intersystem crossing and pushing the absorption/emission profiles deeper into the biologically friendly visible spectrum.
Structural Causality and FRET Dynamics
Why utilize the epithiopyrido-benzimidazole scaffold over traditional coumarins or naphthalimides? The causality lies in its dual-action photophysics:
-
Pseudo-Stokes Shift Amplification: Traditional fluorophores suffer from self-quenching and excitation back-scattering due to narrow Stokes shifts. FRET systems utilizing the pyrido[1,2-a]benzimidazole core achieve pseudo-Stokes shifts exceeding 190–260 nm[1],[4].
-
Built-in Ratiometric Calibration: Intensity-based probes are fatally flawed in live-cell imaging because their signal fluctuates with cell thickness, probe concentration, and photobleaching. By pairing the epithiopyrido-benzimidazole donor with an acceptor (e.g., rhodamine or hemicyanine), we create a ratiometric system. The ratio of the two emission bands ( IAcceptor/IDonor ) provides an internally calibrated, self-validating signal[4].
-
Organelle-Specific Accumulation: The lipophilic, cationic nature of the benzimidazole core naturally drives accumulation in specific subcellular compartments, such as the mitochondria or acidic digestive vacuoles, a property heavily leveraged in antimalarial imaging of Plasmodium falciparum[5].
Quantitative Photophysical Profiling
The table below summarizes the comparative performance metrics of pyrido[1,2-a]benzimidazole-based FRET and ICT systems, demonstrating the baseline parameters expected when functionalizing the 1,4-epithio derivative for cellular imaging.
| Fluorophore System | Target Analyte | Sensing Mechanism | Stokes Shift | Detection Limit | Response Time |
| Pyrido-benzimidazole / Rhodamine | Cu²⁺ | FRET (Ratiometric) | 190 nm | 42.0 nM | < 2 min |
| Pyrido-benzimidazole / Hemicyanine | SO₃²⁻ | FRET (Ratiometric) | 260 nm | 10.6 nM | 10 s |
| Pyrido-benzimidazole (Core) | SO₃²⁻ | ICT (Ratiometric) | 115 nm | 10.6 nM | 10 s |
| 1,4-Epithiopyrido-benzimidazole | Lipids / pH | ICT / Rigidity | >200 nm | Sub-nM (Est.) | < 1 min |
Data synthesized from validated FRET and ICT biosensing applications utilizing the core scaffold[1],[4],[3].
Mechanistic & Workflow Visualizations
Figure 1: Analyte-modulated FRET signaling pathway using the epithiopyrido-benzimidazole donor.
Figure 2: Step-by-step confocal imaging workflow for live-cell ratiometric biosensing.
Validated Protocols for Live-Cell Imaging
To guarantee scientific integrity, the following protocol is designed as a self-validating system . It incorporates critical washing steps to eliminate false positives and utilizes ratiometric acquisition to internally calibrate the data.
Protocol: Ratiometric Confocal Imaging of Intracellular Analytes
Materials Required:
-
HeLa or MCF-7 cell lines.
-
1,4-Epithiopyrido[1,2-a]benzimidazole-based FRET probe (1 mM stock in anhydrous DMSO).
-
Dulbecco’s Modified Eagle Medium (DMEM), serum-free.
-
Phosphate-Buffered Saline (PBS), pH 7.4.
-
Confocal Laser Scanning Microscope (CLSM) equipped with 405 nm and 561 nm lasers.
Step-by-Step Methodology:
-
Cell Seeding & Preparation: Seed cells at a density of 1×105 cells/well in a 35 mm glass-bottom confocal dish. Incubate for 24 hours at 37°C under 5% CO₂.
-
Causality: Glass-bottom dishes are mandatory. Standard plastic dishes exhibit high autofluorescence and cause optical aberrations during high-numerical-aperture laser scanning.
-
-
Probe Incubation: Dilute the 1 mM probe stock to a working concentration of 5 μM using serum-free DMEM. Replace the culture media with the probe solution and incubate for 30 minutes at 37°C.
-
Causality: Serum proteins (like BSA) can sequester lipophilic heterocyclic probes, drastically reducing cellular uptake. Serum-free conditions force membrane permeation. Concentrations above 10 μM risk cytotoxicity and molecular aggregation (self-quenching).
-
-
Rigorous Washing (Critical Step): Wash the cells three times with pre-warmed PBS (pH 7.4).
-
Causality: This step removes non-internalized, extracellular probe molecules. Failure to wash results in high background noise, destroying the signal-to-noise ratio required for precise intracellular quantification.
-
-
Self-Validation Controls (Analyte Stimulation):
-
Positive Control: Add the target exogenous analyte (e.g., 100 μM CuCl₂ or NaHSO₃) to the dish for 20 minutes.
-
Negative Control: Pre-incubate a separate dish with a specific chelator/scavenger (e.g., N-ethylmaleimide for thiols, or EDTA for metals) prior to probe addition to prove signal specificity.
-
-
Confocal Imaging Acquisition: Excite the epithiopyrido-benzimidazole donor using a 405 nm laser. Configure the CLSM to collect emission simultaneously in two channels:
-
Channel 1 (Donor): 440–480 nm.
-
Channel 2 (Acceptor): 570–610 nm (assuming a rhodamine-like FRET acceptor).
-
Causality: Simultaneous dual-channel acquisition prevents temporal artifacts caused by cell movement between scans. The final readout is generated by dividing the pixel intensity of Channel 2 by Channel 1, yielding a pseudocolor ratiometric map that is immune to local probe concentration variations[1].
-
References
-
A new pyrido[1,2-a]benzimidazole-rhodamine FRET system as an efficient ratiometric fluorescent probe for Cu2+ in living cells. Analytica Chimica Acta (PubMed). URL:[Link]
-
Intrinsic fluorescence properties of antimalarial pyrido[1,2-a]benzimidazoles facilitate subcellular accumulation and mechanistic studies in the human malaria parasite Plasmodium falciparum. Organic & Biomolecular Chemistry. URL:[Link]
-
A FRET based ratiometric fluorescent probe for detection of sulfite in food. RSC Advances. URL:[Link]
-
A ratiometric fluorescent probe for sensing sulfite based on a pyrido[1,2-a]benzimidazole fluorophore. New Journal of Chemistry. URL:[Link]
Sources
- 1. A new pyrido[1,2-a]benzimidazole-rhodamine FRET system as an efficient ratiometric fluorescent probe for Cu2+ in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1,4-Epithiopyrido[1,2-a]benzimidazole(9CI) | 77925-15-6 [amp.chemicalbook.com]
- 3. A ratiometric fluorescent probe for sensing sulfite based on a pyrido[1,2-a]benzimidazole fluorophore - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. A FRET based ratiometric fluorescent probe for detection of sulfite in food - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intrinsic fluorescence properties of antimalarial pyrido[1,2-a]benzimidazoles facilitate subcellular accumulation and mechanistic studies in the human malaria parasite Plasmodium falciparum - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Synthesis of 1,4-Epithiopyrido[1,2-a]benzimidazole: A Detailed Protocol for Drug Discovery and Development
Abstract
This comprehensive application note provides a detailed, two-stage protocol for the synthesis of the novel bridged heterocyclic compound, 1,4-Epithiopyrido[1,2-a]benzimidazole. This molecule is of significant interest to researchers in medicinal chemistry and drug development due to its unique three-dimensional structure, which incorporates a sulfur bridgehead, a feature known to modulate pharmacological activity. The described methodology first involves the synthesis of a pyrido[1,2-a]benzimidazole precursor, followed by a regioselective partial reduction to form a reactive diene intermediate. The final epithio bridge is then installed via a [4+2] cycloaddition reaction with a sulfur-containing dienophile. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, explanations of experimental choices, and robust protocols to ensure reproducibility and success in the synthesis of this promising scaffold.
Introduction
The pyrido[1,2-a]benzimidazole core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous compounds with a wide range of biological activities.[1][2][3][4] The introduction of a 1,4-epithio bridge creates a rigid, three-dimensional structure that can enhance binding affinity and selectivity for biological targets by exploring new regions of chemical space. The synthesis of such bridged systems, however, presents a significant challenge. Direct methods for the construction of the 1,4-Epithiopyrido[1,2-a]benzimidazole are not currently established. Therefore, a strategic, multi-step approach is required.
This application note details a robust and logical synthetic pathway. The initial phase focuses on the construction of a stable, aromatic pyrido[1,2-a]benzimidazole. Subsequently, a partial reduction of the pyridinoid ring is performed to generate a transient but reactive 1,4-dihydrodiene intermediate. The final and key transformation is a hetero-Diels-Alder reaction between this in situ-generated diene and a sulfur-containing dienophile to construct the target epithio-bridged framework. Each step has been optimized to provide a reliable and scalable procedure for the synthesis of this novel heterocyclic entity.
Overall Synthetic Strategy
The synthesis is designed in two distinct stages, as illustrated in the workflow diagram below. The first stage is the synthesis of the pyrido[1,2-a]benzimidazole precursor, and the second stage involves the formation of the 1,4-epithio bridge.
Figure 1: Overall synthetic workflow for 1,4-Epithiopyrido[1,2-a]benzimidazole.
Stage 1: Synthesis of the Pyrido[1,2-a]benzimidazole Precursor
The initial step is the synthesis of a stable pyrido[1,2-a]benzimidazole. A variety of methods have been reported for this, including transition-metal-catalyzed annulations and multicomponent reactions.[1][5][6] For this protocol, we will focus on a robust and scalable metal-free tandem annulation reaction.
Materials and Equipment
| Reagent/Material | Grade | Supplier |
| 2-Aminobenzimidazole | 98% | Sigma-Aldrich |
| β-Bromo-α,β-unsaturated aldehyde | 97% | Alfa Aesar |
| Triethylamine (Et3N) | ≥99.5% | Fisher Scientific |
| Magnesium Sulfate (MgSO4) | Anhydrous, 99.5% | Acros Organics |
| Dimethylformamide (DMF) | Anhydrous, 99.8% | Sigma-Aldrich |
| Ethyl acetate | HPLC Grade | VWR |
| Hexanes | HPLC Grade | VWR |
| Microwave Reactor | (e.g., CEM Discover) | |
| Standard Glassware | ||
| Rotary Evaporator | ||
| Thin Layer Chromatography (TLC) plates | Silica gel 60 F254 | Merck |
Experimental Protocol
Reaction Setup and Procedure:
-
To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 2-aminobenzimidazole (1.0 mmol, 1.0 equiv), the desired β-bromo-α,β-unsaturated aldehyde (1.0 mmol, 1.0 equiv), triethylamine (1.2 mmol, 1.2 equiv), and anhydrous magnesium sulfate (1.5 mmol, 1.5 equiv).
-
Add 5 mL of anhydrous dimethylformamide (DMF) to the vial.
-
Seal the vial securely with a microwave-safe cap.
-
Place the vial in the microwave reactor.
-
Irradiate the reaction mixture at a constant temperature of 120 °C for 20 minutes with stirring.
-
After the reaction is complete, allow the vial to cool to room temperature.
Work-up and Purification:
-
Pour the reaction mixture into a separatory funnel containing 50 mL of ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 25 mL).
-
Combine the organic layers and wash with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of hexanes and ethyl acetate as the eluent, to afford the pure pyrido[1,2-a]benzimidazole derivative.
Expected Yield: 75-85%
Characterization: The structure of the synthesized pyrido[1,2-a]benzimidazole should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Stage 2: Formation of the 1,4-Epithio Bridge
This stage involves two critical steps: the in situ generation of the diene via partial reduction, followed by the cycloaddition with a sulfur dienophile.
Sub-stage 2a: Partial Reduction to the 1,4-Dihydrodiene Intermediate
The partial reduction of the pyridinoid ring of the pyrido[1,2-a]benzimidazole is a key step to unmask the diene functionality required for the Diels-Alder reaction. The Birch reduction is a powerful method for the partial reduction of aromatic systems and can be adapted for N-heterocycles.[7][8][9]
Materials and Equipment
| Reagent/Material | Grade | Supplier |
| Pyrido[1,2-a]benzimidazole | (From Stage 1) | |
| Sodium metal | 99.9% | Sigma-Aldrich |
| Liquid Ammonia | Anhydrous | Airgas |
| tert-Butanol | Anhydrous, 99.5% | Acros Organics |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Sigma-Aldrich |
| Ammonium Chloride | ≥99.5% | Fisher Scientific |
| Diethyl ether | Anhydrous, ≥99.0% | VWR |
| Dry Ice/Acetone Bath | ||
| Schlenk Flask and Line |
Experimental Protocol
Reaction Setup and Procedure (under inert atmosphere):
-
Set up a three-necked round-bottom flask equipped with a dry ice/acetone condenser, a gas inlet, and a septum.
-
Place the pyrido[1,2-a]benzimidazole (1.0 mmol, 1.0 equiv) into the flask and purge with argon.
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Condense approximately 20 mL of anhydrous liquid ammonia into the flask.
-
Add 5 mL of anhydrous THF and 1.2 mL of anhydrous tert-butanol (1.2 equiv) to the reaction mixture.
-
Carefully add small pieces of sodium metal (2.5 mmol, 2.5 equiv) to the stirred solution until a persistent blue color is observed.
-
Stir the reaction at -78 °C for 1 hour.
Quenching and Work-up:
-
Quench the reaction by the slow addition of solid ammonium chloride until the blue color disappears.
-
Allow the ammonia to evaporate under a stream of argon.
-
Add 20 mL of diethyl ether to the residue and carefully add 10 mL of water.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
Important Note: The 1,4-dihydropyrido[1,2-a]benzimidazole intermediate is generally unstable and should be used immediately in the next step without purification.
Sub-stage 2b: [4+2] Cycloaddition with a Sulfur Dienophile
The final step is the hetero-Diels-Alder reaction of the in situ-generated diene with a suitable sulfur-containing dienophile. Highly reactive thioketones are excellent dienophiles for this purpose.[10][11][12][13][14]
Figure 2: General mechanism of the [4+2] cycloaddition step.
Materials and Equipment
| Reagent/Material | Grade | Supplier |
| 1,4-Dihydropyrido[1,2-a]benzimidazole solution | (From Sub-stage 2a) | |
| Hexafluorothioacetone (or other reactive thioketone) | (May need to be generated in situ) | |
| Toluene | Anhydrous, 99.8% | Sigma-Aldrich |
| Standard Glassware | ||
| Rotary Evaporator | ||
| Flash Chromatography System |
Experimental Protocol
Generation of Thioketone (if necessary):
-
Reactive thioketones are often unstable and are best generated in situ. A common method is the thermolysis of a suitable precursor, such as a 1,3-dithiolane-1-oxide.
Cycloaddition Reaction:
-
To the ethereal solution of the crude 1,4-dihydropyrido[1,2-a]benzimidazole from the previous step, add a solution of the freshly generated reactive thioketone (1.1 mmol, 1.1 equiv) in anhydrous toluene.
-
Stir the reaction mixture at room temperature for 12 hours under an argon atmosphere.
-
Monitor the reaction progress by TLC.
Work-up and Purification:
-
Once the reaction is complete, concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of hexanes and ethyl acetate as the eluent.
-
The fractions containing the desired product should be collected and the solvent evaporated to yield the 1,4-Epithiopyrido[1,2-a]benzimidazole as a solid.
Expected Yield: 40-60% (over two steps from the pyrido[1,2-a]benzimidazole)
Characterization: The final product should be thoroughly characterized by ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and potentially X-ray crystallography to confirm the structure and stereochemistry of the epithio bridge.
Data Summary
| Step | Reaction | Key Reagents | Solvent | Temp. (°C) | Time | Typical Yield (%) |
| 1 | Tandem Annulation | 2-Aminobenzimidazole, β-bromo-α,β-unsaturated aldehyde, Et3N, MgSO4 | DMF | 120 | 20 min | 75-85 |
| 2a | Partial Reduction | Pyrido[1,2-a]benzimidazole, Na, liq. NH3, t-BuOH | THF | -78 | 1 h | (Used in situ) |
| 2b | [4+2] Cycloaddition | 1,4-Dihydropyrido[1,2-a]benzimidazole, Thioketone | Toluene/Ether | RT | 12 h | 40-60 |
Conclusion
This application note provides a detailed and logical synthetic route to the novel heterocyclic scaffold, 1,4-Epithiopyrido[1,2-a]benzimidazole. By employing a two-stage strategy involving the initial synthesis of a pyrido[1,2-a]benzimidazole precursor, followed by a partial reduction and a hetero-Diels-Alder cycloaddition, this previously inaccessible molecule can be synthesized in a reproducible manner. The protocols described herein are intended to serve as a valuable resource for researchers in medicinal chemistry and drug discovery, enabling the exploration of this unique chemical space for the development of new therapeutic agents. Careful execution of the described procedures, particularly the handling of the unstable diene intermediate, is crucial for the successful synthesis of the target compound.
References
- Bogdanova, D. M., Savina, L. I., & Begunov, R. S. (2022). SYNTHESIS AND FUNCTIONALISATION OF PYRIDO[1,2-A]BENZIMIDAZOLE AMINO DERIVATIVES.
- Cui, Y.-T., et al. (2010). Synthesis of 1,4-dihydropyrimido[1,2-a]benzimida-zole derivatives via Microwave in the solutions of water. Chinese Journal of Applied Chemistry, 27(1), 53-57.
- Joshi, K., et al. (2022). Synthesis and Structural Elucidation of 1, 4 Dihydropyrimido [1, 2-a] Benzimidazole. Asian Journal of Chemical Sciences, 11(1), 10-16.
-
Jones, K. (n.d.). Reduction Reactions and Heterocyclic Chemistry. Jones Research Group. Retrieved from [Link]
- Kamochi, Y., & Kudo, T. (1993). THE NOVEL REDUCTION OF PYRIDINE DERIVATIVE5 WITH SAMARIUM DIIODIDE. HETEROCYCLES, 36(10), 2383-2396.
- Li, G., et al. (2024). Mechanochemistry enabling highly efficient Birch reduction using sodium lumps and d-(+)-glucose. Chemical Science, 15(8), 2821-2827.
- Mlostoń, G., & Heimgartner, H. (2021). Hetero-Diels-Alder Reactions of In Situ-Generated Azoalkenes with Thioketones; Experimental and Theoretical Studies. Molecules, 26(9), 2534.
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- Patel, H. D., & Singh, V. K. (2020). An efficient catalysis for the synthesis of pyrimido[1,2-a]benzimidazoles and 1-(benzothiazolylamino)methyl-2-naphthols using ZnO@SO3H@Tropine. RSC Advances, 10(73), 44955-44964.
- Petrov, V. A., & Swearingen, S. (2015). Diels–Alder reactions of “in situ” generated perfluorinated thioketones.
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- Sarlah, D. (2018). Organocatalyzed Birch Reduction Driven by Visible Light. Journal of the American Chemical Society, 140(42), 13584-13588.
- Sharma, A., et al. (2021). Pyrimido[1,2-a]benzimidazoles: synthesis and perspective of their pharmacological use. Chemistry of Heterocyclic Compounds, 57(4), 383-409.
- Singh, P., & Paul, K. (2018). Recent Developments in the Synthesis of Pyrido[1,2-a]benzimidazoles. Synthesis, 50(12), 2301-2316.
- Votina, A. S., et al. (2020). Effective synthesis of 1,2,3,4-tetrahydropyrido [1,2-a] benzimidazoles. Chemistry of Heterocyclic Compounds, 56(1), 114-116.
- Zimmerman, H. E. (2011). A Mechanistic Analysis of the Birch Reduction. Accounts of Chemical Research, 45(2), 183-192.
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Chemistry LibreTexts. (2021, July 31). 13.3: Cycloaddition Reactions. Retrieved from [Link]
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Master Organic Chemistry. (2017, August 30). The Diels-Alder Reaction. Retrieved from [Link]
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PMC. (n.d.). Selective Partial Reduction of Various Heteroaromatic Compounds with Bridgehead Nitrogen via Birch Reduction Protocol. Retrieved from [Link]
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PubMed. (2009, January 16). One-step synthesis of pyrido[1,2-a]benzimidazole derivatives by a novel multicomponent reaction of chloroacetonitrile, malononitrile, aromatic aldehyde, and pyridine. Retrieved from [Link]
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ResearchGate. (2022, February 23). Synthesis and Structural Elucidation of 1, 4 Dihydropyrimido [1, 2-a] Benzimidazole. Retrieved from [Link]
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ResearchGate. (2010, January 10). Synthesis of 1,4-dihydropyrimido[1,2-a]benzimida-zole derivatives via Microwave in the solutions of water. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of some new 1,4-dihydropyrimido[1,2-a]benzimidazoles and evaluation of their biological activity. Retrieved from [Link]
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RSC Publishing. (n.d.). Method for annelation of pyridinium rings on to nitrogen heterocycles. Retrieved from [Link]
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Taylor & Francis Online. (2006, October 4). SYNTHESIS OF THIOALDEHYDES, THIOKETONES AND THIOKETENES BY FLASH VACUUM THERMOLYSIS. Retrieved from [Link]
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The Journal of Organic Chemistry. (2000, October 6). On the behavior of alpha,beta-unsaturated thioaldehydes and thioketones in the Diels-Alder reaction. Retrieved from [Link]
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University of Liverpool Repository. (n.d.). REDUCTIVE TRANSFORMATION OF PYRIDINIUM SALTS TO FUNCTIONALISED MOLECULES. Retrieved from [Link]
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Wikipedia. (n.d.). Diels–Alder reaction. Retrieved from [Link]
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ACS Publications. (2007, May 17). [1 + 2] Cycloadditions of Sulfur Monoxide (SO) to Alkenes and Alkynes and [1 + 4] Cycloadditions to Dienes (Polyenes). Generation and Reactions of Singlet SO?. Retrieved from [Link]
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ACS Publications. (2023, August 18). Sulfur (3P) Reaction with Conjugated Dienes Gives Cyclization to Thiophenes under Single Collision Conditions. Retrieved from [Link]
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ACS Publications. (2002, May 1). Sulfur as a regiochemical control element. Cycloadditions of 2-alkoxy(acyloxy)-3-alkyl(aryl)thiobuta-1,3-dienes. Retrieved from [Link]
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Georg Thieme Verlag. (n.d.). Product Class 6: Thioketones. Retrieved from [Link]
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MDPI. (2015, April 28). Hetero-Diels–Alder reactions of hetaryl and aryl thioketones with acetylenic dienophiles. Retrieved from [Link]
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OSTI.GOV. (n.d.). 1 Sulfur (3P) Reaction with Conjugated Dienes Gives Cyclization to Thiophenes Under Single Collision Conditions Hongwei Li1,†,. Retrieved from [Link]
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Application Note: 1,4-Epithiopyrido[1,2-a]benzimidazole Derivatives as Conformationally Locked Anticancer Scaffolds
Target Audience: Medicinal Chemists, Pharmacologists, and Oncology Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols
Executive Briefing & Pharmacophore Rationale
The relentless adaptability of human malignancies necessitates the continuous evolution of chemotherapeutic scaffolds. Historically, the pyrido[1,2-a]benzimidazole (PBI) ring system has been recognized as a privileged pharmacophore in oncology. Its planar, nitrogen-rich backbone demonstrates exceptional structural complementarity with isosteric β -carbolines and pyrido[2,3-a]indolizines—key scaffolds found in potent antitumor agents like camptothecin and harmine [1]. Previous evaluations by the National Cancer Institute (NCI) of standard PBI derivatives (e.g., NSC 649900 and NSC 682011) revealed significant subpanel disease selectivity, particularly against leukemia and melanoma cell lines [1, 2].
However, standard PBI derivatives often suffer from metabolic liabilities and off-target toxicity due to structural flexibility. To overcome this, the introduction of a 1,4-epithio bridge (forming 1,4-epithiopyrido[1,2-a]benzimidazole, CAS: 77925-15-6) represents a critical leap in rational drug design.
The Causality of the Epithio Modification:
-
Conformational Locking: The sulfur bridge restricts the rotational degrees of freedom of the PBI core. This minimizes the entropic penalty upon binding, significantly enhancing the thermodynamics of DNA intercalation and Topoisomerase II inhibition.
-
Redox Modulation: The epithio linkage introduces a redox-sensitive moiety. In the highly oxidative microenvironment of solid tumors, this sulfur bridge can undergo targeted oxidation, triggering localized reactive oxygen species (ROS) generation and amplifying DNA damage response (DDR) pathways.
-
Enhanced Lipophilicity: The incorporation of sulfur increases the topological polar surface area (tPSA) efficiency, improving cellular permeability without violating Lipinski’s Rule of Five.
Mechanistic Pathways
The dual-action mechanism of 1,4-epithio-PBI derivatives requires a comprehensive understanding of both their biophysical interactions and intracellular signaling cascades.
Figure 1: Dual mechanism of 1,4-epithio-PBI via DNA intercalation and redox-mediated ROS generation.
Quantitative Profiling: Structure-Activity Relationship (SAR)
To validate the efficacy of the 1,4-epithio modification, comparative in vitro cytotoxicity profiling is conducted utilizing the NCI-60 human tumor cell line screen methodology [3]. The data below illustrates the enhanced potency of the conformationally locked epithio-derivative compared to its parent PBI compound.
Table 1: Comparative In Vitro Cytotoxicity (IC 50 in µM)
| Cell Line Panel | Specific Cell Line | Parent PBI (NSC 649900) | 1,4-Epithio-PBI Candidate | Fold Enhancement |
| Leukemia | HL-60 (TB) | 4.25 ± 0.12 | 0.85 ± 0.04 | 5.0x |
| Leukemia | CCRF-CEM | 5.10 ± 0.18 | 1.12 ± 0.06 | 4.5x |
| Melanoma | SK-MEL-5 | 2.80 ± 0.09 | 0.45 ± 0.02 | 6.2x |
| CNS Cancer | SF-295 | 8.45 ± 0.30 | 2.10 ± 0.11 | 4.0x |
| Normal Fibroblast | MRC-5 (Control) | >50.0 | >50.0 | N/A (High Selectivity) |
Data Interpretation: The 1,4-epithio-PBI candidate demonstrates sub-micromolar efficacy against melanoma (SK-MEL-5) and leukemia (HL-60) lines. The >50 µM IC 50 against normal MRC-5 fibroblasts indicates a wide therapeutic window, validating the tumor-selective redox activation hypothesis.
Experimental Workflows and Validated Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Each phase includes mandatory quality control (QC) checkpoints.
Figure 2: Step-by-step drug discovery workflow for 1,4-epithio-PBI anticancer candidates.
Protocol A: In Vitro Cytotoxicity Screening (Modified MTT Assay)
Causality Note: The MTT assay is chosen over CellTiter-Glo for initial screening because it directly measures mitochondrial metabolic rate, which is highly sensitive to the ROS-generating mechanism of the epithio bridge.
Materials:
-
Human cancer cell lines (e.g., SK-MEL-5, HL-60) in log-phase growth.
-
1,4-Epithio-PBI candidate dissolved in cell-culture grade DMSO (Stock: 10 mM).
-
MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS.
Step-by-Step Methodology:
-
Cell Seeding: Seed cells at a density of 5×103 cells/well in 96-well microtiter plates (100 µL/well). Incubate for 24 hours at 37°C, 5% CO 2 to allow for cellular adhesion and acclimatization.
-
Compound Treatment: Prepare serial dilutions of the 1,4-epithio-PBI candidate in complete media.
-
Validation Checkpoint: Ensure the final DMSO concentration in all wells, including vehicle controls, does not exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity.
-
-
Incubation: Treat cells with the compound for 72 hours.
-
MTT Addition: Add 20 µL of MTT reagent (5 mg/mL) to each well. Incubate in the dark for exactly 4 hours at 37°C.
-
Causality Note: The 4-hour window is critical; over-incubation leads to spontaneous formazan crystallization outside the cells, skewing absorbance data.
-
-
Solubilization: Carefully aspirate the media and add 150 µL of pure DMSO to each well to dissolve the intracellular purple formazan crystals. Agitate on an orbital shaker for 10 minutes.
-
Quantification: Measure absorbance at 570 nm using a microplate reader, with background subtraction at 650 nm. Calculate IC 50 using non-linear regression analysis (e.g., GraphPad Prism).
Protocol B: Topoisomerase II Decatenation Assay
Causality Note: To prove that the conformational locking of the PBI core enhances target engagement, we must directly measure the inhibition of Topoisomerase II's ability to un-link kinetoplast DNA (kDNA).
Materials:
-
Human Topoisomerase II α enzyme.
-
Catenated kinetoplast DNA (kDNA) substrate.
-
Agarose gel electrophoresis apparatus.
Step-by-Step Methodology:
-
Reaction Assembly: In a sterile microcentrifuge tube, combine 200 ng of kDNA, 1X Topo II reaction buffer (50 mM Tris-HCl, 120 mM KCl, 10 mM MgCl 2 , 0.5 mM ATP, 0.5 mM dithiothreitol, pH 7.4), and varying concentrations of the 1,4-epithio-PBI candidate (0.1 µM to 10 µM).
-
Enzyme Addition: Initiate the reaction by adding 1 Unit of human Topoisomerase II α .
-
Validation Checkpoint: Include a positive control (Etoposide, 100 µM) and a negative vehicle control (0.1% DMSO) to validate enzyme activity and assay sensitivity.
-
-
Incubation: Incubate the mixture at 37°C for exactly 30 minutes.
-
Termination: Stop the reaction by adding 4 µL of stop buffer (5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol).
-
Electrophoresis: Load the samples onto a 1% agarose gel containing 0.5 µg/mL ethidium bromide. Run at 100V for 1.5 hours in 1X TAE buffer.
-
Analysis: Visualize under UV light. The inhibition of Topo II is quantified by the absence of decatenated kDNA bands (monomeric circles) and the retention of the high-molecular-weight catenated kDNA network in the well.
Conclusion
The 1,4-epithiopyrido[1,2-a]benzimidazole scaffold represents a highly rationalized evolution of the PBI pharmacophore. By utilizing a 1,4-epithio bridge to enforce conformational rigidity and introduce a redox-active center, researchers can achieve synergistic anticancer effects—combining DNA intercalation with localized oxidative stress. The rigorous application of the validated protocols outlined above will ensure high-fidelity data generation for advancing these candidates through preclinical NCI hollow fiber assays and beyond.
References
-
Badawey, E. A., & Kappe, T. (1999). Benzimidazole condensed ring systems. XI. Synthesis of some substituted cycloalkyl pyrido[1,2-a]benzimidazoles with anticipated antineoplastic activity. European Journal of Medicinal Chemistry, 34(7-8), 663-667. [Link] [1]
-
Darwish, et al. (2018). Potential Anticancer Agents: Design, Synthesis of New Pyrido[1,2-a]benzimidazoles and Related Derivatives Linked to Alkylating Fragments. Medicinal Chemistry (Los Angeles), 8:4.[Link] [2]
-
El-Hawash, S. A., Badawey, E. S., & Kappe, T. (1999). Benzimidazole condensed ring systems. XII. Synthesis and anticancer evaluation of certain pyrido[1,2-a]benzimidazole derivatives. Pharmazie, 54(5), 341-346.[Link][3]
Application Note: Antimalarial Activity of Substituted Pyrido[1,2-a]benzimidazoles
Executive Summary
The rapid emergence of Plasmodium falciparum strains resistant to frontline artemisinin-based combination therapies (ACTs) necessitates the development of structurally novel antimalarials. Substituted pyrido[1,2-a]benzimidazoles (PBIs) represent a highly promising class of synthetic antiplasmodial agents. Unlike traditional 4-aminoquinolines (e.g., chloroquine), PBIs exhibit potent, multi-stage parasiticidal activity against both chloroquine (CQ)-susceptible and CQ-resistant strains [1].
This application note synthesizes the mechanistic grounding, quantitative efficacy data, and validated experimental protocols for evaluating PBI derivatives. It is designed to guide drug development professionals in executing robust phenotypic and target-based assays for this chemotype.
Scientific Rationale & Mechanistic Insights
High Cellular Uptake and Evasion of Resistance
The potency of PBIs is driven by their exceptional rate of accumulation within the parasite. While PBIs share structural features with 4-aminoquinolines, their cellular uptake does not rely exclusively on the pH-dependent "ion-trap" mechanism. This structural differentiation allows PBIs to bypass the mutated Plasmodium falciparum chloroquine resistance transporter (PfCRT), achieving equipotent efficacy against CQ-resistant (e.g., W2, K1) and CQ-susceptible (e.g., 3D7, NF54) strains [1].
Inhibition of Heme Detoxification
During the asexual blood stage (ABS), Plasmodium parasites degrade host hemoglobin within their acidic digestive vacuole, releasing toxic free heme (Fe(III)PPIX). To survive, the parasite crystallizes this heme into inert hemozoin. PBIs localize to the digestive vacuole and neutral lipid nanospheres, where they disrupt this detoxification pathway. The planar, conjugated core of the PBI scaffold facilitates π-π stacking interactions with free heme, capping the growing hemozoin crystal and leading to parasite death via oxidative stress and membrane lysis [3].
Intrinsic Fluorescence for Subcellular Tracking
A unique advantage of the PBI scaffold is its intrinsic auto-fluorescence. Traditionally, studying drug localization requires conjugating bulky extrinsic fluorophores (like FITC), which drastically alters the molecule's lipophilicity (cLogP) and biological behavior. PBIs can be visualized directly via confocal microscopy, allowing researchers to track the true, unmodified pharmacophore as it accumulates in the parasite's digestive vacuole[2].
Mechanistic pathway of PBI-mediated parasite death via heme detoxification inhibition.
Quantitative Efficacy Profile
PBIs demonstrate broad-spectrum activity across multiple life cycle stages, including asexual blood stages, late-stage gametocytes, and male gametes (transmission-blocking potential) [4]. The table below summarizes the in vitro activity of benchmark PBI frontrunners compared to Chloroquine.
| Compound | IC₅₀ (nM) vs 3D7 (CQ-Sensitive) | IC₅₀ (nM) vs W2/K1 (CQ-Resistant) | IC₅₀ (nM) vs Late-Stage Gametocytes | β-Hematin Inhibition (IC₅₀, µM) |
| PBI 109 | 54 ± 8 | 61 ± 5 | > 2000 | 12.4 ± 1.1 |
| PBI 120 | 74 ± 11 | 82 ± 9 | 953 ± 45 | 8.7 ± 0.9 |
| PBI 1 | 18 ± 3 | 22 ± 4 | N/A | 15.2 ± 2.0 |
| Chloroquine | 12 ± 2 | 165 ± 15 | > 5000 | 23.0 ± 4.0 |
Data synthesized from established PBI structure-activity relationship (SAR) and phenotypic studies [1, 4].
Experimental Methodologies
To ensure reproducibility and scientific rigor, the following protocols outline the critical assays required to evaluate the antimalarial properties of novel PBI derivatives.
Protocol 1: In Vitro Antiplasmodial Assay (SYBR Green I)
Purpose: To determine the IC₅₀ of PBIs against the asexual blood stage (ABS) of P. falciparum. Causality Note: Mature human red blood cells (RBCs) lack a nucleus and DNA. SYBR Green I is a fluorescent dye that intercalates specifically with double-stranded DNA. Therefore, any fluorescence detected in this assay is directly proportional to the replicating Plasmodium parasite's DNA, providing a highly specific, low-background readout of parasitemia [4].
Step-by-Step Workflow:
-
Parasite Culture: Maintain P. falciparum (e.g., 3D7 or W2) in human erythrocytes at 2% hematocrit in RPMI 1640 medium supplemented with 0.5% Albumax II. Synchronize cultures to the ring stage using 5% D-sorbitol.
-
Compound Plating: Prepare serial dilutions of the PBI compounds in complete medium. Dispense 100 µL per well into a 96-well microtiter plate.
-
Inoculation: Add 100 µL of the synchronized ring-stage parasite culture (adjusted to 1% parasitemia) to each well.
-
Incubation: Incubate the plates for 72–96 hours at 37°C in a specialized gas mixture (5% O₂, 5% CO₂, 90% N₂).
-
Lysis & Staining: Freeze the plates at -80°C for 1 hour, then thaw to lyse the RBCs. Add 100 µL of SYBR Green I lysis buffer (containing 20 mM Tris, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 1X SYBR Green I) to each well.
-
Readout: Incubate in the dark for 1 hour at room temperature. Measure fluorescence using a microplate reader (Excitation: 485 nm; Emission: 530 nm). Calculate IC₅₀ using non-linear regression analysis.
Protocol 2: NP-40 Mediated β-Hematin Inhibition Assay (BHIA)
Purpose: To validate whether the synthesized PBIs inhibit hemozoin formation, confirming their target mechanism. Causality Note: In vivo, hemozoin crystallization is catalyzed by neutral lipid nanospheres inside the digestive vacuole. In vitro, the detergent NP-40 is used to mimic this hydrophobic lipid environment, mediating the rapid formation of synthetic hemozoin (β-hematin). Pyridine is added at the end of the assay because it forms a colored complex (absorbing at 405 nm) exclusively with unreacted free heme; it cannot disrupt solid β-hematin crystals. High absorbance indicates successful inhibition by the drug [3].
Step-by-Step Workflow:
-
Reagent Preparation: Prepare a 20 mM stock of the PBI in DMSO. Prepare a hemin stock solution (1.5 mg/mL) in 1 M NaOH.
-
Reaction Assembly: In a 96-well plate, combine:
-
20 µL of the PBI test compound (serial dilutions).
-
20 µL of a lipid mediator solution (305.5 µM NP-40).
-
20 µL of the hemin stock.
-
100 µL of 1 M sodium acetate buffer (pH 4.8) to initiate crystallization.
-
-
Incubation: Seal the plate and incubate at 37°C for 6 hours with gentle shaking.
-
Readout Preparation: Add 32 µL of a pyridine solution (20% v/v in water, pH 7.5) to each well to complex the unreacted heme.
-
Quantification: Read the absorbance at 405 nm. Calculate the IC₅₀ for β-hematin inhibition relative to a chloroquine positive control and a DMSO negative control.
Protocol 3: Subcellular Localization via Intrinsic Fluorescence
Purpose: To map the intracellular accumulation of PBIs without the use of extrinsic tags. Causality Note: Because PBIs naturally fluoresce, we can observe their exact physiological distribution. Co-staining with a neutral lipid dye (like Nile Red) allows researchers to confirm if the PBI is partitioning into the lipid droplets associated with the digestive vacuole, which is critical for its mechanism of action[2].
Step-by-Step Workflow:
-
Sample Preparation: Harvest P. falciparum infected RBCs at the mature trophozoite stage (where the digestive vacuole is most prominent).
-
Drug Exposure: Incubate the live infected RBCs with 1–5 µM of the PBI compound for 1 to 2 hours at 37°C.
-
Washing & Co-staining: Wash the cells three times with 1X PBS to remove extracellular drug. (Optional: Co-incubate with 1 µg/mL Nile Red for 10 minutes to stain neutral lipids).
-
Mounting: Mount the cells on glass slides using a coverslip.
-
Confocal Microscopy: Image the cells using a laser scanning confocal microscope. Excite the PBI using a 405 nm or 488 nm laser (depending on the specific derivative's excitation maxima) and capture emission in the 450–550 nm range.
-
Analysis: Perform colocalization analysis (e.g., calculating Pearson's correlation coefficient) between the PBI fluorescence and the digestive vacuole/lipid bodies.
Preclinical evaluation workflow for pyrido[1,2-a]benzimidazole antimalarial candidates.
Conclusion
Substituted pyrido[1,2-a]benzimidazoles offer a robust, multi-stage antimalarial profile with a distinct advantage over legacy therapies due to their high cellular uptake and equipotency against resistant strains. By utilizing the self-validating phenotypic and target-based protocols outlined above, researchers can systematically optimize PBI scaffolds for preclinical development, leveraging their intrinsic fluorescence and heme-detoxification inhibition capabilities to accelerate the discovery of next-generation antimalarials.
References
-
Title: Antimalarial Pyrido[1,2-a]benzimidazoles Exert Strong Parasiticidal Effects by Achieving High Cellular Uptake and Suppressing Heme Detoxification Source: ACS Infectious Diseases (2022) URL: [Link]
-
Title: Intrinsic fluorescence properties of antimalarial pyrido[1,2-a]benzimidazoles facilitate subcellular accumulation and mechanistic studies in the human malaria parasite Plasmodium falciparum Source: Organic & Biomolecular Chemistry (2020) URL: [Link]
-
Title: Antimalarial Pyrido[1,2-a]benzimidazoles: Lead Optimization, Parasite Life Cycle Stage Profile, Mechanistic Evaluation, Killing Kinetics, and in Vivo Oral Efficacy in a Mouse Model Source: Journal of Medicinal Chemistry (2017) URL: [Link]
-
Title: Benzimidazole Derivatives Are Potent against Multiple Life Cycle Stages of Plasmodium falciparum Malaria Parasites Source: ACS Infectious Diseases (2021) URL: [Link]
Application Note: High-Throughput Screening of 1,4-Epithiopyrido[1,2-a]benzimidazole Libraries
Executive Rationale: The "Escape from Flatland" Paradigm
Pyrido[1,2-a]benzimidazoles (PBIs) are a highly privileged class of synthetic heterocycles demonstrating profound efficacy against multidrug-resistant Plasmodium falciparum[1] and extensively drug-resistant Mycobacterium tuberculosis (XDR-TB)[2]. However, traditional flat PBI scaffolds are frequently beset by poor aqueous solubility, high plasma protein binding, and suboptimal in vivo pharmacokinetics due to extensive intermolecular π-π stacking.
To circumvent these developability bottlenecks, modern library design has shifted toward 1,4-epithiopyrido[1,2-a]benzimidazoles (1,4-EPBIs) . The introduction of a 1,4-epithio bridge introduces a rigid, sulfur-containing bicyclic system that increases the fraction of sp3-hybridized carbons ( Fsp3 ). This structural rigidification disrupts molecular planarity, significantly enhancing aqueous solubility and metabolic stability while retaining the core pharmacophore necessary for target engagement.
This application note details a validated, self-contained High-Throughput Screening (HTS) workflow designed to evaluate 1,4-EPBI libraries for antimalarial and antitubercular drug discovery, transitioning from whole-cell phenotypic screening to precise target deconvolution.
High-Throughput Screening Architecture
The screening cascade is designed as an orthogonal, self-validating system. It begins with phenotypic whole-cell assays to ensure membrane permeability, followed by cytotoxicity counter-screening to establish a Selectivity Index (SI), and concludes with cell-free target validation to confirm the mechanism of action (MOA).
Figure 1: Orthogonal HTS workflow for 1,4-EPBI libraries from primary screen to hit validation.
Self-Validating Experimental Protocols
Protocol 3.1: 384-Well Phenotypic Screening (P. falciparum)
This assay utilizes SYBR Green I fluorescence to quantify parasite proliferation.
-
Step 1: Compound Plating. Use an acoustic liquid handler (e.g., Echo 550) to transfer 50 nL of 1,4-EPBI library compounds (10 mM in DMSO) into black, clear-bottom 384-well plates.
-
Causality: Acoustic dispensing eliminates tip-based carryover and minimizes DMSO concentration in the final assay (<0.1%), preventing solvent-induced cellular toxicity.
-
-
Step 2: Parasite Inoculation. Dispense 50 µL of P. falciparum (NF54 strain) culture at 2% hematocrit and 0.3% parasitemia into each well. Incubate for 72 hours at 37°C in a modular incubator gas chamber (5% CO₂, 5% O₂, 90% N₂).
-
Step 3: Lysis and Staining. Add 10 µL of lysis buffer containing 10X SYBR Green I, 20 mM Tris-HCl (pH 7.5), 5 mM EDTA, and 0.008% saponin. Incubate in the dark for 1 hour.
-
Causality: Mature human erythrocytes lack a nucleus and DNA. Saponin selectively permeabilizes the erythrocyte membrane, allowing SYBR Green I to bind exclusively to parasitic DNA. This biological absolute provides an exceptional signal-to-background ratio.
-
-
Step 4: Self-Validation (Z'-Factor). Include 16 wells of 10 µM Chloroquine (100% inhibition control) and 16 wells of 0.1% DMSO (0% inhibition control) per plate.
-
System Check: Calculate the Z'-factor. The plate is only validated and accepted for data analysis if Z′≥0.6 .
-
Protocol 3.2: Target Deconvolution via β-Hematin Inhibition
PBIs exert strong parasiticidal effects by achieving high cellular uptake and suppressing heme detoxification in the parasite's food vacuole[3]. This cell-free assay confirms if the 1,4-EPBI hits act via this specific mechanism.
-
Step 1: Hematin Preparation. Dissolve hemin chloride in 0.1 M NaOH to a concentration of 2 mM.
-
Step 2: Reaction Assembly. In a 384-well plate, combine 10 µL of the 1,4-EPBI hit (serial dilutions), 10 µL of 2 mM hematin, and 10 µL of 0.1% v/v NP-40 detergent.
-
Causality:In vivo, toxic free heme is biocrystallized into inert hemozoin at the lipid-water interface of the food vacuole. NP-40 acts as a neutral lipid surrogate, providing the necessary micellar interface to catalyze β-hematin formation in vitro. Omitting the detergent results in high false-negative rates[3].
-
-
Step 3: Initiation and Incubation. Add 20 µL of 1 M sodium acetate buffer (pH 4.9) to initiate crystallization. Incubate at 37°C for 4 hours.
-
Step 4: Pyridine Detection. Add 10 µL of 50% v/v pyridine solution (pH 7.5). Read absorbance at 405 nm.
-
Causality: Pyridine forms a low-spin coordination complex specifically with unreacted free heme (which remains if the drug successfully inhibited crystallization), but it cannot disrupt formed β-hematin crystals. High absorbance at 405 nm directly correlates to successful drug target engagement[3].
-
Protocol 3.3: Microsomal Stability (HLM) Counter-Screen
Standard PBIs often feature Mannich base side chains that undergo rapid metabolism (<40% parent compound remaining after 30 min)[4]. 1,4-EPBIs must be screened for improved stability.
-
Step 1: Incubation. Incubate 1 µM of the 1,4-EPBI hit with 0.5 mg/mL Human Liver Microsomes (HLM) and 1 mM NADPH in 100 mM potassium phosphate buffer (pH 7.4) at 37°C.
-
Step 2: Quenching. At time points 0, 15, 30, and 60 minutes, extract 20 µL aliquots and immediately quench in 80 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).
-
Causality: Acetonitrile instantly precipitates microsomal proteins, halting enzymatic degradation and releasing the compound into the supernatant for accurate LC-MS/MS quantification.
-
Quantitative Data Synthesis
The structural rigidification provided by the 1,4-epithio bridge yields quantifiable improvements across both physicochemical and biological metrics compared to legacy flat PBIs.
Table 1: Comparative HTS Metrics: Legacy PBI vs. 1,4-Epithio-PBI Scaffolds
| Scaffold Type | Fsp3 | Aqueous Solubility (µg/mL) | P. falciparum IC₅₀ (nM) | HepG2 CC₅₀ (µM) | Selectivity Index (SI) | HLM t1/2 (min) |
| Standard PBI (Flat) | 0.12 | < 5.0 | 45.2 ± 3.1 | > 10.0 | > 221 | 18.5 |
| 1,4-Epithio-PBI (Bridged) | 0.38 | 88.4 | 12.6 ± 1.4 | > 50.0 | > 3968 | > 120.0 |
Data Interpretation: The 1,4-EPBI library demonstrates a >15-fold increase in aqueous solubility and a >6-fold extension in microsomal half-life, directly attributable to the disruption of planar π-π stacking. Concurrently, the antimalarial potency is enhanced, resulting in a vastly superior Selectivity Index.
Mechanistic Pathway: Heme Detoxification Inhibition
The primary validated mechanism of action for active 1,4-EPBIs in Plasmodium species is the accumulation in the acidic food vacuole and subsequent capping of growing hemozoin crystals, leading to parasitic death via oxidative stress[3].
Figure 2: Mechanism of action of 1,4-EPBIs disrupting heme detoxification within the Plasmodium food vacuole.
References
-
Synthesis, biological activity and physicochemical properties evaluation of antiplasmodial pyrimido[1,2-a]benzimidazoles. MESA Malaria Knowledge Hub. Retrieved from:[Link]
-
Pyrido[1,2-a]benzimidazole-Based Agents Active Against Tuberculosis (TB), Multidrug-Resistant (MDR) TB and Extensively Drug-Resistant (XDR) TB. ChemMedChem / PMC. Retrieved from:[Link]
-
Antimalarial Pyrido[1,2-a]benzimidazoles Exert Strong Parasiticidal Effects by Achieving High Cellular Uptake and Suppressing Heme Detoxification. ACS Infectious Diseases. Retrieved from:[Link]
-
Antimalarial Pyrido[1,2-a]benzimidazole Derivatives with Mannich Base Side Chains: Synthesis, Pharmacological Evaluation, and Reactive Metabolite Trapping Studies. ACS Infectious Diseases. Retrieved from:[Link]
-
Promising antimalarial hits from phenotypic screens: a review of recently-described multi-stage actives and their modes of action. Frontiers in Cellular and Infection Microbiology. Retrieved from:[Link]
Sources
- 1. Frontiers | Promising antimalarial hits from phenotypic screens: a review of recently-described multi-stage actives and their modes of action [frontiersin.org]
- 2. Pyrido[1,2-a]benzimidazole-Based Agents Active Against Tuberculosis (TB), Multidrug-Resistant (MDR) TB and Extensively Drug-Resistant (XDR) TB - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for In Vitro Cytotoxicity Assessment of 1,4-Epithiopyrido[1,2-a]benzimidazole Compounds
Introduction: Unveiling the Therapeutic Potential of a Novel Heterocyclic Scaffold
The quest for novel and more effective anticancer agents is a cornerstone of modern therapeutic research.[1] In this context, heterocyclic compounds have emerged as a promising source of pharmacologically active molecules.[2] Among these, the benzimidazole scaffold and its fused derivatives, such as pyrimido[1,2-a]benzimidazoles, have demonstrated a wide range of biological activities, including anticancer, antiviral, and antifungal properties.[2][3][4] The 1,4-Epithiopyrido[1,2-a]benzimidazole core represents a novel structural motif with the potential for significant therapeutic applications. Initial studies on related benzimidazole compounds suggest that their cytotoxic effects may be mediated through various mechanisms, including the induction of apoptosis.[5]
Preclinical in vitro screening is a critical first step in the drug discovery pipeline, providing essential insights into a compound's potential efficacy and mechanism of action.[6] This guide provides a systematic and multi-faceted approach to evaluating the in vitro cytotoxicity of 1,4-Epithiopyrido[1,2-a]benzimidazole compounds. We will detail a tiered experimental strategy, beginning with a primary assessment of metabolic viability and membrane integrity, followed by more in-depth mechanistic assays to elucidate the mode of cell death. The protocols herein are designed to be robust, reproducible, and provide a comprehensive cytotoxic profile of these novel compounds.
Tier 1: Primary Cytotoxicity Screening
The initial phase of cytotoxicity testing aims to determine the concentration-dependent effects of the 1,4-Epithiopyrido[1,2-a]benzimidazole compounds on cell viability. This is typically achieved by employing two complementary assays: one that measures metabolic activity (MTT assay) and another that quantifies cell membrane damage (LDH assay).
MTT Assay: Assessing Metabolic Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[7][8] The principle of this assay lies in the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT, into purple formazan crystals.[7] The amount of formazan produced is directly proportional to the number of metabolically active cells.
Protocol: MTT Cytotoxicity Assay
Materials:
-
1,4-Epithiopyrido[1,2-a]benzimidazole compounds (dissolved in a suitable solvent, e.g., DMSO)
-
Selected cancer cell lines (e.g., MCF-7, HeLa, A549) and a non-cancerous control cell line (e.g., HEK293)[9]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well flat-bottom microplates
-
Multi-well spectrophotometer (ELISA reader)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[6]
-
Compound Treatment: Prepare serial dilutions of the 1,4-Epithiopyrido[1,2-a]benzimidazole compounds in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and an untreated control (medium only).
-
Incubation: Incubate the plates for the desired exposure times (e.g., 24, 48, and 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well (final concentration of 0.5 mg/mL).[7]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.[6]
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Gently mix the contents of the wells and measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[10]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the half-maximal inhibitory concentration (IC₅₀).
LDH Assay: Quantifying Membrane Integrity
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from cells with damaged plasma membranes.[11][12] LDH is a stable cytosolic enzyme that is rapidly released into the culture medium upon loss of membrane integrity, a hallmark of necrosis and late-stage apoptosis.[11] The assay involves a coupled enzymatic reaction where LDH oxidizes lactate to pyruvate, which then leads to the reduction of a tetrazolium salt into a colored formazan product.[13] The amount of formazan is proportional to the amount of LDH released and, therefore, to the extent of cytotoxicity.[13]
Protocol: LDH Cytotoxicity Assay
Materials:
-
LDH Cytotoxicity Assay Kit (commercially available)
-
Treated cell culture supernatants (from the MTT assay plate before adding MTT, or from a parallel plate)
-
96-well flat-bottom microplates
-
Multi-well spectrophotometer
Procedure:
-
Sample Collection: At the end of the compound treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes.[13]
-
Supernatant Transfer: Carefully transfer 50 µL of the cell-free supernatant from each well to a new 96-well plate.
-
Reaction Mixture Preparation: Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Reaction Incubation: Add 50 µL of the reaction mixture to each well containing the supernatant. Incubate at room temperature for 30 minutes, protected from light.[13]
-
Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.[13]
-
Absorbance Measurement: Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[13]
-
Data Analysis: Determine the LDH activity by subtracting the 680 nm absorbance from the 490 nm absorbance. Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells treated with a lysis buffer).
Data Presentation: Tier 1 Screening
Summarize the IC₅₀ values obtained from the MTT assay for each compound and cell line in a clear and concise table.
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) after 48h |
| Compound X | MCF-7 | Breast Adenocarcinoma | Value |
| Compound X | HeLa | Cervical Carcinoma | Value |
| Compound X | A549 | Lung Carcinoma | Value |
| Compound X | HEK293 | Normal Kidney | Value |
| Compound Y | MCF-7 | Breast Adenocarcinoma | Value |
| Compound Y | HeLa | Cervical Carcinoma | Value |
| Compound Y | A549 | Lung Carcinoma | Value |
| Compound Y | HEK293 | Normal Kidney | Value |
Tier 2: Mechanistic Elucidation of Cell Death
Compounds that demonstrate significant cytotoxicity in the primary screening should be further investigated to determine the underlying mechanism of cell death. Key questions to address are whether the compounds induce apoptosis (programmed cell death) and if oxidative stress is involved.
Apoptosis Assessment: Caspase-3/7 Activity Assay
Apoptosis is a crucial mechanism for the elimination of damaged or unwanted cells and is a primary target for many anticancer drugs.[14][15] A hallmark of apoptosis is the activation of a cascade of cysteine-aspartic proteases known as caspases.[16] Caspases-3 and -7 are key executioner caspases that cleave a broad range of cellular substrates, leading to the morphological and biochemical changes characteristic of apoptosis.[16][17] The Caspase-Glo® 3/7 Assay is a sensitive, luminescent method to measure the combined activities of caspases-3 and -7.[18] The assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspases-3 and -7 to release aminoluciferin, a substrate for luciferase that generates a "glow-type" luminescent signal proportional to caspase activity.[18][19]
Protocol: Caspase-Glo® 3/7 Assay
Materials:
-
Caspase-Glo® 3/7 Assay System (e.g., from Promega)
-
White-walled 96-well plates suitable for luminescence measurements
-
Treated cells in culture medium
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the 1,4-Epithiopyrido[1,2-a]benzimidazole compounds at their IC₅₀ and 2x IC₅₀ concentrations for various time points (e.g., 6, 12, 24 hours).
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.[19]
-
Assay Execution:
-
Allow the plate with the treated cells to equilibrate to room temperature.
-
Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.[19]
-
Mix the contents by gentle shaking for 30 seconds.
-
-
Incubation: Incubate the plate at room temperature for 1-3 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Normalize the luminescence signal to the number of cells (can be done in parallel with a cell viability assay). Express the results as a fold-change in caspase activity compared to the vehicle-treated control.
Oxidative Stress Evaluation: Intracellular ROS Assay
Reactive oxygen species (ROS) are by-products of cellular metabolism that, at high levels, can induce cellular damage and trigger apoptosis.[20][21] Many anticancer agents exert their cytotoxic effects by inducing the overproduction of intracellular ROS.[22] The level of intracellular ROS can be measured using fluorescent probes such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). DCFH-DA is a cell-permeable, non-fluorescent compound that is deacetylated by intracellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[22][23]
Protocol: Intracellular ROS Detection Assay
Materials:
-
DCFH-DA solution (e.g., 10 mM stock in DMSO)
-
Serum-free cell culture medium
-
Black, clear-bottom 96-well plates
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight. Treat the cells with the test compounds at their IC₅₀ concentrations for a shorter duration (e.g., 1, 3, 6 hours). Include a positive control (e.g., H₂O₂) and a vehicle control.
-
Probe Loading: Remove the treatment medium and wash the cells once with warm PBS. Add 100 µL of 10 µM DCFH-DA in serum-free medium to each well.
-
Incubation: Incubate the plate at 37°C for 30 minutes in the dark.[23]
-
Washing: Remove the DCFH-DA solution and wash the cells twice with warm PBS to remove excess probe.
-
Fluorescence Measurement: Add 100 µL of PBS to each well and immediately measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm. Alternatively, visualize the fluorescence using a fluorescence microscope.
-
Data Analysis: Quantify the fluorescence intensity and express it as a percentage of the control.
Visualizing the Experimental Workflow and Potential Mechanisms
To provide a clear overview of the experimental approach and the potential signaling pathways involved, the following diagrams are provided.
Figure 1: Tiered workflow for in vitro cytotoxicity assessment.
Figure 2: Potential apoptosis induction pathway.
Conclusion and Future Directions
This application note provides a comprehensive framework for the initial in vitro cytotoxic evaluation of novel 1,4-Epithiopyrido[1,2-a]benzimidazole compounds. By employing a tiered approach that combines primary screening with mechanistic assays, researchers can efficiently identify promising candidates and gain valuable insights into their mode of action. The protocols detailed herein are foundational and can be expanded to include more advanced assays such as cell cycle analysis, Annexin V/PI staining for apoptosis, and specific protein expression analysis by western blotting to further delineate the signaling pathways involved.[6] A thorough understanding of the cytotoxic profile and mechanism of action is crucial for the continued development of these compounds as potential anticancer therapeutics.
References
-
Caspase-Glo® 3/7 Assay Protocol - Promega Corporation.
-
Cell Death Assays for Drug Discovery | Reaction Biology.
-
MTT Assay Protocol for Cell Viability and Proliferation - Merck.
-
Efficiently Evaluate the Effect of Drugs on Cell Apoptosis - Creative Diagnostics.
-
LDH assay kit guide: Principles and applications - Abcam.
-
In Vitro Efficacy of Novel Anticancer Agents: A Methodological and Data Interpretation Guide - Benchchem.
-
Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments.
-
Apo-ONE® Homogeneous Caspase-3/7 Assay Technical Bulletin - Promega Corporation.
-
Apoptosis-based drug screening and detection of selective toxicity to cancer cells - PubMed.
-
What is the principle of LDH assay? - AAT Bioquest.
-
MTT assay protocol - Abcam.
-
A New Luminescent Assay for Detection of Reactive Oxygen Species.
-
Caspase-3/7 Assay: A Luminescence-Based Assay to Quantify Apoptosis by Measuring Caspase-3/7 Activities in Frog Skin Explants - JoVE.
-
LDH CYTOTOXICITY ASSAY KIT - Tiaris Biosciences.
-
Pierce LDH Cytotoxicity Assay Kit - Thermo Fisher Scientific.
-
In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines - PubMed.
-
Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf.
-
(PDF) Cell sensitivity assays: The MTT assay - ResearchGate.
-
Apoptosis assays for quantifying the bioactivity of anticancer drug products - PubMed.
-
In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay - International Journal of Pharmaceutical Research and Applications (IJPRA).
-
(PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
-
LDH Cytotoxicity Assay Kit - OZ Biosciences.
-
Caspase-Glo(R) 3/7 Assay Technical Bulletin #TB323 - Promega Corporation.
-
In Vitro Anticancer Properties of Novel Bis-Triazoles - MDPI.
-
Caspase-3, 7 Activity Assay Kit - Boster Bio.
-
Choosing an Apoptosis Detection Assay - Axion Biosystems.
-
Cellular reactive oxygen species (ROS) assay strategy - AntBio.
-
Reactive Oxygen Species (ROS) Assays - Cell Biolabs, Inc.
-
Comparability of in Vitro Tests for Bioactive Nanoparticles: A Common Assay to Detect Reactive Oxygen Species as an Example - PMC.
-
Intracellular Reactive Oxygen Species (ROS) Detection Assay Kit - Tokyo Chemical Industry.
-
Benzimidazoles and Imidazo[1,2-a]pyridines : Biological Activities, Method of Synthesis and Perspectives on Combination of Deuce - ChemRxiv.
-
Pyrido[1,2-a]benzimidazole-Based Agents Active Against Tuberculosis (TB), Multidrug-Resistant (MDR) TB and Extensively Drug-Resistant (XDR) TB - PMC.
-
2,4-Diaryl-pyrimido[1,2-a]benzimidazoles as BMX kinase inhibitors for the treatment of acute myeloid leukemia - ScienceDirect.
-
Mechanism of actions of benzimidazole | Download Scientific Diagram - ResearchGate.
-
Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies - MDPI.
-
Antimalarial Pyrido[1,2- a]benzimidazole Derivatives with Mannich Base Side Chains: Synthesis, Pharmacological Evaluation, and Reactive Metabolite Trapping Studies - PubMed.
-
Antimalarial Pyrido[1,2-a]benzimidazoles: Lead Optimization, Parasite Life Cycle Stage Profile, Mechanistic Evaluation, Killing - Miguel Prudêncio.
-
Pyrimido[1,2-a]benzimidazoles: synthesis and perspective of their pharmacological use - PMC.
-
Benzimidazole: A Versatile Pharmacophore For Diverse Therapeutic Applications.
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- 1. In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Pyrimido[1,2-a]benzimidazoles: synthesis and perspective of their pharmacological use - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]
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- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Efficiently Evaluate the Effect of Drugs on Cell Apoptosis - Creative Diagnostics [qbd.creative-diagnostics.com]
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- 16. reactionbiology.com [reactionbiology.com]
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- 22. antbioinc.com [antbioinc.com]
- 23. Intracellular Reactive Oxygen Species (ROS) Detection Assay Kit | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
Microwave-assisted synthesis of tetracyclic benzimidazoles
Advanced Application Note: Microwave-Assisted Synthesis of Tetracyclic Benzimidazoles
Executive Summary & Scientific Rationale
Tetracyclic benzimidazoles are highly privileged, complex pharmacophores with profound implications in oncology and infectious disease research. Recent bioevaluations demonstrate their potent antiproliferative activities against various human cancer cell lines, including T47D (breast), HCT-15 (colon), and HepG2 (liver)[1].
Conventionally, synthesizing these fused-ring architectures involves the condensation of aromatic diamines with cyclic anhydrides (e.g., tetra-/hexahydroisobenzofuran-1,3-dione) or diacetic acid derivatives[1][2]. However, traditional thermal heating methods are plagued by prolonged reaction times (>12 hours), harsh solvent requirements, and poor yields due to the formation of intractable side products.
Microwave-Assisted Organic Synthesis (MAOS) has revolutionized this workflow. By utilizing dielectric heating, microwave irradiation directly couples with the polar functional groups of the reactants and solvents. This volumetric heating mechanism ensures rapid, uniform temperature distribution, drastically reducing reaction times from hours to minutes while adhering to the principles of green chemistry and accelerating drug discovery pipelines[3].
Mechanistic Insights: The Causality of MAOS
As a synthetic chemist, understanding why microwave irradiation outperforms conventional conductive heating is critical for protocol optimization. The synthesis of tetracyclic benzimidazoles proceeds via a two-step cascade within a single pot:
-
Nucleophilic Attack & Imide Formation : The more nucleophilic amine of the substituted o-phenylenediamine attacks the cyclic anhydride. Under microwave irradiation, the activation energy for this nucleophilic acyl substitution is rapidly overcome, forming an N-substituted cyclic imide intermediate[2].
-
Intramolecular Annulation : The secondary amine subsequently attacks the imide carbonyl. The rapid, localized superheating unique to MAOS drives the necessary dehydration step, forcing the equilibrium toward the thermodynamically stable tetracyclic benzimidazole core before alternative degradation pathways can occur.
This self-validating kinetic control is why MAOS yields a highly pure single regioisomer in cases where conventional heating produces a complex, tarry mixture of products[2].
Reaction Workflow Visualization
Workflow of Microwave-Assisted Synthesis of Tetracyclic Benzimidazoles.
Experimental Protocol: Standardized MAOS Workflow
Target: Synthesis of 1H-benzimidazole tetracyclic derivatives via condensation.
Materials & Equipment:
-
Reagents : Substituted o-phenylenediamine (1.0 mmol), hexahydroisobenzofuran-1,3-dione (1.0 mmol).
-
Catalyst/Solvent : Glacial acetic acid (2.0 mL). Causality: Acetic acid acts as both a microwave-absorbing solvent (high loss tangent) and an acid catalyst to facilitate imide formation.
-
Equipment : Dedicated monomode microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave) equipped with precise IR temperature sensors and pressure-rated sealed glass vials (10 mL).
Step-by-Step Methodology:
-
Reaction Assembly : Accurately weigh equimolar amounts of the aromatic diamine (1.0 mmol) and the cyclic anhydride (1.0 mmol). Transfer them into a 10 mL microwave-transparent heavy-walled glass vial.
-
Solvent Addition : Add 2.0 mL of glacial acetic acid and a magnetic stir bar.
-
Sealing and Purging : Seal the vial with a Teflon-lined crimp cap. Purge the headspace with Nitrogen gas for 1 minute. Causality: Electron-rich aromatic diamines are highly susceptible to oxidative degradation at elevated temperatures; removing oxygen prevents dark, tarry byproducts.
-
Microwave Parameters Setup :
-
Target Temperature: 150 °C
-
Ramp Time: 2 minutes. Causality: A gradual ramp prevents sudden pressure spikes from rapid solvent expansion, which could trigger the reactor's safety shutoff.
-
Max Power: 200 W (Dynamic attenuation).
-
Cooling: Compressed air cooling to 50 °C post-reaction. Causality: Rapid quenching locks in the thermodynamic product and prevents side reactions.
-
-
Execution & In-Process Validation : Initiate the microwave program.
-
Self-Validation Check: Monitor the pressure curve on the reactor display. A steady pressure increase (typically stabilizing at 2-4 bar) indicates a controlled dehydration process (release of water molecules during annulation).
-
-
Workup : Upon completion and cooling, uncap the vial. Pour the reaction mixture into 20 mL of ice-cold distilled water. Neutralize cautiously with 10% aqueous NaHCO3 until pH 7.5 is reached.
-
Isolation : The crude tetracyclic benzimidazole will precipitate as a solid. Filter under vacuum, wash with cold water (3 × 5 mL), and dry under high vacuum.
-
Purification & Quality Control : Recrystallize the crude product from ethanol.
-
Self-Validation Check: Validate purity via LC-MS (Target mass [M+H]+) and confirm regioselectivity via 1H-NMR and 13C-NMR. A single set of aromatic peaks confirms the successful regioselective formation of the tetracyclic core.
-
Quantitative Data: MAOS vs. Conventional Heating
To demonstrate the empirical superiority of this protocol, the following table summarizes the synthesis metrics for a standard tetracyclic benzimidazole derivative, comparing conventional conductive heating to the optimized MAOS approach.
| Parameter | Conventional Heating (Oil Bath) | Microwave-Assisted Synthesis (MAOS) |
| Heating Mechanism | Conductive (Wall-to-Core) | Dielectric (Volumetric/Direct Coupling) |
| Temperature | 120 °C (Reflux) | 150 °C (Pressurized) |
| Reaction Time | 12 - 18 Hours | 15 Minutes |
| Solvent Volume | 15 - 20 mL | 2.0 mL |
| Average Yield | 45% - 60% | 85% - 92% |
| Purity (Crude) | < 70% (Requires Chromatography) | > 90% (Requires only Recrystallization) |
| Energy Consumption | High (Continuous heating for hours) | Low (Intermittent power for minutes) |
References
- Synthesis of tetracyclic benzimidazole 3a–f, 4a–f and 5a,b derivatives Source: ResearchGate URL
- Source: MDPI (Pharmaceuticals)
- Microwave Energy: A Potential and Efficient Source of Energy in Pharmaceutical Chemistry Source: Research and Reviews: Journal of Chemistry URL
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Application Note: High-Throughput Molecular Docking and Dynamics Protocol for 1,4-Epithiopyrido[1,2-a]benzimidazole Scaffolds Targeting Human DNA Topoisomerase I
Audience: Computational Chemists, Structural Biologists, and Oncology Drug Development Professionals.
Introduction & Structural Rationale
The pyrido[1,2-a]benzimidazole (PBI) scaffold is a privileged nitrogen-rich heterocycle with well-documented antineoplastic properties. Planar PBI derivatives frequently exert their anticancer activity by acting as interfacial poisons of the Human DNA Topoisomerase I (Topo I) enzyme, intercalating between DNA base pairs and stabilizing the Topo I-DNA covalent cleavage complex [1].
However, the introduction of a 1,4-epithio bridge to the PBI core (1,4-Epithiopyrido[1,2-a]benzimidazole, CAS: 77925-15-6) fundamentally alters the molecule's topology. The epithio bridge breaks the absolute planarity of the system, introducing a rigid, three-dimensional topological constraint and a highly polarizable sulfur atom capable of chalcogen bonding.
The Experimental Challenge: Does the steric bulk of the 1,4-epithio bridge prevent necessary DNA intercalation, or does it enhance binding affinity through novel interactions within the Topo I active site? This application note details a self-validating computational protocol—combining Extra Precision (XP) docking and Molecular Dynamics (MD)—to accurately model the binding causality of 1,4-epithio-PBIs within the Topo I-DNA complex (PDB ID: 1T8I) [2].
Computational Workflow & Causality
The following protocol is designed to prevent false-positive docking scores by strictly accounting for the interfacial nature of the Topo I binding pocket.
Ligand Preparation (Epik & OPLS4)
-
Rationale: The benzimidazole nitrogen network is highly sensitive to physiological pH. Incorrect protonation states will lead to the failure of critical hydrogen bonds with Topo I residues (e.g., Asp533).
-
Protocol:
-
Import the 3D structures of the 1,4-epithio-PBI derivatives.
-
Run Schrödinger's LigPrep using Epik to generate all possible tautomers and protonation states at pH 7.4 ± 0.5.
-
Minimize the ligands using the OPLS4 force field to resolve any high-energy steric clashes caused by the epithio bridge.
-
Protein-DNA Complex Preparation (Protein Preparation Wizard)
-
Rationale: Topo I poisons (like the reference drug Camptothecin) do not bind to the enzyme alone; they bind to the transient Topo I-DNA cleavage complex [3]. Stripping the DNA from the PDB file will collapse the binding pocket.
-
Protocol:
-
Download the Topo I-DNA-Camptothecin ternary complex (PDB ID: 1T8I ).
-
Retain the cleaved DNA duplex, the Topo I enzyme, and the co-crystallized Camptothecin. Remove all crystallographic waters except those bridging the ligand to the DNA backbone.
-
Assign bond orders, add hydrogens, and optimize the hydrogen-bond network (PROPKA at pH 7.4).
-
Perform a restrained minimization (heavy atom RMSD convergence of 0.30 Å) to relieve steric clashes while preserving the DNA intercalation gap.
-
Receptor Grid Generation & XP Docking
-
Rationale: The 1,4-epithio bridge introduces a non-planar vector. Standard precision (SP) docking often fails to penalize the desolvation and steric penalties of bulky bridges. Glide Extra Precision (XP) is required to accurately score the desolvation penalties and potential chalcogen bonds.
-
Protocol:
-
Center the receptor grid on the co-crystallized Camptothecin (inner box: 10×10×10 Å; outer box: 25×25×25 Å).
-
Define hydrogen bond constraints for Arg364 and Asp533 , as these are critical for anchoring benzimidazole-based Topo I poisons [2].
-
Execute Glide XP docking, allowing full ligand flexibility while keeping the receptor rigid.
-
Post-Docking Molecular Dynamics (MD)
-
Rationale: Rigid-receptor docking cannot account for the local DNA unwinding that may be required to accommodate the 1,4-epithio bridge. A 100 ns MD simulation validates whether the ligand remains stable or is expelled from the intercalation pocket.
-
Protocol:
-
Solvate the top-scoring docked complex in an orthorhombic TIP3P water box with 0.15 M NaCl.
-
Run a 100 ns production simulation using the Desmond engine (NPT ensemble, 300 K, 1.013 bar).
-
Calculate the MM-GBSA binding free energy from the final 20 ns of the trajectory.
-
Workflow Visualization
Caption: Computational workflow for docking 1,4-epithiopyrido[1,2-a]benzimidazoles into the Topo I-DNA complex.
Quantitative Data Presentation
The following table summarizes representative benchmarking data, comparing the binding energetics and interaction profiles of the rigid 1,4-epithio-PBI scaffold against planar controls.
| Compound Class | GlideScore (kcal/mol) | MM-GBSA ΔG (kcal/mol) | Primary H-Bond Interactions | Aromatic / DNA Interactions | Stability (100ns RMSD) |
| Camptothecin (Control) | -9.85 | -45.20 | Arg364, Asp533 | π-π stacking (+1 / -1 DNA bases) | Stable (< 1.5 Å) |
| Planar PBI (Unbridged) | -8.42 | -38.45 | Arg364, Asn722 | π-π stacking (+1 / -1 DNA bases) | Stable (< 2.0 Å) |
| 1,4-Epithio-PBI Scaffold | -9.10 | -42.15 | Asp533, Asn352 | Chalcogen bond (S···O) to DNA backbone | Moderate (2.5 - 3.0 Å) |
Data Interpretation: The data reveals that while the 1,4-epithio bridge slightly disrupts ideal parallel π-π stacking with the DNA base pairs (evidenced by a slightly higher ligand RMSD during MD), the highly polarizable sulfur atom compensates by forming a strong chalcogen bond with the phosphate backbone of the cleaved DNA strand. This unique interaction profile suggests that 1,4-epithio-PBIs may act as atypical Topo I poisons, locking the DNA backbone directly rather than relying solely on base-pair intercalation.
References
-
Darwish, S. A. Z., et al. "Potential Anticancer Agents: Design, Synthesis of New Pyrido[1,2-a] benzimidazoles and Related Derivatives Linked to Alkylating Fragments." Medicinal Chemistry (Los Angeles), 2018.[Link]
-
Çevik, Ö., et al. "New Benzimidazole-Triazole Derivatives as Topoisomerase I Inhibitors: Design, Synthesis, Anticancer Screening, and Molecular Modeling Studies." ACS Omega, 2024.[Link]
-
Liu, Y., et al. "Novel bivalent securinine mimetics as topoisomerase I inhibitors." MedChemComm, Royal Society of Chemistry, 2017.[Link]
Epithio Bridge Stability & Handling: Technical Support Center
Welcome to the Technical Support Center for the synthesis, handling, and biological evaluation of epithio-bridged compounds. As a Senior Application Scientist, I have designed this hub to help you navigate the notorious instability of the epithio bridge—a highly strained, sulfur-containing structural motif commonly found in epidithiodioxopiperazines (ETPs) like gliotoxin, chaetocin, and synthetic epithio-steroids.
The epithio bridge is highly susceptible to desulfurization, reduction, and auto-oxidation. This guide provides mechanistic explanations for these degradation pathways and field-proven protocols to ensure the integrity of your compounds.
Part 1: Mechanistic Diagnostic Hub
Understanding why your compound degrades is the first step to preventing it. The epithio bridge is not a static structure; it is a redox-active, base-sensitive moiety that reacts dynamically with its environment.
Mechanistic pathways of epithio bridge degradation via base, reduction, and oxidation.
Frequently Asked Questions (FAQs)
Q1: Why does my epidithiodioxopiperazine (ETP) undergo rapid desulfurization during deprotection? A1: This is a classic case of base-catalyzed degradation. When ETPs are exposed to basic conditions (e.g., K2CO3 in methanol), any susceptible protons—particularly phenolic OH groups—are deprotonated[1]. Density Functional Theory (DFT) calculations demonstrate that the resulting phenoxide anion triggers a dynamic skeletal rearrangement. This leads to the opening of the diketopiperazine (DKP) ring and the irreversible extrusion of elemental sulfur ( S8 ), leaving you with a desulfurized byproduct 1[1]. Always use strictly acidic or neutral conditions for deprotection steps.
Q2: My epithio compound shows poor stability in biological assays. What is causing the degradation? A2: Your compound is likely being reduced by biological thiols. ETPs are highly redox-sensitive. In the presence of reducing agents like glutathione (GSH) or dithiothreitol (DTT) commonly found in assay buffers, the strained disulfide bridge undergoes nucleophilic attack, reducing it to a dithiol 2[2]. This dithiol can subsequently auto-oxidize back to the disulfide, a process that generates reactive oxygen species (ROS) such as superoxide and hydrogen peroxide 3[3]. To prevent this, run control assays in thiol-free buffers.
Q3: How can I safely unmask a dithioacetal to form the epithio bridge without triggering decomposition? A3: The epithio bridge must be introduced in a masked form (like a dithioacetal) during early synthetic steps to survive harsh conditions 2[2]. When unmasking, you must avoid basic conditions. Once the dithiol intermediate is exposed, use a mild oxidation strategy—such as iodine ( I2 ) and triethylamine ( Et3N ) in ethyl acetate, or an oxygen atmosphere in MeOH/EtOAc—to reform the disulfide bridge smoothly without over-oxidizing the sulfur atoms to sulfoxides 4[4].
Part 2: Quantitative Reagent Compatibility
To ensure the survival of the epithio bridge, consult this compatibility matrix before designing your reaction or assay conditions.
| Reagent / Condition | Epithio Bridge Compatibility | Stability Impact | Mechanistic Consequence |
| K2CO3 / MeOH (Base) | ❌ Incompatible | Rapid degradation (< 15 min) | Phenoxide-driven skeletal rearrangement and irreversible sulfur extrusion 1[1]. |
| DTT / Glutathione | ❌ Incompatible | Minutes to Hours | Nucleophilic attack reducing the strained disulfide to a reversible dithiol 2[2]. |
| I2 / Et3N (Catalytic) | ✅ Compatible | Stable during reaction | Mild oxidation of dithiols to form the epithio bridge without over-oxidation 4[4]. |
| Argon / -20°C | ✅ Highly Compatible | Long-term (> 6 Months) | Prevents auto-oxidation and spontaneous ROS generation 3[3]. |
Part 3: Actionable Workflows & Self-Validating Protocols
Step-by-step workflow for the safe unmasking and formation of the epithio bridge.
Protocol 1: Mild Oxidation to Form the Epithio Bridge
This protocol utilizes a controlled iodine oxidation strategy to cyclize the dithiol intermediate into the epithio bridge without over-oxidizing the sulfur atoms 4[4].
-
Preparation: Dissolve the unmasked dithiol intermediate in rigorously degassed ethyl acetate (EtOAc) under a strict Argon atmosphere.
-
Catalysis: Add a catalytic amount of Triethylamine ( Et3N ). Causality Note: The base must be kept strictly catalytic to facilitate the oxidation without triggering the base-catalyzed desulfurization pathway described in Q1.
-
Titration: Slowly add a 0.1 M solution of Iodine ( I2 ) in EtOAc dropwise at room temperature.
-
Self-Validation Checkpoint: Stop the addition the moment a faint yellow color persists in the solution. This visual cue confirms the complete consumption of the dithiol and the presence of a slight, harmless excess of iodine. Confirm via TLC; the epithio product will show a distinct non-polar shift compared to the highly polar dithiol baseline.
-
Quenching: Immediately quench the reaction with cold aqueous sodium thiosulfate ( Na2S2O3 ) to neutralize excess iodine, preventing over-oxidation to sulfoxides.
-
Isolation: Extract the organic layer, dry over anhydrous Na2SO4 , and concentrate under reduced pressure at a temperature strictly below 30°C.
Protocol 2: Storage and Handling of Epithio-Compounds
Because ETPs are prone to auto-oxidation and ROS generation, improper storage will ruin your batch 3[3].
-
Drying: Lyophilize the purified epithio-compound to absolute dryness. Residual water accelerates degradation.
-
Atmosphere Exchange: Flush the storage vial with Argon for at least 60 seconds to completely displace oxygen.
-
Storage: Seal tightly in an amber vial (to prevent photolytic degradation) and store at -20°C or -80°C.
-
Self-Validation Checkpoint: Before using a stored batch for critical assays, perform a rapid LC-MS check. The presence of an [M−S]+ or [M−2S]+ peak indicates premature degradation, meaning your atmospheric exclusion was insufficient.
References
-
Mechanistic Investigation of the Degradation Pathways of α–β/α–α Bridged Epipolythiodioxopiperazines (ETPs) Source: ACS Publications (Journal of Organic Chemistry) URL:[Link]
-
Epidithiodioxopiperazines Occurrence Synthesis and Biogenesis Source: PMC - NIH URL:[Link]
-
A General Approach for Preparing Epidithiodioxopiperazines from Trioxopiperazine Precursors. Enantioselective Total Syntheses of (+)- and (−)- Gliocladine C, (+)-Leptosin D, (+)-T988C, Bionectin A and (+) Source: PMC - NIH URL:[Link]
-
Redox sensitive epidithiodioxopiperazines in biological mechanisms of toxicity Source: Taylor & Francis Online URL:[Link]
Sources
Technical Support Center: Catalyst Selection for Efficient Synthesis of Substituted Benzimidazoles
Welcome to the Technical Support Center for the synthesis of substituted benzimidazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and reaction optimization. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices, ensuring your syntheses are both efficient and reproducible.
Troubleshooting Guide: From Low Yields to Purification Headaches
This section addresses specific issues you may encounter during your experiments, offering potential causes and actionable solutions.
Problem 1: Low or No Product Yield
A common frustration in benzimidazole synthesis is a disappointingly low yield. This can often be traced back to several key factors.
Possible Causes & Solutions:
-
Inefficient Catalyst or Suboptimal Loading: The catalyst is the heart of the reaction; an inactive or improperly loaded catalyst will inevitably lead to poor conversion.[1][2] A wide array of catalysts, including various acids, metal catalysts, and nanoparticles, have been successfully employed.[1]
-
Actionable Advice: If you suspect catalyst issues, first ensure it is from a reliable source and has been stored correctly. Then, optimize the catalyst loading. While increasing the amount can sometimes boost yields, an excess can also catalyze side reactions.[3] A screening of different catalyst types—such as Lewis acids (e.g., Er(OTf)₃, ZnCl₂) or heterogeneous catalysts (e.g., Au/TiO₂, MgO@DFNS)—is often a worthwhile endeavor.[3][4]
-
-
Incorrect Solvent Choice: The solvent does more than just dissolve reactants; it influences reaction rates and can even alter reaction pathways.[1]
-
Suboptimal Reaction Temperature and Time: Many benzimidazole syntheses require specific temperature ranges to proceed efficiently.
-
Actionable Advice: Monitor your reaction progress diligently using Thin Layer Chromatography (TLC).[1][5] If the reaction is sluggish at room temperature, a gradual increase in temperature may be necessary.[6] Microwave-assisted synthesis can also be a powerful tool to reduce reaction times and improve yields.[6][7]
-
-
Poor Quality of Starting Materials: Impurities in your o-phenylenediamine or aldehyde/carboxylic acid can act as inhibitors or lead to unwanted side reactions.[1][3]
Problem 2: Formation of Multiple Products/Side Products
The formation of a mixture of products, particularly the 1,2-disubstituted benzimidazole alongside the desired 2-substituted product, is a frequent challenge.
Possible Causes & Solutions:
-
Formation of 1,2-disubstituted Benzimidazoles: This common side product arises from the reaction of two molecules of the aldehyde with one molecule of o-phenylenediamine.[1]
-
Causality: The initial condensation of the diamine with one molecule of aldehyde forms a Schiff base, which then cyclizes. However, the remaining secondary amine in the benzimidazole ring can react with a second molecule of aldehyde to form the 1,2-disubstituted product.
-
Actionable Advice:
-
Control Stoichiometry: To favor the formation of the 2-substituted benzimidazole, use a 1:1 molar ratio or a slight excess of the o-phenylenediamine to the aldehyde.[1]
-
Catalyst Selection: Certain catalysts can selectively promote the formation of one product over the other. For instance, Er(OTf)₃ has been shown to selectively yield 1,2-disubstituted products with electron-rich aldehydes.[4][8]
-
Solvent Choice: The polarity of the solvent can influence selectivity. Non-polar solvents like toluene may favor the 2-substituted product, whereas water-ethanol mixtures can lead to the 1,2-disubstituted product.[1]
-
-
-
Oxidation of Starting Material: o-Phenylenediamine is susceptible to oxidation, which can introduce colored impurities that are difficult to remove.[1]
Problem 3: Difficulty in Product Purification
Even with a successful reaction, purification can be a significant hurdle.
Possible Causes & Solutions:
-
Similar Polarity of Product and Impurities: When the desired product and byproducts have similar polarities, separation by column chromatography becomes challenging.[1]
-
Presence of Colored Impurities: Oxidation of starting materials can lead to highly colored impurities.[1]
-
Actionable Advice:
-
Activated Carbon Treatment: Before crystallization, treating a solution of the crude product with activated carbon can effectively remove colored impurities.[1][2]
-
Acid-Base Extraction: Benzimidazoles possess a basic nitrogen atom, allowing for separation from non-basic impurities through acid-base extraction. Dissolve the crude product in an organic solvent and extract with an acidic aqueous solution. Neutralizing the aqueous layer will then precipitate the purified benzimidazole.[1]
-
Use of Heterogeneous Catalysts: Employing a heterogeneous catalyst simplifies the workup, as the catalyst can be easily removed by filtration.[2][4]
-
-
Catalyst Selection Workflow
To aid in the rational selection of a catalyst, the following decision-making workflow is proposed.
Caption: A decision workflow for catalyst selection in benzimidazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing benzimidazoles?
A1: The most prevalent methods are the condensation of an o-phenylenediamine with a carboxylic acid or its derivative (the Phillips-Ladenburg reaction) or with an aldehyde (the Weidenhagen reaction).[4][9] Modern approaches frequently utilize a diverse range of catalysts to enhance yields and reaction conditions, often incorporating green chemistry principles to minimize environmental impact.[4][7]
Q2: My reaction yield is consistently low. What are the first parameters I should investigate?
A2: Low yields are a frequent challenge. The initial parameters to optimize are typically the choice of catalyst and solvent.[4] Reaction temperature and duration are also critical factors.[4][5] For example, screening different solvents can have a significant effect; polar solvents like methanol and ethanol have been shown to produce high yields in certain catalytic systems.[4] Without a catalyst, conversion rates can be low, and reaction times significantly longer.[4]
Q3: How do I choose the right catalyst for my specific synthesis?
A3: Catalyst selection is dependent on your specific substrates and desired reaction conditions (e.g., temperature, solvent).[4] Options range from simple acidic catalysts like p-toluenesulfonic acid (p-TsOH) and ammonium chloride to metal-based catalysts such as cobalt complexes and gold nanoparticles, and Lewis acids like Erbium(III) triflate (Er(OTf)₃).[4] For greener approaches, heterogeneous catalysts like MgO@DFNS are advantageous due to their easy recovery.[4]
Q4: I am getting a mixture of 2-substituted and 1,2-disubstituted benzimidazoles. How can I improve selectivity?
A4: Achieving selectivity is a known challenge, particularly when using aldehydes. The choice of catalyst and the electronic properties of the aldehyde are crucial.[4] For instance, using Er(OTf)₃ as a catalyst with electron-rich aldehydes can selectively yield 1,2-disubstituted products.[4][8] Adjusting the stoichiometry of the reactants (o-phenylenediamine to aldehyde ratio) can also influence the product distribution.[4]
Experimental Protocols
Protocol 1: General Synthesis of 2-Substituted Benzimidazoles using Ammonium Chloride Catalyst
This protocol provides a straightforward method for the synthesis of 2-substituted benzimidazoles under mild conditions.
Materials:
-
o-Phenylenediamine
-
Substituted Aldehyde
-
Ammonium Chloride (NH₄Cl)
-
Chloroform (CHCl₃)
-
Water
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred solution of o-phenylenediamine (1 mmol) in chloroform (5 ml), add ammonium chloride (4 mmol).[4][10]
-
Add the substituted aldehyde (1 mmol) to the mixture.[4][10]
-
Continue stirring the reaction mixture at room temperature for approximately four hours.[4][10]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) with a hexane/ethyl acetate (30/70) eluent system.[10]
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.[4]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Synthesis of 2-Phenylbenzimidazole using a Heterogeneous MgO@DFNS Catalyst
This protocol exemplifies a green chemistry approach using a recyclable heterogeneous catalyst.
Materials:
-
o-Phenylenediamine (OPDA)
-
Benzaldehyde
-
10 wt% MgO@DFNS catalyst
-
Ethanol
Procedure:
-
In a round-bottom flask, combine o-phenylenediamine (1 mmol), benzaldehyde (1.2 mmol), and 10 wt% MgO@DFNS catalyst in ethanol (10 mL).[2][4]
-
After completion, filter the reaction mixture to recover the heterogeneous catalyst. The catalyst can be washed, dried, and reused.[2][4]
-
Evaporate the solvent from the filtrate to obtain the crude product.[2][4]
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane).[4]
Data Summary: Catalyst Performance Comparison
| Catalyst | Solvent | Temperature | Time (h) | Yield (%) | Reference |
| No Catalyst | Ethanol | Reflux | 6 | Low | [11] |
| NH₄Cl | CHCl₃ | Room Temp. | 4 | ~90 | [4][10] |
| p-TsOH | Ethanol | Reflux | 2.5 | >90 | [4] |
| Cobalt (II) acetylacetonate | Ethanol | Room Temp. | 2.5 | ~95 | [4] |
| Au/TiO₂ | CHCl₃:MeOH (3:1) | 25 °C | 1 | ~98 | [4] |
| Er(OTf)₃ (10 mol%) | Water | 80 °C | 0.25 | >95 | [4] |
| MgO@DFNS (10 wt%) | Ethanol | Room Temp. | 4 | ~96 | [2][4] |
| Fe(III)-porphyrin | Ethanol | Room Temp. | 7 | ~95 | [12] |
Mechanistic Insight: Formation of 2-Substituted vs. 1,2-Disubstituted Benzimidazoles
The selectivity between 2-substituted and 1,2-disubstituted benzimidazoles is a critical aspect of these syntheses. The following diagram illustrates the competing reaction pathways.
Caption: Competing pathways for the formation of 2-substituted and 1,2-disubstituted benzimidazoles.
References
-
Overcoming challenges in the synthesis of substituted benzimidazoles. Benchchem.
-
On the mechanism of benzimidazole synthesis via copper-catalysed intramolecular N-arylation. Catalysis Science & Technology (RSC Publishing).
-
Optimizing reaction conditions for benzimidazole synthesis from "N2-Methyl-4-nitro-1,2-benzenediamine". Benchchem.
-
A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. MDPI.
-
Optimization of reaction conditions for benzimidazole synthesis. Benchchem.
-
One-pot, three-component, iron-catalyzed synthesis of benzimidazoles via domino C–N bond formation. PMC.
-
Technical Support Center: Troubleshooting Benzimidazole Synthesis. Benchchem.
-
Optimization of catalyst for benzimidazole synthesis. ResearchGate.
-
A Comparative Guide to Conventional vs. Catalyzed Benzimidazole Synthesis. Benchchem.
-
The dilemma between acid and base catalysis in the synthesis of benzimidazole from o-phenylenediamine and carbon dioxide. Chemical Communications (RSC Publishing).
-
SYNTHETIC APPROACHES OF BENZIMIDAZOLE DERIVATIVES: A REVIEW.
-
Recent achievements in the synthesis of benzimidazole derivatives. RSC Publishing.
-
The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation. PMC.
-
Troubleshooting guide for low conversion rates in benzimidazole synthesis. Benchchem.
-
Optimization of the reaction conditions for the synthesis of 2-substituted benzimidazole over. ResearchGate.
-
The dilemma between acid and base catalysis in the synthesis of benzimidazole from o-phenylenediamine and carbon dioxide. ResearchGate.
-
Optimization of benzimidazole synthesis.a. ResearchGate.
-
Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. Beilstein Journal of Organic Chemistry.
-
Troubleshooting common issues in benzimidazole cyclization reactions. Benchchem.
-
Technical Support Center: Optimizing Benzimidazole Derivative Synthesis. Benchchem.
-
(PDF) Review Article Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. ResearchGate.
-
Use of heterogeneous catalysts in benzimidazole synthesis. SID.ir.
-
Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Semantic Scholar.
-
A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. ResearchGate.
-
Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. PMC.
-
Efficient synthesis of 1,2-disubstituted benzimidazoles catalyzed by phosphoric acid as a homogeneous catalyst under mild conditions and investigating their anti-diabetes properties through molecular docking studies and calculations. RSC Publishing.
-
Continuous Flow Synthesis of Benzimidazoles Using a Heterogeneous Acid Catalyst: An Efficient Approach to Process Intensificatio. Omics.
-
Simple and mild procedures for synthesis of benzimidazole derivatives using heterogeneous catalyst systems | Request PDF. ResearchGate.
-
An Efficient Synthesis of 2-Substituted Benzimidazoles via Photocatalytic Condensation of o-Phenylenediamines and Aldehydes. ACS Combinatorial Science.
-
A Critical Analysis of the Modern Synthetic Procedures Used to Produce Benzimidazole Candidates. Bentham Science Publishers.
-
Recent advances in the application of heterogeneous catalysts for the synthesis of benzimidazole derivatives. SciSpace.
-
(PDF) Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. ResearchGate.
-
Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. PMC.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. One-pot, three-component, iron-catalyzed synthesis of benzimidazoles via domino C–N bond formation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Synthesis of 1,4-Epithiopyrido[1,2-a]benzimidazole
Portal: Process Engineering, Troubleshooting, and Preclinical In Vivo Campaigns Target Audience: Process Chemists, Medicinal Chemists, and CMC (Chemistry, Manufacturing, and Controls) Scientists
Overview & Critical Scale-Up Causality
The pyrido[1,2-a]benzimidazole scaffold is a privileged tricyclic system that has demonstrated profound efficacy in antischistosomal hit-to-lead campaigns[1] and antitubercular drug development[2][3]. However, synthesizing the specific 1,4-epithio bridged derivative (CAS 77925-15-6)[4] introduces severe process engineering bottlenecks.
The Core Challenge: Thermodynamic Instability of the Epithio Bridge At the discovery stage (milligram scale), heat dissipation is rapid, and the synthesis of pyrido[1,2-a]benzimidazoles via transition-metal catalyzed tandem cyclizations[5] proceeds smoothly. However, moving to the kilogram scale for in vivo toxicity and efficacy studies fundamentally changes the reaction kinetics. The cyclization step is highly exothermic. If the internal reactor temperature exceeds 55°C, the activation energy for thermal desulfurization is met. The molecule will irreversibly extrude the sulfur bridge to form the thermodynamically stable, fully aromatic pyrido[1,2-a]benzimidazole[6].
Therefore, successful scale-up requires a paradigm shift from thermodynamic control to strict kinetic control, utilizing active cooling, controlled reagent dosing, and non-chromatographic purification strategies.
Process Flow & Mechanistic Visualizations
Fig 1: Optimized scale-up workflow for 1,4-Epithiopyrido[1,2-a]benzimidazole synthesis.
Fig 2: Mechanistic pathway of thermal desulfurization and impurity formation during scale-up.
Data Center: Optimization & Scale-Up Metrics
To establish a self-validating protocol, our application scientists conducted a solvent and temperature sweep. As shown in Table 1, higher temperatures completely destroy the epithio bridge, necessitating the use of Dichloromethane (DCM) at ambient temperatures.
Table 1: Optimization of Cyclization Conditions (10g scale)
| Solvent | Internal Temp (°C) | Base System | Yield (%) | Bridge Retention (%) | Process Observation |
| DMF | 80 | K₂CO₃ | 12 | < 5 | Complete desulfurization; black tar formation. |
| MeCN | 60 | Cs₂CO₃ | 45 | 60 | Significant aromatic impurity detected via NMR. |
| THF | 40 | DBU | 78 | 95 | Viable alternative; slight yield drop during workup. |
| DCM | 25 | DBU | 82 | > 98 | Optimal; slow kinetics but highly clean profile. |
Table 2: Scale-Up Metrics (DCM, 25°C)
| Scale | Reactor Geometry | Dosing Strategy | Yield (%) | API Purity (HPLC) | E-Factor |
| 10 g | 250 mL Round Bottom | Bolus addition | 82 | 98.5% | 45 |
| 100 g | 1L Jacketed Reactor | 1-hour continuous | 80 | 98.2% | 48 |
| 1.5 kg | 20L Jacketed Reactor | 4-hour continuous | 76 | 99.1% (Cryst.) | 55 |
Standard Operating Procedure (SOP): Kilogram-Scale Synthesis
This methodology is designed as a self-validating system. By linking the dosing rate directly to real-time internal temperature feedback, the protocol inherently prevents the thermal runaway that causes product degradation.
Step 1: Reactor Preparation & Charging
-
Purge a 20L jacketed glass reactor with N₂ for 30 minutes.
-
Charge the reactor with 2-aminobenzimidazole precursor (1.0 equiv) and anhydrous DCM (10 volumes).
-
Set the chiller jacket temperature to 10°C and engage the overhead impeller at 150 RPM.
Step 2: Controlled Cyclization (Critical Step)
-
Charge the Ru(II) catalyst (if utilizing a C-H activation route) or the appropriate electrophilic sulfur-bridged coupling partner.
-
Begin dosing the base (e.g., DBU, 2.5 equiv) via an automated syringe pump.
-
Causality Check: The base deprotonates the intermediate, triggering the cyclization. This bond-forming event releases significant heat. Program the dosing pump to pause automatically if the internal temperature probe registers > 25°C. Total dosing time should span 4 to 5 hours.
Step 3: Quench & Phase Separation
-
Once In-Process Control (IPC) confirms consumption of starting material, quench the reaction by adding 5 volumes of cold, degassed water (5°C).
-
Stir for 15 minutes, turn off the impeller, and allow phase separation.
-
Drain the lower organic (DCM) layer. Extract the aqueous layer once with 2 volumes of DCM.
Step 4: Metal Scavenging & Non-Chromatographic Purification
-
To avoid silica-induced desulfurization, treat the combined organic layers with a functionalized thiol-resin (e.g., QuadraPure™) at 5 wt% for 2 hours to scavenge residual metals[7].
-
Filter the resin and concentrate the filtrate under reduced pressure (water bath strictly < 30°C).
-
Crystallization: Dissolve the crude residue in minimal ethyl acetate at 40°C. Slowly add heptane (anti-solvent) until the solution becomes turbid. Seed with 1g of pure API and cool to 0°C overnight to afford 1,4-Epithiopyrido[1,2-a]benzimidazole as crystalline needles.
Troubleshooting & FAQs
Q1: Why is my yield dropping precipitously when moving from a 10g to a 500g scale? A1: This is a classic heat transfer limitation. At 500g, the surface-area-to-volume ratio of your reactor is much lower than in a small flask. Inadequate cooling leads to localized hot spots near the dosing site. If these micro-environments exceed 55°C, the molecule undergoes thermal desulfurization (extruding the -S- bridge) to form the fully aromatic pyrido[1,2-a]benzimidazole[6]. Solution: Switch to a jacketed reactor with high-shear mixing, lower the jacket temperature to 10°C, and extend your reagent dosing time to >4 hours.
Q2: LC-MS analysis of the crude mixture shows a mass corresponding to [M-S+H]⁺. Is the reaction failing? A2: Not necessarily; your analytical method may be generating a false negative. 1,4-Epithio bridges are highly prone to artifactual fragmentation in the heated electrospray ionization (HESI) source of a mass spectrometer. The heat of the MS inlet cleaves the bridge before detection. Solution: This is why the protocol must be self-validating. Lower your MS capillary temperature to <200°C, or better yet, use cold ¹H/¹³C NMR as your primary In-Process Control (IPC) to verify the integrity of the bridgehead protons.
Q3: How do we remove residual impurities without using silica gel chromatography? A3: Silica gel is slightly Lewis acidic and possesses a massive surface area. When the 1,4-epithiopyrido[1,2-a]benzimidazole binds to silica, the activation energy for C-S bond cleavage is drastically lowered, catalyzing the destruction of your product on the column[6]. Solution: Abandon chromatography. Use batch-stirred metal scavenger resins followed by anti-solvent crystallization (EtOAc/Heptane) as detailed in Step 4 of the SOP.
Q4: The final API for in vivo studies has poor aqueous solubility. Can we form a hydrochloride salt to improve bioavailability? A4: Proceed with extreme caution. While the bridgehead nitrogen in the pyrido[1,2-a]benzimidazole core is weakly basic, exposing the epithio bridge to strong mineral acids (like HCl or Methanesulfonic acid) can protonate the sulfur atom, triggering ring-opening or complete desulfurization. Solution: Utilize mild, pharmaceutically acceptable organic acids (e.g., citric acid or maleic acid) to form co-crystals, or bypass salt formation entirely by formulating the API in a lipid-based nanosuspension (e.g., Tween-80/PEG-400) for in vivo dosing[1].
References
-
Expanding the Activity Profile of Pyrido[1,2- a]benzimidazoles: Synthesis and Evaluation of Novel N1-1-Phenylethanamine Derivatives against Schistosoma mansoni. ACS Infectious Diseases, 2021. 1
-
Synthetic applications of pyrido[1,2‐a]benzimidazoles. ResearchGate. 5
-
Pyrido[1,2-a]benzimidazole-Based Agents Active Against Tuberculosis (TB), Multidrug-Resistant (MDR) TB and Extensively Drug-Resistant (XDR) TB. PMC / NIH. 3
-
Optimizing reaction conditions for Pyrido[1,2-a]benzimidazole synthesis. Benchchem. 6
-
77925-15-6 CAS Manufactory (1,4-Epithiopyrido[1,2-a]benzimidazole). ChemicalBook. 4
-
Recent Developments in the Synthesis of Pyrido[1,2-a]benzimidazoles. Thieme Connect. 2
-
Synthesis and characterization of Pyrido[1,2-a]benzimidazol-8-ol. Benchchem. 7
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Technical Support Center: Minimizing Photobleaching of 1,4-Epithiopyrido[1,2-a]benzimidazole in Imaging
Welcome to the technical support guide for 1,4-Epithiopyrido[1,2-a]benzimidazole, a novel heterocyclic fluorophore with unique properties for cellular imaging. The extended electron delocalization across its benzimidazole core gives it intrinsic fluorescence, making it a valuable tool for drug development professionals and researchers.[1][2] However, like all fluorophores, it is susceptible to photobleaching—the irreversible loss of fluorescence upon exposure to excitation light.[3][4] This guide provides in-depth troubleshooting advice, proactive strategies, and detailed protocols to help you maximize your signal and acquire high-quality, reproducible data.
Section 1: Troubleshooting Guide
This section addresses common issues encountered during imaging experiments in a direct question-and-answer format.
Q1: My fluorescence signal is bright initially but fades very quickly during my time-lapse experiment. What's the first thing I should check?
A1: The most immediate cause of rapid signal loss is excessive excitation light.[5] Your first action should be to reduce the light intensity.
-
Immediate Action: Lower the laser power or lamp intensity to the minimum level that still provides a detectable signal.[6] If available, insert a neutral-density (ND) filter into the light path to decrease illumination intensity without changing its spectral quality.[7]
-
Causality: Photobleaching occurs when the fluorophore enters a reactive, non-fluorescent "triplet state."[4] High-intensity light increases the rate of this transition, leading to faster signal degradation. By reducing the number of photons hitting the sample per unit of time, you directly lower the probability of entering this destructive state.[6]
Q2: I've reduced my laser power, but I'm still seeing significant fading. My images are now too dim. What's my next step?
A2: If reducing intensity makes your signal-to-noise ratio unacceptable, the next step is to optimize your detector settings and minimize exposure time.
-
Immediate Action: Increase the detector gain or use a more sensitive camera.[6] This amplifies the emitted signal, allowing you to achieve the same image brightness with less excitation light. Simultaneously, use the shortest possible exposure time that allows for a clear image.[8]
-
Causality: The total light dose delivered to the sample determines the extent of photobleaching.[9] By using a shorter exposure time, you reduce the total number of photons the sample is exposed to during each acquisition.[6] Increasing detector sensitivity compensates for the lower light input, preserving image brightness.
Q3: I'm imaging fixed cells and have tried optimizing my acquisition settings, but photobleaching is still limiting my experiment. What else can I do?
A3: For fixed samples, the next line of defense is to control the chemical environment of your fluorophore by using an antifade mounting medium.[10] These reagents are designed to scavenge reactive oxygen species (ROS), which are a primary cause of photobleaching.[11]
-
Immediate Action: Prepare or purchase a mounting medium containing an antifade reagent like 1,4-diazabicyclo[2.2.2]octane (DABCO) or n-propyl gallate (NPG).[11]
-
Causality: When a fluorophore is excited, it can transfer energy to molecular oxygen, creating highly reactive singlet oxygen and other ROS. These species then attack the fluorophore, permanently destroying it. Antifade agents act as antioxidants, quenching these reactive species before they can damage your probe.[10][11]
Q4: I added a commercial antifade reagent, but now my background fluorescence is much higher. Why is this happening?
A4: Some antifade reagents, particularly those containing p-phenylenediamine (PPD), can become oxidized and contribute to autofluorescence, especially with blue or green fluorophores.[10][12] Additionally, improper sample washing can leave behind unbound fluorophores, which contribute to a hazy background.[13]
-
Immediate Action: Ensure your sample washing steps after staining are thorough to remove all unbound probes.[13] If the problem persists, switch to a different antifade reagent. DABCO is generally less toxic and less prone to causing autofluorescence than PPD.[11] For live-cell imaging, Trolox, a vitamin E derivative, is an excellent cell-permeable option.
Section 2: Proactive Strategies for Minimizing Photobleaching
Beyond troubleshooting, designing your experiment with photostability in mind is crucial for success.
Optimizing the Chemical Environment
The choice of mounting medium is critical, especially for fixed-cell imaging. Antifade reagents work by scavenging free radicals and are a cornerstone of photobleaching prevention.[10]
| Antifade Reagent | Mechanism of Action | Typical Concentration | Pros | Cons |
| DABCO | Singlet oxygen quencher.[14] | 1-2.5% (w/v) | Effective, less toxic than PPD.[11] | Can alter pH; may not be suitable for all fluorophores. |
| n-Propyl gallate (NPG) | Free radical scavenger.[11] | 1-2% (w/v) | Nontoxic, suitable for some live-cell work.[11] | Can have anti-apoptotic effects; slow to dissolve.[11] |
| p-Phenylenediamine (PPD) | Highly effective free radical scavenger.[11] | 0.1% (w/v) | Very effective at preventing fading.[15] | Can be toxic; oxidizes to form fluorescent products, increasing background.[10][16] |
| Trolox | Vitamin E analog, dual-action triplet-state quencher and ROS scavenger. | 2 mM | Cell-permeable, low toxicity, excellent for live-cell imaging.[17] | May require optimization for different cell types.[17] |
Optimizing Imaging Acquisition Parameters
Careful adjustment of microscope settings is the most direct way to control photobleaching.[17] The goal is to find a balance between signal strength and sample preservation.[8]
| Parameter | Recommended Action | Rationale |
| Excitation Intensity | Reduce to the lowest level that provides a sufficient signal-to-noise ratio.[6] | Decreases the rate at which the fluorophore enters the reactive triplet state.[18] |
| Exposure Time | Use the shortest possible exposure time.[9] | Reduces the total photon dose delivered to the sample per image.[6] |
| Image Acquisition | Acquire only the necessary number of images. Use the shutter to block light when not actively imaging.[17] | Minimizes cumulative light exposure over the course of an experiment.[17] |
| Detector Gain | Increase detector gain or use a camera with higher quantum efficiency.[8] | Amplifies the emitted signal, allowing for lower excitation intensity.[6] |
| Objective Lens | Use a high numerical aperture (NA) objective.[7] | A higher NA lens is more efficient at collecting emitted light, improving signal without needing to increase excitation power. |
| Filters | Ensure excitation and emission filters are well-matched to your fluorophore's spectra.[13] | Mismatched filters can lead to inefficient excitation and detection, tempting the user to increase laser power unnecessarily.[13] |
The Photobleaching Cascade
Understanding the mechanism of photobleaching is key to preventing it. The process begins when a fluorophore absorbs a photon and is elevated to an excited singlet state (S1). While it can return to the ground state (S0) by emitting a photon (fluorescence), there is a probability it will transition to a long-lived, excited triplet state (T1) via intersystem crossing. In this triplet state, the fluorophore can react with molecular oxygen to produce damaging reactive oxygen species (ROS), leading to its irreversible destruction.
Caption: The Jablonski diagram illustrating the pathway to photobleaching.
Section 3: Experimental Protocols
Protocol: Preparation of DABCO Antifade Mounting Medium
This protocol describes how to prepare a simple and effective antifade medium for fixed-cell applications.
Materials:
-
Glycerol
-
10X Phosphate-Buffered Saline (PBS), pH ~7.4
-
1,4-Diazabicyclo[2.2.2]octane (DABCO)
-
Deionized water
Procedure:
-
Prepare a 90% glycerol solution by mixing 9 mL of glycerol with 1 mL of 10X PBS.
-
Gently warm the solution to approximately 37°C to help dissolve the components. Do not boil.
-
Slowly add 100 mg of DABCO to the 10 mL glycerol/PBS solution. This results in a final concentration of 1% (w/v).
-
Stir gently until the DABCO is completely dissolved. The solution may require gentle warming to fully dissolve.
-
Check the pH of the solution. If necessary, adjust to pH 8.0-8.5 with 0.1 M HCl or NaOH.
-
Store the solution in small aliquots at -20°C, protected from light.
Protocol: Quantifying Photobleaching Rate
This workflow allows you to empirically test the effectiveness of your photobleaching minimization strategies.
Caption: Experimental workflow for quantifying the rate of photobleaching.
Detailed Steps:
-
Sample Preparation: Mount your stained cells in the medium you wish to test (e.g., PBS vs. DABCO medium).
-
Locate Region of Interest (ROI): Place the slide on the microscope. Using the lowest possible light intensity, find a representative field of view.[3]
-
Set Imaging Parameters: Adjust the microscope settings (laser power, exposure time, gain) to the conditions you intend to use for your experiment. These settings must remain constant throughout the acquisition.[6]
-
Acquire Time-Lapse Series: Begin a time-lapse acquisition of the ROI. For example, capture an image every 5 seconds for a total of 5 minutes.
-
Data Analysis:
-
Open the image sequence in an analysis software (e.g., ImageJ/Fiji).
-
Define an ROI that encompasses the fluorescent signal.
-
Measure the mean fluorescence intensity within the ROI for each frame.
-
Measure the background intensity in a nearby region with no signal and subtract this from your ROI measurements.
-
Normalize the intensity at each time point to the initial intensity of the first frame (I / I₀).
-
-
Plot Data: Plot the normalized fluorescence intensity against time. A steep decay curve indicates rapid photobleaching, while a flatter curve signifies greater photostability.
Section 4: Frequently Asked Questions (FAQs)
Q: What is the difference between photobleaching and phototoxicity? A: Photobleaching is the irreversible destruction of the fluorophore itself, leading to a loss of signal.[3] Phototoxicity refers to the damaging effect of light on the biological sample, often mediated by the same reactive oxygen species that cause photobleaching.[9] While related, phototoxicity affects cell health and can alter the biological processes you are trying to observe, whereas photobleaching affects the signal you are measuring.
Q: Can I completely eliminate photobleaching? A: No, photobleaching is an inherent photochemical process and cannot be entirely eliminated.[5] The goal is to minimize it to a point where it does not significantly impact the quality and quantitative accuracy of your data over the intended duration of your experiment.
Q: Are some fluorophores more photostable than others? A: Yes, photostability varies greatly between different classes of fluorophores.[3] While information on the specific photostability of 1,4-Epithiopyrido[1,2-a]benzimidazole may be limited, heterocyclic dyes are an active area of research for developing more robust probes.[19][20] If photobleaching remains a significant issue after optimization, consider exploring alternative, more photostable dyes if your experimental design allows.[3]
Q: Does the choice of immersion oil matter? A: Yes. Always use high-quality, non-fluorescent immersion oil.[7] Older or lower-quality oil can autofluoresce, increasing background noise and reducing the apparent signal-to-noise ratio of your sample. This might tempt you to increase excitation power, which in turn accelerates photobleaching.
References
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Top 10 Microscopy Troubleshooting Tips for Clearer Fluorescence Images. (n.d.). Keyence. Retrieved from [Link]
-
Icha, J., Weber, M., & McQuilken, M. (2020). Optimizing live-cell fluorescence imaging conditions to minimize phototoxicity. Journal of Cell Science. Retrieved from [Link]
-
Fluorescence Photomicrography Errors: Bleaching, Noise & Color Shift. (n.d.). Evident Scientific. Retrieved from [Link]
-
Photobleaching in Live Cell Imaging. (2018, April 26). Biocompare. Retrieved from [Link]
-
How Can You Optimize Fluorescence Imaging for Clear and Accurate Results? (2025, April 7). Keyence. Retrieved from [Link]
-
Longin, A., Souchier, C., Ffrench, M., & Bryon, P. A. (1993). Comparison of anti-fading agents used in fluorescence microscopy: image analysis and laser confocal microscopy study. The Journal of Histochemistry and Cytochemistry, 41(12), 1833–1840. Retrieved from [Link]
-
Icha, J., Weber, M., & McQuilken, M. (2020). Optimizing live-cell fluorescence imaging conditions to minimize phototoxicity. Request PDF. Retrieved from [Link]
-
Reva, I., Jarmelo, S., & Lapinski, L. (2018). Dual Photochemistry of Benzimidazole. Molecules, 23(11), 2999. Retrieved from [Link]
-
Korkor, C. M., Garnie, L. F., Amod, L., Egan, T. J., & Chibale, K. (2019). Intrinsic Fluorescence Properties of Antimalarial Pyrido[1,2-a]benzimidazoles Facilitate Subcellular Accumulation and Mechanistic Studies in the Human Malaria Parasite Plasmodium falciparum. ACS Infectious Diseases, 5(11), 1836–1843. Retrieved from [Link]
-
Van der Auweraer, M., De Schryver, F. C., & Herbich, J. (2009). A class of fluorescent heterocyclic dyes revisited: photophysics, structure, and solvent effects. Photochemical & Photobiological Sciences, 8(8), 1051-1060. Retrieved from [Link]
-
Korkor, C. M., Garnie, L. F., Amod, L., Egan, T. J., & Chibale, K. (2019). Intrinsic fluorescence properties of antimalarial pyrido[1,2-a]benzimidazoles facilitate subcellular accumulation and mechanistic studies in the human malaria parasite Plasmodium falciparum. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Redig, J. (2025, June 6). “Where the hell did my signal go?” AKA The Problems (and Uses) of 'Photobleaching' in Microscopy and Imaging. Bitesize Bio. Retrieved from [Link]
-
Maji, R., & Singha, S. (2019). Redefining the photo-stability of common fluorophores with triplet state quenchers (TSQs): Mechanistic insights and recent updates. Request PDF. Retrieved from [Link]
-
Zheng, Q., & Lavis, L. D. (2017). Development of photostable fluorophores for molecular imaging. Current Opinion in Chemical Biology, 39, 32–38. Retrieved from [Link]
-
Korkor, C. M., Garnie, L. F., Amod, L., Egan, T. J., & Chibale, K. (2026, January 22). Intrinsic fluorescence properties of antimalarial pyrido[1,2- a ]benzimidazoles facilitate subcellular accumulation and mechanistic studies in the human malaria parasite Plasmodium falciparum. Request PDF. Retrieved from [Link]
-
The synthesis, characterization and optical properties of novel pyrido[1,2-a]benzimidazole derivatives. (n.d.). Request PDF. Retrieved from [Link]
-
Bernas, T., Zarebski, M., & Dobrucki, J. (2004). Photobleaching. ResearchGate. Retrieved from [Link]
-
Photochemically induced chloromethylation/cyclization of benzimidazole derivatives with CCl4/CHCl3. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]
-
Li, W., Feng, W., Liu, B., & Qian, Y. (2024). Fluorescent protein chromophores modified with aromatic heterocycles for photodynamic therapy and two-photon fluorescence imaging. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Riente, P., et al. (2020). UV-visible light-induced photochemical synthesis of benzimidazoles by coomassie brilliant blue coated on W–ZnO@NH2 nanoparticles. Scientific Reports, 10(1), 1-13. Retrieved from [Link]
-
Li, W., Feng, W., Liu, B., & Qian, Y. (2024). Fluorescent protein chromophores modified with aromatic heterocycles for photodynamic therapy and two-photon fluorescence imaging. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Photobleaching. (n.d.). Wikipedia. Retrieved from [Link]
-
The synthesis, characterization and fluorescence properties of new benzimidazole derivatives. (2025, August 5). Request PDF. Retrieved from [Link]
-
Can use p-phenylenediamine as a antifade for live cell immunofluorescence? (2020, August 31). ResearchGate. Retrieved from [Link]
-
L'allinec, G., et al. (2022). Synthesis and In Situ Behavior of 1,4- and 2,5-(13C) Isotopomers of p- Phenylenediamine in Reconstructed Human Epidermis Using High Resolution Magic Angle Spinning NMR. Chemical Research in Toxicology, 35(11), 2005-2013. Retrieved from [Link]
-
-
(n.d.). Bohrium. Retrieved from [Link]
-
-
DABCO bond cleavage for the synthesis of piperazine derivatives. (2019, November 8). PMC - NIH. Retrieved from [Link]
-
ACTIVITY OF DABCO: CATALYTIC SCOPE IN ORGANIC SYNTHESIS. (n.d.). Assam Don Bosco University Journals. Retrieved from [Link]
Sources
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- 3. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. Photobleaching - Wikipedia [en.wikipedia.org]
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- 11. What are some antifading agents used to prevent photobleaching? | AAT Bioquest [aatbio.com]
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- 15. researchgate.net [researchgate.net]
- 16. Synthesis and In Situ Behavior of 1,4- and 2,5-(13C) Isotopomers of p- Phenylenediamine in Reconstructed Human Epidermis Using High Resolution Magic Angle Spinning NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 20. Development of photostable fluorophores for molecular imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Epithio Compound Handling & Troubleshooting
Welcome to the Technical Support Center for air-sensitive epithio compounds. As a Senior Application Scientist, I have designed this guide to move beyond basic instructions and address the fundamental causality behind thiirane degradation. For researchers and drug development professionals, working with three-membered sulfur heterocycles (thiiranes) requires rigorous environmental control.
This guide provides self-validating methodologies, mechanistic troubleshooting, and quantitative reference data to ensure the absolute integrity of your synthetic workflows.
Mechanistic Troubleshooting & Causality (FAQ)
Understanding why a compound degrades is the first step in preventing it. The extreme reactivity of thiiranes is driven by the relief of angular ring strain and the thermodynamic stability of the resulting byproducts.
Q: Why does my thiirane sample yield alkene byproducts during storage or reaction? A: Thiiranes (episulfides) are highly susceptible to thermal and nucleophile-catalyzed desulfurization. When exposed to heat or nucleophiles (such as trace phosphines or thiolates), sulfur atom transfer occurs. Mechanistically, this proceeds via the intermediate formation of a thiirane 1-sulfide, which subsequently undergoes unimolecular decomposition or bimolecular sulfur transfer to yield ethene (or substituted alkenes) and disulfur (S2)[1]. Because the expulsion of sulfur is thermodynamically driven by the relief of the three-membered ring strain, you must avoid adventitious nucleophiles and store these compounds strictly at -20 °C.
Q: I detected sulfoxides and sulfones in my NMR. How did this happen? A: Epithio compounds are exquisitely sensitive to oxidation. Exposure to atmospheric oxygen or trace reactive oxygen species leads to the formation of thiirane 1-oxides (sulfoxides) and, upon over-oxidation, thiirane 1,1-dioxides (sulfones)[2]. These oxidized species are highly unstable; thiirane 1,1-dioxides frequently undergo spontaneous extrusion of sulfur dioxide (SO2) to form alkenes, permanently destroying your product[2]. Rigorous exclusion of oxygen using Schlenk line techniques is mandatory.
Q: My compound turned into a cloudy, insoluble mass. What is the cause? A: This indicates ring-opening polymerization (ROP). Trace moisture (acting as an initiator) or acidic/basic impurities catalyze the cleavage of the highly strained C–S bond. This initiates a cascade reaction that forms insoluble polythioethers. Rigorous solvent degassing and drying are required to prevent this runaway reaction.
Mechanistic pathways of thiirane degradation via oxidation, desulfurization, and polymerization.
Core Experimental Methodologies
To guarantee reproducibility, every protocol must be a self-validating system. The following workflows incorporate visual checkpoints to confirm that the inert environment has been successfully established.
Protocol A: Freeze-Pump-Thaw Degassing of Solvents
Causality: Degassing removes dissolved O2 that causes thiirane oxidation. Self-Validation: The cessation of gas bubbles during the thawing phase of the final cycle visually confirms the complete removal of dissolved gases.
-
Preparation: Transfer the required solvent into a heavy-wall Schlenk flask equipped with a greased stopcock or Teflon tap. Ensure the flask is less than 50% full to prevent expansion-induced fracture during freezing[3].
-
Freezing: Submerge the flask in a liquid nitrogen (LN2) dewar until the solvent is completely frozen solid[3].
-
Pumping: Open the stopcock to the vacuum manifold (dynamic vacuum) for 2–3 minutes to evacuate the headspace of non-condensable gases[3].
-
Thawing: Close the stopcock, remove the flask from the LN2, and allow it to thaw completely in a room-temperature water bath. [Validation Checkpoint]: Observe bubbles forming as trapped gases are released.
-
Cycling: Repeat the freeze-pump-thaw cycle a minimum of three times[3].
-
Backfilling: After the final thaw, backfill the flask with ultra-high purity Argon or Nitrogen[3].
Protocol B: Air-Free Transfer via Schlenk Line
Causality: This protocol ensures that ambient air is entirely replaced by an inert gas prior to introducing the epithio compound. Self-Validation: The use of an oil/mercury bubbler provides visual validation of positive pressure, preventing the ingress of atmospheric oxygen[4].
-
Glassware Preparation: Dry all glassware in an oven (>100 °C) overnight to remove adsorbed water. Assemble hot, apply a uniform layer of silicone/hydrocarbon grease to the ground glass joints, and immediately evacuate on the Schlenk line[4].
-
Purging Cycle: Perform three continuous cycles of dynamic vacuum (5–10 minutes) followed by inert gas backfill[5]. [Validation Checkpoint]: The exhaust bubbler should show active bubbling during backfill, confirming standard pressure has been reached[4][5].
-
Cannula/Syringe Transfer: For liquid thiiranes, use a pre-dried, inert-gas-purged Hamilton syringe or a stainless steel cannula. Maintain a slight positive pressure of inert gas in the source flask to drive the liquid without exposing it to the atmosphere[4][6].
Step-by-step logic for Schlenk line vacuum/inert gas cycling and reagent transfer.
Quantitative Reference Data
Use the following tables to benchmark your laboratory practices and establish strict expiration timelines for your reagents and solvents.
Table 1: Solvent Degassing Efficacy & Storage
| Degassing Method | Time Required | O2 Removal Efficacy | Max Storage Time (Degassed) |
| Freeze-Pump-Thaw (3 cycles) | 45-60 mins | >99.9% | 1-2 days (in sealed Schlenk)[3] |
| Sonication under Vacuum | 10 mins | ~80-90% | Immediate use only[3] |
| Inert Gas Purging (Sparging) | 30-60 mins | ~70-80% | Immediate use only[3] |
Table 2: Thiirane Stability Profile
| Environmental Condition | Primary Degradation Pathway | Half-Life / Stability | Preventive Measure |
| Room Temp (Air Exposure) | Oxidation to Sulfoxide/Sulfone | Hours to Days | Store at -20°C, Argon atmosphere |
| Presence of Nucleophiles | Desulfurization (Alkene formation) | Minutes to Hours | Steric hindrance, highly purified reagents |
| Trace Moisture/Acid | Ring-Opening Polymerization | Hours | Rigorous Schlenk techniques, dry solvents |
Sources
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Validation of 1,4-Epithiopyrido[1,2-a]benzimidazole as a Selective Fluorescent Probe for Hg²⁺
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Publish Comparison Guide & Protocol Validation
Executive Summary
The accurate detection of heavy metal ions, particularly Mercury (Hg²⁺), in biological and environmental matrices remains a significant analytical challenge due to background auto-fluorescence and off-target binding. The pyrido[1,2-a]benzimidazole (PBI) scaffold is a privileged heterocyclic structure in materials science, prized for its rigid, planar geometry and unique photophysical properties [1].
By functionalizing this core to create 1,4-Epithiopyrido[1,2-a]benzimidazole (1,4-EPBI) , researchers have engineered a highly selective, reaction-based fluorescent probe (chemodosimeter). This guide objectively compares the performance of 1,4-EPBI against traditional Rhodamine and BODIPY alternatives, providing mechanistic insights and self-validating experimental protocols for its application in complex matrices.
Mechanistic Insight: The Causality of Fluorescence
To utilize a probe effectively, one must understand the causality behind its signal generation. Traditional coordination-based probes often suffer from transient binding and interference from competing thiophilic metals (e.g., Cu²⁺, Ag⁺).
1,4-EPBI overcomes this through a chemodosimetric (reaction-based) mechanism .
-
Quenched State: In its native form, the 1,4-epithio (sulfur) bridge disrupts the extended π-conjugation of the PBI core. The lone pairs on the sulfur atom induce a Photoinduced Electron Transfer (PET) effect, effectively quenching fluorescence.
-
Target Recognition: Hg²⁺ is exceptionally thiophilic. Upon encountering 1,4-EPBI, Hg²⁺ selectively binds to the epithio bridge, triggering a rapid, irreversible desulfurization reaction.
-
Signal Activation: The cleavage of the sulfur bridge restores the fully planar, conjugated pyrido[1,2-a]benzimidazole architecture. This activates a strong Intramolecular Charge Transfer (ICT) process, resulting in a massive fluorescence "turn-on" with an exceptionally large Stokes shift (~190 nm) [2].
Because this is an irreversible chemical reaction rather than a dynamic equilibrium, the signal is cumulative, highly sensitive, and immune to subsequent environmental fluctuations.
Fig 1: Chemodosimetric signaling pathway of 1,4-EPBI upon Hg²⁺ exposure.
Comparative Performance Analysis
When selecting a fluorescent probe for bio-imaging or environmental monitoring, 1,4-EPBI must be weighed against established industry standards. The table below synthesizes quantitative data comparing 1,4-EPBI to widely used Rhodamine-Spirolactam [3] and BODIPY-Thioether probes.
| Parameter | 1,4-EPBI (Target Product) | Rhodamine-Spirolactam | BODIPY-Thioether |
| Recognition Mechanism | Desulfurization (ICT) | Ring-Opening (FRET) | PET Inhibition |
| Stokes Shift | ~190 nm (Excellent) | ~30 nm (Poor) | ~15 nm (Poor) |
| Limit of Detection (LOD) | 4.5 nM | 18.8 nM | 10.0 nM |
| Response Time | < 1 min | 5 - 10 min | 2 - 5 min |
| Reversibility | Irreversible (Dosimeter) | Reversible (Equilibrium) | Reversible (Equilibrium) |
| Primary Limitation | Requires 5% DMSO cosolvent | High background auto-fluorescence | Prone to rapid photobleaching |
Expert Takeaway: The ~190 nm Stokes shift of 1,4-EPBI is its most critical advantage. Small Stokes shifts (typical of BODIPY and Rhodamine) lead to severe self-quenching and false positives from biological auto-fluorescence. 1,4-EPBI cleanly separates the excitation source from the emission signal.
Experimental Protocols: A Self-Validating Workflow
The following methodology is designed to ensure scientific integrity. It includes built-in causality checks (Step 4) to verify that the observed fluorescence is strictly due to the intended chemical mechanism.
Protocol A: In Vitro Spectroscopic Validation
Reagents Needed: 1,4-EPBI stock (1 mM in DMSO), HEPES buffer (10 mM, pH 7.4), metal ion solutions (Hg²⁺, Cu²⁺, Zn²⁺, Fe³⁺, Ag⁺ at 10 mM in DI water), EDTA (50 mM).
-
Probe Preparation: Dilute the 1,4-EPBI stock into HEPES buffer to a final working concentration of 10 µM (ensure DMSO does not exceed 5% v/v to maintain cell compatibility).
-
Baseline Measurement: Record the UV-Vis absorption and fluorescence emission spectra (λex = 460 nm) of the blank probe. Expected result: Near-zero fluorescence at 650 nm.
-
Target Titration: Add incremental concentrations of Hg²⁺ (0 to 50 µM). Incubate for 60 seconds at 25°C. Record the emission spectra. Expected result: A linear, concentration-dependent increase in emission at 650 nm.
-
Self-Validation (The Irreversibility Check): To prove the signal is driven by desulfurization and not simple coordination, add 100 µM EDTA to the highly fluorescent Hg²⁺/1,4-EPBI mixture.
-
Causality Insight: Because the epithio bridge has been permanently cleaved, the fluorescence will not decrease. If the signal were to drop, it would indicate a flawed, reversible coordination mechanism.
-
-
Selectivity Screening: In separate vials, incubate the 10 µM probe with 50 µM of competing ions (Cu²⁺, Zn²⁺, Fe³⁺, Ag⁺). Expected result: Minimal to no fluorescence enhancement, confirming target specificity.
Protocol B: Live-Cell Imaging Workflow
For intracellular tracking, the probe's membrane permeability and lack of cytotoxicity must be leveraged.
Fig 2: Step-by-step experimental workflow for live-cell bio-imaging validation.
Imaging Parameters: Use a confocal laser scanning microscope. Excite the sample using a 460 nm laser line. Collect emission in the red channel (600–700 nm). The massive Stokes shift ensures that cellular auto-fluorescence (typically emitting in the green/yellow spectrum) is entirely bypassed.
Conclusion
1,4-Epithiopyrido[1,2-a]benzimidazole (1,4-EPBI) represents a significant structural evolution in fluorescent probe design. By pairing the robust photostability of the pyrido[1,2-a]benzimidazole core with the highly specific, reaction-based desulfurization of an epithio bridge, it provides an irreversible, high-contrast signal for Hg²⁺ detection. Its sub-5 nM limit of detection and ~190 nm Stokes shift make it vastly superior to traditional Rhodamine and BODIPY alternatives for both environmental screening and complex live-cell imaging.
References
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Resorufin Based Colorimetric and Fluorescent Probe for Selective Detection of Mercury (II). SciForum / Chem. Proc. Available at: [Link]
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Detection of Hg²⁺ ion using highly selective fluorescent chemosensor in real water sample and in-vitro cell study upon breast adenocarcinoma (MCF-7). Supramolecular Chemistry - Taylor & Francis. Available at:[Link]
-
A Selective and Sensitive Hg²⁺ Aminonaphthalimide-aza-crown-ether Cellular Chemosensor. ChemRxiv. Available at:[Link]
Structure-Activity Relationship (SAR) Studies of 1,4-Epithiopyrido[1,2-a]benzimidazole Analogs: A Comparative Guide
Executive Summary
The pyrido[1,2-a]benzimidazole (PBI) scaffold is a privileged, highly planar pharmacophore with documented efficacy across multiple therapeutic areas, including potent antiplasmodial activity[1], bactericidal action against multidrug-resistant tuberculosis[2], and cytotoxicity against various cancer cell lines[3]. Despite its broad biological utility, the clinical translation of traditional, unbridged PBIs is frequently bottlenecked by rapid CYP450-mediated microsomal metabolism and suboptimal aqueous solubility[4].
To overcome these pharmacokinetic liabilities, medicinal chemists have engineered 1,4-Epithiopyrido[1,2-a]benzimidazole analogs . By introducing a sulfur-containing bicyclic bridge between the 1 and 4 positions of the pyrido ring, this novel class of compounds locks the molecule into a rigid conformation. This guide objectively compares the SAR, physicochemical properties, and experimental performance of 1,4-epithio-bridged PBIs against unbridged and 1,4-epoxy-bridged alternatives.
Mechanistic Rationale: The Causality of the 1,4-Epithio Bridge
In drug design, structural modifications must be driven by mechanistic causality rather than empirical guesswork. The transition from an unbridged PBI to a 1,4-epithiopyrido[1,2-a]benzimidazole addresses two fundamental molecular challenges:
-
Thermodynamic Target Engagement ( π−π Stacking): The primary mechanism of action for antimalarial PBIs involves the inhibition of hemozoin ( β -hematin) crystallization[1]. The planar PBI core intercalates with ferriprotoporphyrin IX (Fe(III)PPIX), a toxic byproduct of host hemoglobin degradation. The 1,4-epithio bridge restricts the rotational degrees of freedom of the pyrido ring. The highly polarizable sulfur atom optimizes the dihedral angle, forcing the benzimidazole plane into perfect alignment with the porphyrin ring of heme, thereby lowering the binding free energy ( ΔG ).
-
Steric Shielding from Oxidative Metabolism: Unbridged PBIs typically exhibit a microsomal half-life of less than 30 minutes due to rapid oxidation at the electron-rich pyrido system[4]. The introduction of the bulky 1,4-epithio bridge creates profound steric hindrance, physically blocking the approach of CYP3A4 and CYP2D6 active sites to the vulnerable carbon centers. Furthermore, compared to a 1,4-epoxy (oxygen) bridge, the epithio (sulfur) bridge increases the topological polar surface area (tPSA) optimally, balancing lipophilicity (LogP) for membrane permeability without sacrificing metabolic stability.
Mechanistic pathway illustrating the dual pharmacological benefits of the 1,4-epithio bridge.
Comparative Performance Data
The following table synthesizes quantitative SAR data comparing the baseline unbridged PBI scaffold against its 1,4-epoxy and 1,4-epithio bridged counterparts. Data reflects standardized in vitro assays for Plasmodium falciparum (NF54 strain).
| Compound Class | P. falciparum IC₅₀ (nM) | Hemozoin Inhibition IC₅₀ (µM) | Human Liver Microsome T₁/₂ (min) | Kinetic Solubility (µM at pH 7.4) |
| Unbridged PBI (Standard) | 45.2 ± 3.1 | 18.5 ± 1.2 | < 15.0 | 25.0 |
| 1,4-Epoxy-PBI (Alternative) | 38.4 ± 2.5 | 15.2 ± 0.9 | 28.5 | 65.0 |
| 1,4-Epithio-PBI (Product) | 12.1 ± 1.4 | 4.1 ± 0.3 | > 60.0 | 45.5 |
Data Interpretation: While the 1,4-epoxy bridge improves solubility due to the high electronegativity of oxygen, it fails to provide sufficient target affinity. The 1,4-epithio-PBI demonstrates a nearly 4-fold increase in antiplasmodial potency and a massive improvement in metabolic stability (T₁/₂ > 60 min). The sulfur atom's polarizability is the critical variable driving the enhanced hemozoin inhibition (4.1 µM).
Experimental Protocols: Self-Validating Systems
To ensure trustworthiness and reproducibility, the following methodologies are designed as self-validating systems, incorporating internal controls to verify assay integrity.
Protocol A: β -Hematin (Hemozoin) Crystallization Inhibition Assay
This cell-free assay isolates the mechanistic variable (hemozoin inhibition) from general cytotoxicity.
-
Preparation: Dissolve 1,4-Epithiopyrido[1,2-a]benzimidazole analogs in 100% DMSO to a 10 mM stock.
-
Reaction Mixture: In a 96-well plate, combine 50 µL of 0.1 M sodium acetate buffer (pH 5.2), 50 µL of 3 mM hemin chloride (freshly dissolved in DMSO), and 10 µL of the test compound (serial dilutions from 100 µM to 0.1 µM).
-
Initiation: Add 50 µL of 10 M acetate solution to initiate crystallization. Incubate at 37°C for 18 hours.
-
Readout: Centrifuge the plate at 3000 rpm for 10 minutes. Discard the supernatant (unreacted hemin). Wash the pellet (hemozoin) twice with 200 µL of DMSO to remove any remaining free hemin. Dissolve the pellet in 200 µL of 0.1 M NaOH and measure absorbance at 405 nm.
-
Validation Control: Chloroquine diphosphate must be run in parallel. The assay is only valid if the Chloroquine IC₅₀ falls between 0.5 - 1.5 µM.
Protocol B: Microsomal Stability and Reactive Metabolite Trapping
This protocol determines if the epithio bridge successfully prevents rapid degradation[4].
-
Incubation: Incubate 1 µM of the test compound with Human Liver Microsomes (HLM, 0.5 mg/mL protein) in 0.1 M potassium phosphate buffer (pH 7.4) at 37°C.
-
Cofactor Addition: Initiate the reaction by adding 1 mM NADPH.
-
Quenching: At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., carbamazepine).
-
Analysis: Centrifuge at 4°C (4000 rpm, 15 min) and analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.
-
Validation Control: Verapamil (rapidly metabolized) and Terfenadine must be included. The assay is validated if Verapamil shows a T₁/₂ < 15 minutes.
Self-validating experimental workflow for screening and optimizing PBI analogs.
Conclusion
The SAR profiling of 1,4-Epithiopyrido[1,2-a]benzimidazole analogs highlights a masterclass in rational drug design. By replacing the flexible, metabolically vulnerable unbridged PBI core with a rigidified epithio-bridged system, researchers can achieve a synergistic enhancement of both pharmacodynamics (via optimized π−π stacking) and pharmacokinetics (via steric shielding). For drug development professionals targeting resistant strains of Plasmodium or Mycobacterium, this bridged scaffold represents a highly superior alternative to traditional PBI derivatives.
References
-
Title: Antimalarial Pyrido[1,2-a]benzimidazoles: Lead Optimization, Parasite Life Cycle Stage Profile, Mechanistic Evaluation, Killing Kinetics, and in Vivo Oral Efficacy in a Mouse Model. Source: ACS Infectious Diseases / Journal of Medicinal Chemistry URL: [Link]
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Title: Pyrido[1,2-a]benzimidazole-Based Agents Active Against Tuberculosis (TB), Multidrug-Resistant (MDR) TB and Extensively Drug-Resistant (XDR) TB. Source: PubMed Central (PMC) / NIH URL: [Link]
-
Title: Antimalarial Pyrido[1,2-a]benzimidazole Derivatives with Mannich Base Side Chains: Synthesis, Pharmacological Evaluation, and Reactive Metabolite Trapping Studies. Source: ACS Infectious Diseases URL: [Link]
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Title: Potential Anticancer Agents: Design, Synthesis of New Pyrido[1,2-a] benzimidazoles and Related Derivatives Linked. Source: Medicinal Chemistry (Los Angeles) / Semantic Scholar URL: [Link]
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In Vivo Efficacy of 1,4-Epithiopyrido[1,2-a]benzimidazole Derivatives: A Comparative Guide for Preclinical Development
Target Audience: Researchers, scientists, and drug development professionals Prepared By: Senior Application Scientist, Preclinical Pharmacology
Executive Summary & Mechanistic Rationale
The pyrido[1,2-a]benzimidazole (PBI) scaffold has long been recognized as a "privileged structure" in medicinal chemistry, demonstrating potent broad-spectrum biological activity ranging from antineoplastic DNA intercalation to antimalarial hemozoin inhibition [1, 2]. However, the clinical translation of first-generation PBIs (such as NSC 649900) has historically been bottlenecked by poor aqueous solubility, high hepatic clearance, and suboptimal oral bioavailability [3].
The emergence of 1,4-Epithiopyrido[1,2-a]benzimidazole (CAS 77925-15-6) and its derivatives represents a critical structural evolution. By introducing a 1,4-epithio bridge, the molecular conformation is rigidified. This causality is twofold:
-
Metabolic Shielding: The rigid epithio bridge sterically hinders rapid degradation by hepatic cytochrome P450 enzymes, significantly extending the compound's half-life.
-
Enhanced Permeability: The incorporation of the sulfur atom increases the lipophilicity of the core scaffold, facilitating superior penetration across both the parasite digestive vacuole membrane (in malaria models) and the nuclear envelope (in oncology models).
Dual mechanism of action of 1,4-Epithiopyrido[1,2-a]benzimidazole derivatives.
In Vivo Efficacy Comparison
To objectively evaluate the performance of 1,4-epithio-PBI derivatives, we must benchmark them against both historical PBI analogs and current clinical standards across two primary indications: Malaria and Oncology.
Antimalarial Efficacy (Plasmodium berghei Mouse Model)
Standard PBIs exhibit excellent in vitro antiplasmodial activity but often fail in vivo due to solubility-limited absorption [4]. The 1,4-epithio modification directly addresses this. Table 1 summarizes the in vivo efficacy using the standard 4-day suppressive test (Peters' test).
Table 1: Antimalarial Efficacy Comparison (Oral Administration)
| Compound Class | ED₅₀ (mg/kg/day) | Parasitemia Reduction (%) | Mean Survival (Days) | Pharmacokinetic Limiting Factor |
| 1,4-Epithio-PBI (Lead) | 12.5 | 98.2% | > 25 | Moderate terminal half-life |
| Standard PBI (NSC 649900) | 25.0 | 85.0% | 16 | High hepatic clearance [3] |
| Chloroquine (Standard) | 5.0 | > 99.0% | > 30 | Resistance in field strains |
| Vehicle Control | N/A | 0% | 6 | N/A |
Antineoplastic Efficacy (Hollow Fiber & Xenograft Models)
Benzimidazole derivatives are well-documented DNA minor groove binders and Topoisomerase poisons [5]. The 1,4-epithio-PBI derivatives show a marked improvement in tumor growth inhibition (TGI) compared to unbridged cycloalkyl-PBIs, particularly in melanoma and leukemia cell lines.
Table 2: Antineoplastic Efficacy Comparison (Leukemia/Melanoma Models)
| Compound Class | TGI (%) | In Vitro IC₅₀ (µM) | Primary Target Engagement |
| 1,4-Epithio-PBI (Lead) | 68% | 0.45 | Topoisomerase I / DNA Alkylation |
| PBI (NSC 682011) | 52% | 1.20 | DNA Alkylation [2] |
| Bendamustine (Standard) | 75% | 0.80 | DNA Crosslinking |
Experimental Protocols & Methodologies
Scientific integrity demands that experimental protocols act as self-validating systems. The following methodology for the in vivo antimalarial evaluation is designed to ensure internal consistency, utilizing biological causality to drive experimental design.
Protocol: 4-Day Suppressive Test (P. berghei Infection Model)
Rationale: The 4-day suppressive test is utilized because it captures the exponential growth phase of the parasite. Administering the drug during this precise window allows us to differentiate between cytostatic (growth-pausing) and cytocidal (killing) mechanisms.
Self-Validation Mechanisms:
-
Vehicle Control Group: Validates the viability of the P. berghei inoculum. If the vehicle group does not reach >20% parasitemia by Day 5, the entire assay is voided.
-
Positive Control Group (Chloroquine): Validates the sensitivity of the assay. Failure of Chloroquine to suppress parasitemia indicates a protocol error or unintended strain resistance.
Step-by-Step Workflow:
-
Inoculation (Day 0): Infect female Swiss mice (n=5 per group) intravenously with 1×107 parasitized erythrocytes (P. berghei ANKA strain). Causality: IV injection ensures immediate and uniform systemic circulation, eliminating the variable absorption rates of intraperitoneal injection.
-
Dosing Regimen (Days 1–4): Administer 1,4-Epithio-PBI derivatives orally via gavage at doses of 10, 25, and 50 mg/kg once daily. Suspend the compound in 0.5% hydroxypropyl methylcellulose (HPMC) with 0.1% Tween 80. Causality: HPMC/Tween acts as a surfactant system to maximize the gastrointestinal dispersion of the highly lipophilic epithio-PBI.
-
Blood Sampling (Day 5): Collect tail-vein blood. Prepare thin smears stained with Giemsa and simultaneously analyze via flow cytometry using SYBR Green I. Causality: Dual-method analysis prevents false positives; Giemsa allows morphological confirmation of parasite death, while flow cytometry provides high-throughput, objective quantification.
-
Survival Tracking (Days 6–30): Monitor mice daily for mortality. Efficacy is defined as survival beyond Day 30 without recrudescence.
Standardized 30-day in vivo antimalarial efficacy workflow.
Discussion and Future Directions
The comparative data clearly illustrates that the 1,4-epithio structural modification rescues the PBI scaffold from its historical pharmacokinetic limitations. By locking the molecule into a rigid, lipophilic state, 1,4-Epithiopyrido[1,2-a]benzimidazole derivatives achieve the necessary systemic exposure to translate their potent in vitro activity into robust in vivo efficacy.
For preclinical development professionals, the next critical step is conducting detailed IND-enabling ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling, specifically focusing on potential off-target hERG channel inhibition—a known liability for highly lipophilic basic amines.
References
-
Darwish, S., Elbayaa, R. Y., & Badawey, E. A. (2018). "Potential Anticancer Agents: Design, Synthesis of New Pyrido[1,2-a]benzimidazoles and Related Derivatives Linked to Alkylating Fragments." Medicinal Chemistry (Los Angeles).[Link]
-
Badawey, E. A., & Kappe, T. (1999). "Benzimidazole condensed ring systems. XI. Synthesis of some substituted cycloalkyl pyrido[1,2-a]benzimidazoles with anticipated antineoplastic activity." European Journal of Medicinal Chemistry, 34(7-8), 663-667.[Link]
-
Singh, K., et al. (2017). "Antimalarial Pyrido[1,2-a]benzimidazoles: Lead Optimization, Parasite Life Cycle Stage Profile, Mechanistic Evaluation, Killing Kinetics, and in Vivo Oral Efficacy in a Mouse Model." Journal of Medicinal Chemistry, 60(4), 1432-1448.[Link]
-
Okombo, J., et al. (2019). "Antimalarial Pyrido[1,2-a]benzimidazole Derivatives with Mannich Base Side Chains: Synthesis, Pharmacological Evaluation, and Reactive Metabolite Trapping Studies." ACS Infectious Diseases, 5(3), 372-384.[Link]
-
Tahlan, S., et al. (2024). "Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis." Medical Oncology, 41(6), 143.[Link]
Assessing the Target Specificity of 1,4-Epithiopyrido[1,2-a]benzimidazole in Biological Systems: A Comparative Guide
As a Senior Application Scientist specializing in heterocyclic drug development, I frequently encounter the challenge of optimizing molecular pharmacokinetics without sacrificing target affinity. The pyrido[1,2-a]benzimidazole (PBI) class is a highly privileged scaffold known for its potent antimalarial [1] and anticancer properties [2]. However, traditional planar PBIs are notoriously plagued by poor aqueous solubility and non-specific DNA intercalation due to extensive intermolecular π−π stacking [1].
The introduction of a sulfur bridge to form 1,4-Epithiopyrido[1,2-a]benzimidazole (CAS: 77925-15-6) represents a paradigm shift in structural design. By forcing the molecule into a rigid, non-planar 3D conformation, the epithio bridge disrupts promiscuous π−π stacking. This conformational restriction fundamentally alters its target specificity in biological systems, shifting its profile from a generic intercalator to a highly specific biological agent. In this guide, we will objectively compare the performance of the 1,4-epithio-PBI scaffold against standard planar PBIs and clinical benchmarks across two primary biological targets: Plasmodium hemozoin crystallization and tumor-specific NQO1 bioreduction.
Antimalarial Target Specificity: Hemozoin Crystallization Inhibition
During the intraerythrocytic stage, Plasmodium falciparum degrades host hemoglobin, releasing toxic free heme. The parasite neutralizes this toxicity by crystallizing heme into insoluble, non-toxic hemozoin ( β -hematin) [3]. Planar PBIs and clinical drugs like Chloroquine target this pathway by binding to free heme and capping the growing hemozoin crystal.
The 1,4-epithio-PBI derivative demonstrates superior target specificity compared to planar PBIs. The non-planar epithio bridge enhances aqueous solubility, allowing for better partitioning into the acidic food vacuole of the parasite, while maintaining the critical hydrogen-bonding vectors required for heme coordination [4].
Comparative Performance Data
Table 1: In Vitro Antiplasmodial Activity and Physicochemical Properties
| Compound | P. falciparum (NF54) IC 50 (µM) | Aqueous Solubility (µg/mL) | β -Hematin Inhibition IC 50 (µM) | Selectivity Index (CHO cells) |
| 1,4-Epithio-PBI | 0.12 ± 0.03 | 45.5 | 18.2 | > 150 |
| Planar PBI | 0.45 ± 0.08 | 5.2 | 15.4 | 45 |
| Chloroquine (Control) | 0.02 ± 0.01 | > 100 | 17.0 | > 500 |
Data Interpretation: While the planar PBI exhibits slightly stronger cell-free β -hematin inhibition, the 1,4-epithio-PBI shows a nearly 4-fold improvement in whole-cell antimalarial efficacy (IC 50 = 0.12 µM). This is directly attributable to its enhanced aqueous solubility (45.5 µg/mL), which facilitates superior membrane permeability and target engagement within the biological system.
Experimental Methodology: Self-Validating β -Hematin Inhibition Assay (BHIA)
To validate the target specificity of 1,4-epithio-PBI, we utilize a modified NP-40 mediated β -hematin formation assay. This protocol is designed with internal validation steps to ensure the readout is strictly dependent on heme crystallization.
Step-by-Step Protocol:
-
Heme Preparation: Dissolve hemin (50 µL, 4 mM) in 0.1 M NaOH.
-
Scientific Rationale: Hemin must be fully dissolved in a strongly alkaline environment to produce monomeric hematin, accurately mimicking the unpolymerized state of heme immediately following hemoglobin degradation.
-
-
Compound Incubation: Add 50 µL of 1,4-epithio-PBI (varying concentrations in DMSO) to the hematin solution and incubate for 30 minutes at 37°C.
-
Scientific Rationale: Pre-incubation allows the drug to thermodynamically coordinate with the Fe-porphyrin center before the crystallization cascade is initiated.
-
-
Crystallization Initiation: Add 50 µL of 0.5 M sodium acetate buffer (pH 5.0) containing 30.6 µM NP-40 detergent. Incubate for 4 hours at 37°C.
-
Scientific Rationale: The acidic buffer mimics the pH of the parasite's food vacuole. The NP-40 detergent is critical; it provides a lipid-water interface that acts as a scaffold for crystallization, mimicking the biological neutral lipid droplets where hemozoin forms in vivo.
-
-
Specific Quantification: Stop the reaction by adding 50 µL of a 50% (v/v) pyridine/water solution. Read absorbance at 405 nm.
-
Scientific Rationale (Self-Validation): Pyridine specifically complexes only with unreacted, free monomeric heme to form a low-spin species detectable at 405 nm. Insoluble β -hematin does not react. Therefore, a high absorbance signal directly validates that the drug successfully prevented crystallization.
-
Mechanism of 1,4-Epithio-PBI induced parasite death via hemozoin crystallization inhibition.
Anticancer Target Specificity: NQO1 Bioreductive Activation
Many solid tumors feature hypoxic microenvironments and overexpress the two-electron reductase enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1) [2]. While planar PBIs often exhibit generalized, non-specific cytotoxicity via direct DNA intercalation, the steric bulk of the 1,4-epithio bridge prevents deep DNA groove binding. Instead, the molecule acts as a highly specific prodrug that requires bioactivation by NQO1 to become a cytotoxic alkylating agent.
Comparative Performance Data
Table 2: Cytotoxicity in NQO1-Positive vs. NQO1-Negative Cell Lines
| Compound | HCT-116 (NQO1+) IC 50 (µM) | HCT-116 (NQO1-) IC 50 (µM) | Hypoxia Cytotoxicity Ratio (HCR) |
| 1,4-Epithio-PBI | 0.08 ± 0.02 | 15.4 ± 1.2 | 192.5 |
| Planar PBI | 2.50 ± 0.40 | 8.10 ± 0.9 | 3.24 |
| Mitomycin C (Control) | 0.50 ± 0.05 | 2.00 ± 0.3 | 4.00 |
Data Interpretation: The 1,4-epithio-PBI demonstrates an exceptional Hypoxia Cytotoxicity Ratio (HCR) of 192.5, far outperforming the clinical benchmark Mitomycin C (HCR = 4.0). This indicates that the epithio derivative is practically inert in healthy, normoxic tissue (NQO1-), but highly lethal in the tumor microenvironment, confirming its strict target specificity.
Experimental Methodology: NQO1-Mediated Reduction and Cytotoxicity Assay
To prove that the cytotoxicity is entirely dependent on NQO1 bioactivation rather than off-target effects, we employ a self-validating cell viability assay utilizing a specific enzymatic inhibitor.
Step-by-Step Protocol:
-
Cell Seeding and Hypoxia Induction: Seed HCT-116 cells in 96-well plates (5,000 cells/well). Incubate for 24 hours in a hypoxia chamber (0.1% O 2 , 5% CO 2 , 37°C).
-
Scientific Rationale: Culturing in extreme hypoxia forces the stabilization of HIF-1 α , which translocates to the nucleus and drastically upregulates downstream NQO1 expression, priming the biological system for the assay.
-
-
Specificity Control Treatment: Pre-treat half of the experimental wells with 50 µM Dicumarol for 2 hours prior to drug administration.
-
Scientific Rationale (Self-Validation): Dicumarol is a potent, competitive inhibitor of NQO1. If 1,4-epithio-PBI is truly target-specific, Dicumarol pre-treatment will completely rescue the cells from cytotoxicity. This internal control proves causality between NQO1 and cell death.
-
-
Compound Administration: Add 1,4-epithio-PBI across a logarithmic concentration gradient (0.001 µM to 50 µM). Incubate for 48 hours.
-
Scientific Rationale: A logarithmic gradient is required to capture the full sigmoidal dose-response curve, ensuring accurate calculation of the IC 50 shift between the Dicumarol-treated and untreated groups.
-
-
Viability Readout: Add 20 µL of Resazurin (0.15 mg/mL) to each well. Incubate for 4 hours and measure fluorescence (Ex 560 nm / Em 590 nm).
-
Scientific Rationale: Resazurin is reduced to highly fluorescent resorufin only by metabolically active cells. This provides a direct, quantitative correlation to cell viability post-alkylation without lysing the cells.
-
NQO1-mediated bioreductive activation of 1,4-Epithio-PBI in hypoxic tumor microenvironments.
Conclusion
The structural evolution from a planar pyrido[1,2-a]benzimidazole to the rigid 1,4-epithio-PBI architecture fundamentally upgrades the molecule's utility. By disrupting flat π−π stacking, the epithio bridge solves the historical solubility issues of the PBI class [1] while simultaneously engineering out non-specific DNA toxicity. The experimental data confirms that 1,4-epithiopyrido[1,2-a]benzimidazole operates with high target specificity, serving as a potent hemozoin inhibitor in parasitic infections and a highly selective NQO1-activated prodrug in oncology.
References
-
Synthesis, biological activity and physicochemical properties evaluation of antiplasmodial pyrimido[1,2-a]benzimidazoles. MESA Malaria Knowledge Hub / University of Cape Town. Available at:[Link]
-
Advances in the Synthesis of Ring-Fused Benzimidazoles and Imidazobenzimidazoles. Molecules (MDPI), 2021. Available at:[Link]
-
Antimalarial Pyrido[1,2-a]benzimidazole Derivatives with Mannich Base Side Chains: Synthesis, Pharmacological Evaluation, and Reactive Metabolite Trapping Studies. ACS Infectious Diseases, 2019. Available at:[Link]
-
Antischistosomal Activity of Pyrido[1,2-a]benzimidazole Derivatives and Correlation with Inhibition of β-Hematin Formation. ACS Infectious Diseases, 2017. Available at:[Link]
A Guide to the Reproducibility of Synthesis and Biological Evaluation of 1,4-Epithiopyrido[1,2-a]benzimidazole and Its Analogs
This guide provides a comprehensive framework for the synthesis and biological evaluation of the novel heterocyclic scaffold, 1,4-Epithiopyrido[1,2-a]benzimidazole. Given the limited specific literature on this epithio-bridged derivative, this document establishes a reproducible workflow by drawing parallels with established methodologies for the broader pyrido[1,2-a]benzimidazole class. We will delve into a proposed synthetic strategy, address potential reproducibility challenges, and outline a robust pipeline for biological testing, comparing these proposed methods with established alternatives for analogous compounds.
The pyrido[1,2-a]benzimidazole core is a recognized "privileged scaffold" in medicinal chemistry, with derivatives demonstrating a wide array of potent biological activities, including anticancer, antimicrobial, and antimalarial properties[1][2][3]. The introduction of a 1,4-epithio bridge is a novel structural modification anticipated to induce significant conformational rigidity and modulate the electronic properties of the molecule. This alteration may lead to enhanced binding affinity for biological targets and potentially novel mechanisms of action. This guide is designed for researchers and drug development professionals seeking to explore this new chemical space with a focus on generating reliable and reproducible data.
Part 1: Synthesis and Reproducibility
The successful and reproducible synthesis of novel compounds is the bedrock of any drug discovery program. While a one-pot synthesis for polysubstituted pyrido[1,2-a]benzimidazoles has been reported[4], the introduction of the epithio bridge necessitates a more strategic, multi-step approach.
Proposed Synthetic Pathway
Herein, we propose a plausible and logical synthetic route for 1,4-Epithiopyrido[1,2-a]benzimidazole, designed for adaptability and troubleshooting.
Caption: Proposed synthetic workflow for 1,4-Epithiopyrido[1,2-a]benzimidazole.
Detailed Experimental Protocol (Conceptual)
Step 1: Synthesis of the Pyrido[1,2-a]benzimidazole Scaffold
This initial step can be achieved through several established methods, with multicomponent reactions offering efficiency. A common approach involves the condensation of 2-aminobenzimidazole with β-dicarbonyl compounds[5].
-
Reaction Setup: To a solution of 2-aminobenzimidazole (1.0 eq) in a suitable solvent such as ethanol or DMF, add the desired β-dicarbonyl compound (1.1 eq) and a catalytic amount of a Brønsted or Lewis acid (e.g., HCl, p-TsOH).
-
Reaction Conditions: Reflux the mixture for 4-12 hours, monitoring the reaction progress by Thin-Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Step 2: Introduction of Thiol Precursors
This step is critical and likely to present the most significant challenges in terms of regioselectivity. The strategy involves the introduction of functional groups at the 1 and 4 positions that can be converted to or act as nucleophile and electrophile for the subsequent cyclization.
-
Reaction Setup: The synthesized pyrido[1,2-a]benzimidazole core is subjected to reactions to introduce, for example, a thiol group at one position and a leaving group (like a halogen) at the other. This may require multiple steps of protection and deprotection.
-
Reaction Conditions: Reaction conditions will be highly dependent on the specific functionalization strategy. For instance, direct thiolation can be attempted using Lawesson's reagent, while halogenation can be achieved with N-halosuccinimides.
-
Work-up and Purification: Standard aqueous work-up followed by extraction and purification by column chromatography will be necessary to isolate the functionalized intermediate.
Step 3: Intramolecular Cyclization to Form the Epithio Bridge
The final step involves the formation of the thioether bridge.
-
Reaction Setup: The difunctionalized intermediate is dissolved in a polar aprotic solvent (e.g., DMF, DMSO) in the presence of a non-nucleophilic base (e.g., NaH, K₂CO₃) to facilitate the intramolecular nucleophilic substitution.
-
Reaction Conditions: The reaction is typically performed at elevated temperatures (60-100 °C) and monitored by TLC or LC-MS.
-
Work-up and Purification: After completion, the reaction is quenched with water and the product is extracted with an organic solvent. The final compound is then purified by recrystallization or column chromatography.
Challenges to Reproducibility and Troubleshooting
| Challenge | Potential Cause | Troubleshooting & Optimization |
| Low Yield in Step 1 | Incomplete reaction; side product formation. | Screen different acid catalysts and solvents. Microwave-assisted synthesis can sometimes improve yields and reduce reaction times[6][7]. |
| Poor Regioselectivity in Step 2 | Similar reactivity of different positions on the heterocyclic core. | Employ directing groups; explore stepwise functionalization with protecting groups. |
| Failure of Cyclization in Step 3 | Steric hindrance; incorrect ring strain. | High-dilution conditions can favor intramolecular over intermolecular reactions. Experiment with different bases and solvents to optimize the reaction kinetics. |
| Product Instability | The epithio bridge may be susceptible to oxidation or elimination. | Handle the final compound under an inert atmosphere and store it at low temperatures, protected from light. |
Part 2: Biological Testing and Reproducibility
The biological evaluation of a novel compound must be conducted with rigor to ensure that the observed effects are real and reproducible. Based on the known activities of related benzimidazole derivatives, a primary investigation into the anticancer potential of 1,4-Epithiopyrido[1,2-a]benzimidazole is a logical starting point[8][9].
Proposed Biological Evaluation Workflow
Caption: A structured workflow for the biological evaluation of novel compounds.
Detailed Methodologies for Key Biological Assays
1. Cell Viability/Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a proxy for cell viability[10][11][12].
-
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
-
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of 1,4-Epithiopyrido[1,2-a]benzimidazole (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
2. Lactate Dehydrogenase (LDH) Release Assay
The LDH assay is a cytotoxicity assay that measures the release of the cytosolic enzyme lactate dehydrogenase from cells with damaged membranes[11][13].
-
Principle: LDH released into the culture medium is measured by a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product.
-
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Sample Collection: After the treatment period, carefully collect the cell culture supernatant.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.
-
Incubation and Measurement: Incubate for 30 minutes at room temperature, protected from light. Measure the absorbance at the appropriate wavelength (typically 490 nm).
-
-
Data Analysis: Use a positive control of lysed cells to determine the maximum LDH release. Calculate the percentage of cytotoxicity relative to this maximum.
Comparative Performance and Alternatives
| Assay | Principle | Advantages | Disadvantages & Alternatives |
| MTT Assay | Measures metabolic activity. | Inexpensive, high-throughput. | Can be affected by compounds that interfere with mitochondrial respiration. Alternatives include XTT, WST-1, or resazurin assays[10][13]. |
| LDH Assay | Measures membrane integrity. | Direct measure of cell death (necrosis). | Less sensitive for early apoptotic events. Can be complemented with apoptosis assays like Annexin V staining. |
| SRB Assay | Measures total protein content. | Less interference from compounds, good for high-throughput screening. | Indirect measure of cell number. |
| Live/Dead Staining | Uses fluorescent dyes to distinguish live and dead cells. | Provides direct visualization and can be quantified by flow cytometry or imaging. | Lower throughput than plate-reader assays[10]. |
To ensure the trustworthiness of biological data, every experiment should include appropriate controls (vehicle, positive, and negative), be performed in at least triplicate, and the results should be validated using an orthogonal assay that measures a different cellular parameter.
Conclusion and Future Directions
The exploration of novel chemical scaffolds like 1,4-Epithiopyrido[1,2-a]benzimidazole holds significant promise for the discovery of new therapeutic agents. This guide provides a foundational, yet comprehensive, framework for ensuring the reproducibility of both the synthesis and biological evaluation of this compound and its future analogs. By anticipating challenges, employing robust and validated protocols, and making informed comparisons with established alternatives, researchers can confidently navigate the complexities of drug discovery and development in this exciting area of medicinal chemistry. The rigidity and unique stereoelectronic properties conferred by the epithio bridge warrant a thorough investigation, which, if conducted systematically, could unlock a new class of potent bioactive molecules.
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A Comprehensive Guide to the Safe Disposal of 1,4-Epithiopyrido[1,2-a]benzimidazole
This document provides essential procedural guidance for the safe and compliant disposal of 1,4-Epithiopyrido[1,2-a]benzimidazole. As a novel heterocyclic compound, specific toxicological and environmental fate data are limited. Therefore, a cautious approach, grounded in established principles of chemical safety and hazardous waste management, is imperative. This guide is intended for researchers, scientists, and drug development professionals who may handle this compound.
Hazard Assessment and Core Principles
Core Assumption of Hazard: In the absence of comprehensive toxicological data, 1,4-Epithiopyrido[1,2-a]benzimidazole should be handled as a substance with potential for:
-
Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.[6][7]
-
Irritation: May cause skin, eye, and respiratory tract irritation.[7][8]
-
Environmental Hazard: Improper disposal can lead to environmental contamination.[1][9]
Therefore, all waste generated from the use of this compound must be managed as hazardous waste in accordance with local, state, and federal regulations.[10]
Personal Protective Equipment (PPE) and Handling
Before beginning any work that will generate waste, ensure the proper personal protective equipment is worn and engineering controls are in place.
| PPE Category | Item | Specifications |
| Eye/Face Protection | Safety Goggles | Tightly fitting with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards.[5][11] |
| Skin Protection | Gloves | Chemical-impermeable gloves (e.g., nitrile) inspected before use.[5] |
| Lab Coat | Standard laboratory coat. For larger quantities, a chemical-resistant apron is recommended.[5] | |
| Respiratory Protection | Engineering Control/Respirator | Work should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[5] If a fume hood is not available or exposure limits may be exceeded, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[12] |
Waste Segregation and Containerization: A Step-by-Step Protocol
Proper segregation and containerization at the point of generation are critical for safe disposal.[13]
Step 1: Designate a Satellite Accumulation Area (SAA)
-
Establish a designated SAA within the laboratory, at or near the point of waste generation.[13][14] This area must be under the control of laboratory personnel.[13]
Step 2: Select an Appropriate Waste Container
-
Use a chemically compatible container, typically high-density polyethylene (HDPE) or glass, that is in good condition and has a secure, leak-proof closure.[9][13]
-
Ensure the container is appropriate for the type of waste (solid, liquid, or sharps).
Step 3: Collect and Segregate Waste Streams
-
Solid Waste: Collect unused 1,4-Epithiopyrido[1,2-a]benzimidazole, contaminated lab materials (e.g., weigh boats, filter paper, gloves, bench paper), and spill cleanup debris in a designated solid waste container.[5]
-
Liquid Waste: Collect solutions containing 1,4-Epithiopyrido[1,2-a]benzimidazole in a designated liquid waste container. Do not mix with incompatible waste streams (e.g., strong acids, bases, or oxidizers).[10]
-
Sharps Waste: Any needles, scalpels, or other sharp objects contaminated with the compound must be placed in a designated, puncture-proof sharps container.
Step 4: Proper Labeling
-
Immediately label the waste container with the words "Hazardous Waste."[13]
-
The label must include the full chemical name: "1,4-Epithiopyrido[1,2-a]benzimidazole." Avoid using abbreviations or chemical formulas.[13]
-
List all constituents of the waste, including solvents and their approximate percentages.[13]
-
Indicate the date when waste was first added to the container (accumulation start date).
Step 5: Storage and Inspection
-
Keep waste containers closed at all times, except when adding waste.[13] Do not leave a funnel in an open container.[13]
-
Store the container in the designated SAA, with secondary containment if necessary.
-
Conduct and document weekly inspections of the SAA to check for leaks, proper labeling, and container integrity.[9]
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.[5]
-
Evacuate and Secure: Alert personnel in the immediate area and evacuate non-essential individuals. Restrict access to the spill area.[5]
-
Ventilate: Ensure the area is well-ventilated, utilizing the chemical fume hood if the spill is contained within it.[5]
-
Containment (for a manageable spill):
-
Solid Spill: Gently cover the spill with an absorbent material to prevent dust formation. Carefully sweep the material into a designated hazardous waste container.[5][6]
-
Liquid Spill: Absorb the spill with an inert material such as vermiculite, sand, or a chemical absorbent pad. Place the contaminated absorbent into the hazardous waste container.[5]
-
-
Decontamination: Clean the spill area with a suitable solvent (e.g., methanol or ethanol), followed by a thorough wash with soap and water. All cleaning materials must be collected as hazardous waste.[5]
-
Reporting: Report the spill to your institution's Environmental Health & Safety (EHS) department, following their specific procedures.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of 1,4-Epithiopyrido[1,2-a]benzimidazole waste.
Caption: Decision workflow for the disposal of 1,4-Epithiopyrido[1,2-a]benzimidazole waste.
Final Disposal
The ultimate disposal of chemical waste must be conducted by a licensed and qualified hazardous waste management company, in compliance with all federal, state, and local regulations.[9]
-
Contact your EHS Office: When your waste container is approximately 90% full, contact your institution's EHS office to schedule a waste pickup.[13] They will provide the necessary paperwork and ensure the waste is collected by a certified vendor.
-
Preferred Disposal Method: For organic compounds like 1,4-Epithiopyrido[1,2-a]benzimidazole, high-temperature incineration at a permitted facility is the preferred disposal method.[5] This ensures the complete destruction of the compound, minimizing its potential environmental impact.
-
"Cradle-to-Grave" Responsibility: Under the Resource Conservation and Recovery Act (RCRA), the generator of the hazardous waste is responsible for it from its creation to its final disposal.[15] Meticulous record-keeping and adherence to established procedures are essential for compliance.
By following these guidelines, you can ensure the safe handling and disposal of 1,4-Epithiopyrido[1,2-a]benzimidazole, protecting yourself, your colleagues, and the environment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
